Product packaging for Methyl bromopyruvate(Cat. No.:CAS No. 7425-63-0)

Methyl bromopyruvate

Cat. No.: B1348295
CAS No.: 7425-63-0
M. Wt: 180.98 g/mol
InChI Key: MQONVZMIFQQQHA-UHFFFAOYSA-N
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Description

Methyl bromopyruvate is an inhibitor of carbonic anhydrase.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrO3 B1348295 Methyl bromopyruvate CAS No. 7425-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5BrO3/c1-8-4(7)3(6)2-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQONVZMIFQQQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326318
Record name Methyl bromopyruvate
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Molecular Weight

180.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-63-0
Record name 7425-63-0
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Record name Methyl bromopyruvate
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Record name Methyl 3-Bromopyruvate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Bromopyruvate from Pyruvic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl bromopyruvate, a derivative of pyruvic acid, is a compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Notably, it has garnered attention for its potential as an anticancer agent due to its ability to inhibit key enzymes in cellular metabolism.[3][4][5][6][7] This technical guide provides a comprehensive overview of the synthesis of this compound from pyruvic acid, detailing experimental protocols, quantitative data, and relevant biological pathways. The information is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize and utilize this important molecule.

Introduction

Methyl 3-bromo-2-oxopropanoate, commonly known as this compound, is a reactive alkylating agent that has shown promise as a metabolic poison and anticancer therapeutic.[5] Its structural similarity to pyruvate allows it to be transported into cells, particularly cancer cells that often overexpress monocarboxylate transporters.[7] Once inside the cell, it can inhibit key glycolytic enzymes, leading to ATP depletion and cell death.[3][4][5] This guide focuses on the chemical synthesis of this compound, providing a foundation for its further investigation and application.

Synthetic Routes

The synthesis of this compound from pyruvic acid can be approached through two primary routes:

  • Route A: Two-Step Synthesis via Acid Chloride Intermediate. This method involves the initial conversion of pyruvic acid to its acid chloride, followed by esterification and bromination. A common procedure involves reacting pyruvic acid with thionyl chloride to form the pyruvate chloride intermediate. This intermediate is then reacted with methanol and hydrobromic acid under reflux conditions to yield this compound.[1] This process requires anhydrous conditions and careful temperature control due to the exothermic nature of the initial reaction.[1]

  • Route B: Direct Bromination of Pyruvic Acid followed by Esterification. This route involves the direct bromination of pyruvic acid, followed by the esterification of the resulting bromopyruvic acid. While a direct protocol for the subsequent esterification to the methyl ester is not extensively detailed in the reviewed literature, standard esterification procedures can be applied.

An analogous and well-documented method is the synthesis of the ethyl ester, ethyl bromopyruvate, from ethyl pyruvate. This process involves the reaction of ethyl pyruvate with bromine chloride and provides valuable insights into the reaction conditions and purification procedures applicable to the synthesis of this compound.[8]

Quantitative Data

The following table summarizes quantitative data for the synthesis of bromopyruvic acid and the closely related ethyl bromopyruvate, which can serve as a reference for the synthesis of this compound.

ProductStarting MaterialReagentsReaction ConditionsYieldPurityReference
Bromopyruvic AcidPyruvic Acid (98.5%)Bromine, Sulfuric Acid40-50°C, 2-4 hoursHigh (not specified)High (recrystallized)[9]
Ethyl BromopyruvateEthyl PyruvateBromine, Chlorine (to form Bromine Chloride)-9°C to 0°C, 1 hour72% (corrected)92% (by GC)[8]
Ethyl BromopyruvateEthyl PyruvateBromine Chloride2°C, 2 hours, then room temp.69% (corrected)96% (by GC)[8]

Detailed Experimental Protocols

The following protocols are based on documented procedures for the synthesis of bromopyruvic acid and the analogous ethyl bromopyruvate. Researchers should adapt these protocols with appropriate safety precautions and optimization for the synthesis of this compound.

Protocol for the Synthesis of Bromopyruvic Acid

This protocol is adapted from a patented production process.[9]

Materials:

  • Pyruvic acid (98.5%)

  • Bromine

  • Concentrated sulfuric acid (98.0%)

  • Solvent (e.g., dichloromethane)

  • Benzene (for recrystallization)

Equipment:

  • 100ml three-necked flask

  • Stirrer

  • Dropping funnel

  • Cooling bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • To a 100ml three-necked flask, add 4.5-5g of 98.5% pyruvic acid, 25-35ml of solvent, and 0.05-0.1g of 98.0% sulfuric acid.

  • Stir the mixture and control the temperature of the flask at 40-50°C.

  • Slowly add 9-10g of bromine to the reaction mixture.

  • Continue the reaction for 2.0-4.0 hours. During the reaction, air can be used to replace the generated hydrogen bromide.

  • After the reaction period, cool the mixture to 0°C and let it stand for 3.0-4.0 hours.

  • The reaction is considered complete when the reaction liquid becomes colorless.

  • Remove the solvent to obtain crude bromopyruvic acid.

  • Recrystallize the crude product from heated benzene.

  • Filter the crystals and dry them under vacuum to obtain pure bromopyruvic acid.

Adapted Protocol for the Synthesis of this compound via Bromination of Methyl Pyruvate

This protocol is adapted from the synthesis of ethyl bromopyruvate and should be optimized for methyl pyruvate.[8]

Materials:

  • Methyl pyruvate

  • Bromine

  • Chlorine gas

  • Nitrogen gas

Equipment:

  • Reaction flask with cooling capabilities

  • Jacketed addition funnel with cooling

  • Dip tube for gas addition

  • Vacuum distillation apparatus

Procedure:

  • Charge a reaction flask with methyl pyruvate.

  • Cool both the methyl pyruvate in the flask and bromine in a jacketed addition funnel to -4° ± 2°C using a circulating cooling bath.

  • Bubble chlorine gas through the bromine in the addition funnel to form bromine chloride in situ. Maintain the temperature at -4° ± 2°C.

  • Slowly add the resulting bromine chloride to the cooled methyl pyruvate.

  • After the addition is complete, allow the reaction temperature to rise to 0°C and maintain for 1 hour.

  • Slowly warm the reaction mixture to room temperature over a 1-hour period.

  • Sparge the reaction mixture with nitrogen gas to remove the bulk of the hydrogen chloride byproduct.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Pyruvic Acid + Methanol (for precursor) or Methyl Pyruvate + Brominating Agent Reaction Reaction Vessel (Controlled Temperature and Stirring) Reactants->Reaction Monitoring Reaction Monitoring (e.g., GC, TLC) Reaction->Monitoring Quenching Quenching (e.g., addition of water/base) Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Method Purification (Vacuum Distillation or Column Chromatography) Solvent_Removal->Purification_Method Characterization Product Characterization (NMR, GC-MS, IR) Purification_Method->Characterization Final_Product Final_Product Characterization->Final_Product Pure Methyl Bromopyruvate

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of 3-Bromopyruvate in Cancer Cells

The diagram below illustrates the mechanism of action of 3-bromopyruvate (the active form of this compound after cellular esterase activity) in inhibiting glycolysis in cancer cells.

Glycolysis_Inhibition cluster_cell Cancer Cell cluster_glycolysis Glycolysis MCT Monocarboxylate Transporter (MCT) 3BP_int 3-Bromopyruvate (intracellular) MCT->3BP_int HK2 Hexokinase II (HK2) ATP_Depletion ATP Depletion GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Mitochondrion Mitochondrion Cell_Death Cell Death ATP_Depletion->Cell_Death Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 G3P Glyceraldehyde-3-Phosphate G6P->G3P Pyruvate Pyruvate G3P->Pyruvate GAPDH Pyruvate->Mitochondrion Enters for Oxidative Phosphorylation 3BP_ext 3-Bromopyruvate (extracellular) 3BP_ext->MCT Transport 3BP_int->HK2 Inhibition 3BP_int->GAPDH Inhibition 3BP_int->Mitochondrion Inhibition of OXPHOS

Caption: Mechanism of 3-bromopyruvate-induced cancer cell death.

Conclusion

The synthesis of this compound from pyruvic acid is a critical process for enabling further research into its therapeutic applications. This guide has provided an overview of the primary synthetic routes, quantitative data from related syntheses, and detailed experimental protocols that can be adapted for its preparation. The included diagrams of the synthesis workflow and the biological mechanism of action offer a clear visual representation of the key processes involved. It is anticipated that this technical guide will serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Methyl Bromopyruvate: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl bromopyruvate (MBP) is a reactive organic compound that serves as a versatile intermediate in chemical synthesis and as a potent biological probe.[1] Structurally, it is the methyl ester of bromopyruvic acid, featuring a reactive α-halo ketone moiety.[1] This functional group arrangement makes it a powerful alkylating agent, particularly towards soft nucleophiles like thiols.[2][3] Its ability to covalently modify proteins, especially on cysteine residues, has led to its widespread use in chemical biology and as an inhibitor of various enzymes.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental considerations for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name methyl 3-bromo-2-oxopropanoate[6]
Synonyms Methyl 3-bromopyruvate, Bromomethyl pyruvate[1][6]
CAS Number 7425-63-0[1][4][6][7]
Molecular Formula C₄H₅BrO₃[4][6]
Molecular Weight 180.98 g/mol [4][6][7]
Appearance Light yellow liquid[1][7]
Density 1.70 g/mL at 20 °C[7][8]
Flash Point 125 °C (257 °F) - closed cup[7]
Purity (technical) ≥95.0%[4][7]
Storage Temperature 2-8°C[7][8]
InChI Key MQONVZMIFQQQHA-UHFFFAOYSA-N[6]
SMILES COC(=O)C(=O)CBr[6]

Chemical Reactivity and Profile

The reactivity of this compound is dominated by the presence of two electrophilic centers: the carbon atom bonded to the bromine (C3) and the ketone carbonyl carbon (C2). The bromine atom is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

Alkylating Agent

This compound is a potent alkylating agent.[2][3][9] The carbon-bromine bond is polarized, rendering the C3 carbon electrophilic and ready to react with nucleophiles in an SN2 reaction, displacing the bromide ion. This property is the primary basis for its utility in both organic synthesis and biological applications.[1]

Reactivity with Nucleophiles

The compound readily reacts with a variety of nucleophiles. Its most significant reactivity is observed with soft nucleophiles, particularly thiols.

  • Reaction with Cysteine Residues: this compound and its active hydrolyzed form, 3-bromopyruvate (3-BP), exhibit high reactivity towards the thiol groups of cysteine residues in proteins.[5][10] This specificity is due to the high nucleophilicity of the cysteine thiolate anion.[11] This reaction forms a stable thioether bond, leading to irreversible covalent modification of the protein, which can alter its structure and function. This is the principal mechanism behind its action as an enzyme inhibitor.[3][10]

  • Use in Synthesis: In organic synthesis, this reactivity is harnessed to construct more complex molecules. It has been used in the synthesis of compounds like 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid and various heterocyclic structures.[8][12] It is a key intermediate in the production of the fungicide Thiabendazole.[1]

Stability and Handling

This compound is classified as a combustible liquid and requires careful handling.[7][13] It is recommended to store it under refrigeration (2-8°C) in a tightly closed container in a dry, well-ventilated area.[13] It is incompatible with strong oxidizing agents.[13] Due to its reactivity, it is a skin, eye, and respiratory irritant.[6][14] Appropriate personal protective equipment (PPE), including gloves and eyeshields, should always be used.[7]

Biological Reactivity and Applications in Drug Development

In biological systems, particularly in aqueous environments, the methyl ester of this compound is often hydrolyzed to its carboxylate form, 3-bromopyruvate (3-BP), which is typically the active species.[9] 3-BP is a structural analog of pyruvate and lactate.[2][9]

Enzyme Inhibition

3-BP is a potent inhibitor of several key enzymes, primarily through the alkylation of critical cysteine residues.

  • Inhibition of Glycolysis: Many cancer cells exhibit a high rate of glycolysis for energy production (the Warburg effect). 3-BP exploits this dependency by inhibiting key glycolytic enzymes, including Hexokinase II (HKII) and Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH).[2][3][10] This leads to a rapid depletion of intracellular ATP, triggering cancer cell death.[2]

  • Other Targets: Beyond glycolysis, 3-BP has been shown to inhibit carbonic anhydrase and succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain.[3][4][7][15]

Anticancer Agent

The ability of 3-BP to selectively target the altered metabolism of cancer cells has positioned it as a promising anticancer agent.[2][16] It is taken up into cancer cells by monocarboxylate transporters (MCTs), which are often overexpressed in tumors.[10][17] Its mechanism involves inducing ATP depletion, generating reactive oxygen species (ROS), and potentially causing DNA damage, leading to apoptosis.[2][10]

MBP_Mechanism_of_Action Fig 1: Mechanism of Action of Bromopyruvate in Cancer Cells cluster_extracellular Extracellular Space cluster_cell Cancer Cell MBP This compound (or 3-Bromopyruvate) MCT MCT Transporter MBP->MCT Uptake HK2 Hexokinase II MCT->HK2 Inhibition (Alkylation) GAPDH GAPDH MCT->GAPDH Inhibition (Alkylation) ROS ROS Increase MCT->ROS Generates Glycolysis Glycolysis ATP ATP Glycolysis->ATP Production HK2->ATP Depletion GAPDH->ATP Depletion CellDeath Apoptosis / Cell Death ATP->CellDeath Induces ROS->CellDeath Induces

Caption: Fig 1: Mechanism of Action of Bromopyruvate in Cancer Cells.

Key Experimental Protocols

Investigating the effects of this compound requires specific methodologies. Below are outlines of common experimental protocols.

General Protocol for Assessing Enzyme Inhibition

This protocol describes a general workflow to determine if this compound inhibits a target enzyme, often one with a key cysteine residue.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare buffer solutions, the purified target enzyme, and the enzyme's substrate.

  • Incubation: In a multi-well plate, pre-incubate the purified enzyme with varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for covalent modification. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Plot the enzyme activity as a function of the this compound concentration. Calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol for Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).[17] Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability at each concentration.

Experimental_Workflow Fig 2: General Workflow for Evaluating MBP Efficacy A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment (Varying [MBP] and time) A->B C 3. Assay Execution B->C D1 Cell Viability Assay (e.g., MTT, Trypan Blue) C->D1 D2 Metabolic Analysis (e.g., LC-MS, Seahorse) C->D2 D3 Target Engagement (e.g., Western Blot, Proteomics) C->D3 E 4. Data Acquisition (e.g., Plate Reader, Mass Spec) D1->E D2->E D3->E F 5. Data Analysis (IC50, Statistical Tests) E->F G 6. Interpretation & Conclusion F->G

Caption: Fig 2: General Workflow for Evaluating MBP Efficacy.

Synthesis of Alkyl Bromopyruvates

A general method for synthesizing alkyl bromopyruvates, such as methyl or ethyl bromopyruvate, involves the bromination of the corresponding alkyl pyruvate. One documented approach reacts the alkyl pyruvate with bromine chloride, which can be generated in situ from bromine and chlorine.[18]

  • Reaction Setup: Charge a suitable reactor with the starting material, an alkyl pyruvate (e.g., methyl pyruvate).

  • Bromination: Introduce bromine and chlorine to the reactor under controlled conditions to form bromine chloride in situ, which then reacts with the pyruvate to form the alkyl bromopyruvate and hydrogen chloride (HCl) as a byproduct.[18]

  • Byproduct Removal: Purge the reaction mixture with an inert gas, such as nitrogen, to remove the dissolved HCl gas.[18]

  • Purification: The crude product can be further purified by distillation, often under subatmospheric pressure, to yield the high-purity alkyl bromopyruvate.[18]

Conclusion

This compound is a highly reactive and versatile chemical tool. Its powerful alkylating properties, especially towards cysteine residues, make it an effective and widely studied enzyme inhibitor.[2][5] For researchers in drug development, its alter ego, 3-bromopyruvate, presents a compelling strategy for targeting the unique metabolic phenotype of cancer cells.[3][16] A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in both synthetic and biological applications.

References

The Core Mechanism of Methyl Bromopyruvate in Glycolysis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromopyruvate (MBP) is a small molecule alkylating agent with significant potential as an anti-cancer therapeutic. Its efficacy is rooted in its ability to potently inhibit glycolysis, a metabolic pathway that is frequently upregulated in cancer cells—a phenomenon known as the "Warburg effect." This technical guide provides an in-depth exploration of the core mechanism of action by which MBP disrupts glycolysis, leading to energy depletion and cell death in cancer cells. While much of the detailed mechanistic research has been conducted on its close analog, 3-bromopyruvate (3-BP), this guide will leverage that extensive knowledge to elucidate the function of MBP, highlighting the role of its methyl ester in its activity.

Core Mechanism of Action: Alkylation and Enzyme Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of key glycolytic enzymes through alkylation. As a highly reactive electrophile, MBP readily forms covalent bonds with nucleophilic residues, particularly cysteine thiols, within the active sites of its target enzymes. This covalent modification leads to a complete and irreversible loss of enzyme function.

Primary Enzymatic Targets in Glycolysis

Extensive research on 3-bromopyruvate has identified two primary targets within the glycolytic pathway:

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is a critical enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Inhibition of GAPDH is a key event in the anti-glycolytic effect of bromopyruvate compounds.[1][2][3] Studies on 3-bromopyruvate and its propyl ester (3-BrOP) have shown that these compounds are potent inhibitors of GAPDH.[1][2] The inhibition of GAPDH by MBP leads to a halt in the glycolytic flux, preventing the downstream production of ATP and pyruvate.

  • Hexokinase II (HK-II): Hexokinase II catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.[4] In many cancer types, HK-II is overexpressed and strategically located on the outer mitochondrial membrane, where it gains preferential access to newly synthesized ATP.[4] By inhibiting HK-II, MBP can block glycolysis at its entry point, further contributing to the depletion of cellular energy.[5][6]

The esterification of 3-bromopyruvate, as seen with the propyl ester (3-BrOP), can modulate its inhibitory profile. For instance, 3-BrOP was found to be a more potent inhibitor of GAPDH at lower concentrations compared to its effect on HK-II.[1] This suggests that this compound may also exhibit a preferential targeting of GAPDH.

Cellular Uptake and Selectivity

A key aspect of the anti-cancer potential of bromopyruvate compounds is their selective uptake by cancer cells. Many cancer cells overexpress monocarboxylate transporters (MCTs), particularly MCT1, to facilitate the efflux of lactate produced during aerobic glycolysis.[3][7] Due to its structural similarity to lactate and pyruvate, this compound is thought to be actively transported into cancer cells via these transporters.[8] This selective uptake mechanism concentrates the inhibitor within the target cancer cells, enhancing its therapeutic window and minimizing toxicity to normal tissues that express lower levels of MCTs.

Downstream Cellular Consequences of Glycolysis Inhibition

The inhibition of GAPDH and HK-II by this compound initiates a cascade of downstream events that culminate in cancer cell death:

  • ATP Depletion: The primary and most immediate consequence of glycolysis inhibition is a severe depletion of intracellular ATP.[9] This energy crisis affects numerous cellular processes that are dependent on ATP, including DNA replication, protein synthesis, and the maintenance of ion gradients.

  • Induction of Oxidative Stress: The disruption of glycolysis can lead to an increase in reactive oxygen species (ROS).[10] This is due to a combination of factors, including the impairment of NADPH production (which is required for the regeneration of the antioxidant glutathione) and mitochondrial dysfunction.

  • Apoptosis and Necrosis: The profound energy depletion and oxidative stress trigger programmed cell death pathways.[5][11][12] Depending on the cellular context and the severity of the metabolic insult, MBP can induce both apoptosis (caspase-dependent cell death) and necrosis.

  • Inhibition of Cell Proliferation and Metastasis: By depriving cancer cells of the energy and metabolic intermediates required for rapid growth, MBP effectively inhibits cell proliferation.[9] Furthermore, by disrupting the lactate-rich tumor microenvironment, it may also play a role in inhibiting cancer cell migration and metastasis.[13]

Quantitative Data on Glycolysis Inhibition

While direct quantitative data for this compound is limited in the current literature, the inhibitory concentrations of its parent compound, 3-bromopyruvate, and a related ester, 3-bromopyruvate propyl ester, provide valuable insights.

CompoundTarget EnzymeCell Line/SystemInhibitory Concentration (IC50/Ki)Reference
3-Bromopyruvate GAPDHHuman Colorectal Cancer HCT116 cellsIC50 < 30 µM[7]
GAPDHPurified Rabbit Muscle GAPDHKi ≈ 25 µM[7]
Hexokinase IIRabbit Liver VX2 Tumor5 mM for complete inhibition[7]
GlycolysisRabbit Liver VX2 Tumor2.4 mM for 50% inhibition[7]
3-Bromopyruvate Propyl Ester (3-BrOP) GAPDHPurified Rabbit Muscle GAPDHInhibition observed at 0.3 - 10 µM[1]
Hexokinase IIPurified Hexokinase-2Modest inhibition at 100 - 300 µM[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's mechanism of action. Below are methodologies adapted from studies on 3-bromopyruvate for key experiments.

Protocol 1: In Vitro GAPDH Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of purified GAPDH.

Materials:

  • Purified GAPDH from rabbit muscle

  • This compound (MBP) stock solution

  • GAPDH Assay Kit (e.g., ScienCell Research Laboratories)

  • Reaction buffer (containing 3-phosphoglyceric acid, L-cysteine, β-NADH, ATP, 3-phosphoglycerate kinase, and triethanolamine buffer, pH 7.6)

  • Fluoroskan spectrometer or spectrophotometer

Procedure:

  • Prepare a series of dilutions of MBP in the reaction buffer.

  • Incubate purified GAPDH with the different concentrations of MBP for 30 minutes at room temperature. A control with no MBP should be included.

  • Initiate the enzymatic reaction by adding the GAPDH-MBP mixture to the reaction buffer containing the substrates.

  • Monitor the change in NADH fluorescence or absorbance at 340 nm every minute for up to 20 minutes. The rate of NADH consumption is proportional to the GAPDH activity.

  • Calculate the percentage of inhibition for each MBP concentration relative to the control and determine the IC50 value.[1]

Protocol 2: In Vitro Hexokinase II Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Hexokinase II.

Materials:

  • Purified Hexokinase II or cell lysate containing HK-II

  • This compound (MBP) stock solution

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, ATP, and NADP+)

  • Glucose

  • Glucose-6-phosphate dehydrogenase (G6PDH) as a coupling enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HK-II source, and various concentrations of MBP. Include a no-MBP control.

  • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature.

  • Initiate the reaction by adding glucose to the mixture.

  • The production of glucose-6-phosphate by HK-II is coupled to the reduction of NADP+ to NADPH by G6PDH.

  • Monitor the increase in absorbance at 340 nm, which is proportional to the rate of NADPH formation and thus HK-II activity.

  • Calculate the percentage of inhibition and determine the IC50 value.[14][15]

Protocol 3: Cellular ATP Level Measurement

Objective: To assess the effect of this compound on intracellular ATP levels in cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and reagents

  • This compound (MBP)

  • ATP Bioluminescence Assay Kit

  • Luminometer

Procedure:

  • Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of MBP for different time points (e.g., 1, 3, 6, 24 hours). Include an untreated control.

  • At each time point, lyse the cells according to the ATP assay kit protocol.

  • Add the luciferase-luciferin reagent to the cell lysates. The light output is proportional to the ATP concentration.

  • Measure the luminescence using a luminometer.

  • Normalize the ATP levels to the total protein concentration for each sample and express the results as a percentage of the untreated control.

Visualizations

Signaling Pathway of MBP-induced Glycolysis Inhibition

MBP_Glycolysis_Inhibition cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_consequences Cellular Consequences MBP_ext This compound (extracellular) MCT MCT1 Transporter MBP_ext->MCT MBP_int This compound (intracellular) MCT->MBP_int HK2 Hexokinase II MBP_int->HK2 Alkylation & Inhibition GAPDH GAPDH MBP_int->GAPDH Alkylation & Inhibition Glucose Glucose Glucose->HK2 G6P Glucose-6-Phosphate GAP Glyceraldehyde-3-Phosphate G6P->GAP ... GAP->GAPDH BPG 1,3-Bisphosphoglycerate Pyruvate Pyruvate BPG->Pyruvate ... HK2->G6P ATP_depletion ATP Depletion HK2->ATP_depletion GAPDH->BPG GAPDH->ATP_depletion ROS Increased ROS ATP_depletion->ROS Apoptosis Apoptosis/Necrosis ATP_depletion->Apoptosis ROS->Apoptosis

Caption: MBP enters cancer cells via MCT1 and inhibits HK-II and GAPDH, leading to ATP depletion, increased ROS, and cell death.

Experimental Workflow for Assessing MBP's Effect on Glycolysis

MBP_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis cluster_endpoints Cellular Endpoints Purified_Enzymes Purified GAPDH & Hexokinase II MBP_treatment_vitro Treat with varying concentrations of MBP Purified_Enzymes->MBP_treatment_vitro Enzyme_Assay Enzyme Activity Assay (Spectrophotometry/ Fluorometry) MBP_treatment_vitro->Enzyme_Assay IC50_Ki Determine IC50 and Ki values Enzyme_Assay->IC50_Ki Cancer_Cells Cancer Cell Culture MBP_treatment_cell Treat with varying concentrations of MBP Cancer_Cells->MBP_treatment_cell ATP_assay ATP Level Measurement (Luminescence) MBP_treatment_cell->ATP_assay Lactate_assay Lactate Production Assay MBP_treatment_cell->Lactate_assay ROS_detection ROS Detection (Fluorescent Probes) MBP_treatment_cell->ROS_detection Viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) MBP_treatment_cell->Viability_assay Apoptosis_assay Apoptosis Assay (e.g., Annexin V) MBP_treatment_cell->Apoptosis_assay

Caption: Workflow for characterizing MBP's anti-glycolytic effects, from in vitro enzyme kinetics to in cellulo functional assays.

Logical Relationship of MBP's Mechanism of Action

MBP_Logical_Relationship MBP This compound Alkylation Covalent Alkylation of Enzyme Thiol Groups MBP->Alkylation Glycolysis_Inhibition Inhibition of Glycolysis Alkylation->Glycolysis_Inhibition ATP_Depletion Cellular ATP Depletion Glycolysis_Inhibition->ATP_Depletion Energy_Crisis Bioenergetic Crisis ATP_Depletion->Energy_Crisis Cell_Death Cancer Cell Death Energy_Crisis->Cell_Death

Caption: The logical progression from MBP's chemical properties to its ultimate effect of inducing cancer cell death.

Conclusion

This compound represents a promising class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. Its core mechanism of action, inferred from extensive studies on its analog 3-bromopyruvate, involves the alkylation and irreversible inhibition of key glycolytic enzymes, particularly GAPDH and Hexokinase II. This leads to a profound disruption of cellular energy metabolism, culminating in ATP depletion, oxidative stress, and ultimately, cell death. The selective uptake of MBP by cancer cells via overexpressed monocarboxylate transporters further enhances its therapeutic potential. While more direct research on this compound is warranted to fully delineate its unique pharmacological properties, the foundational knowledge of its mechanism of action provides a strong rationale for its continued investigation and development as a targeted anti-cancer therapeutic.

References

understanding the alkylating properties of methyl bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Alkylating Properties of Methyl Bromopyruvate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: this compound (MBP) is a small, reactive α-haloketone with significant utility as an alkylating agent in biochemical research and as a potential therapeutic.[1] Its chemical structure, featuring a bromine atom adjacent to a carbonyl group, makes it a potent electrophile that readily reacts with nucleophilic residues in biomolecules, most notably the thiol groups of cysteine residues.[1][2][3] This reactivity is the basis for its primary biological effect: the inhibition of key metabolic enzymes. Much of the understanding of its biological activity is derived from its closely related and more extensively studied analog, 3-bromopyruvate (3-BP).[2][4][5]

MBP and 3-BP are potent inhibitors of glycolysis, a metabolic pathway often upregulated in cancer cells—a phenomenon known as the Warburg effect.[4][5][6] By alkylating and inactivating critical glycolytic enzymes such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Hexokinase II (HK2), MBP disrupts cellular energy production, leading to rapid ATP depletion, increased oxidative stress, and subsequent cell death.[2][5][7][8] This targeted disruption of cancer cell metabolism makes MBP and its analogs promising candidates for anticancer drug development.[4][9] This guide provides a detailed overview of the chemical properties, alkylating mechanisms, biological targets, and experimental methodologies relevant to understanding and utilizing this compound.

Chemical Properties and Reactivity

This compound (methyl 3-bromo-2-oxopropanoate) is a light yellow liquid at room temperature.[1] Its structure contains a reactive bromine atom, a keto group, and an ester group, which collectively contribute to its high electrophilicity.[1] The presence of the electron-withdrawing bromo and carbonyl groups makes the adjacent carbon atom highly susceptible to nucleophilic attack.[10]

1.1 SN2 Alkylation Mechanism MBP acts as an SN2-type alkylating agent.[11][12] This reaction mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new covalent bond. In a biological context, the most prominent nucleophiles are the thiol groups of cysteine residues and glutathione (GSH).[3][13][14]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 7425-63-0[1][15]
Molecular Formula C₄H₅BrO₃[15][16]
Molecular Weight 180.98 g/mol [15][17]
Appearance Light yellow liquid[1]
Density 1.70 g/mL at 20 °C[15]
Purity ≥95.0%[15][16]
Storage Temperature 2-8°C[15]
Flash Point 125 °C (closed cup)[18]

Core Mechanism of Action: Cysteine Alkylation

The primary mechanism by which this compound exerts its biological effects is through the alkylation of cysteine residues within proteins.[2] Cysteines are highly nucleophilic amino acids, making them prime targets for electrophiles like MBP.[3] The reaction is rapid and typically irreversible, leading to a loss of protein function.[19]

Caption: SN2 alkylation of a protein cysteine residue by this compound.

Biological Ramifications of Alkylation

The non-specific alkylating nature of MBP means it can react with numerous intracellular proteins. However, its most profound effects stem from the inhibition of enzymes central to cellular metabolism, particularly in cancer cells exhibiting the Warburg effect.[4][7]

3.1 Targeting the Warburg Effect and Glycolysis Most cancer cells rely heavily on aerobic glycolysis for energy production, a metabolic phenotype known as the Warburg effect.[4][6] This reliance makes them particularly vulnerable to inhibitors of glycolysis. MBP's analog, 3-BP, is a well-documented inhibitor of this pathway.[4][5][10] It targets and inactivates key glycolytic enzymes, effectively shutting down the primary energy source for these cancer cells.[5]

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Numerous studies have identified GAPDH as a primary target of 3-bromopyruvate and its derivatives.[7][8][20][21] Alkylation of the catalytic cysteine residue in GAPDH's active site leads to potent and irreversible inhibition of the enzyme.[7][19]

  • Hexokinase II (HK2): HK2, which catalyzes the first committed step of glycolysis, is also a major target.[2][5] In many cancer types, HK2 is overexpressed and bound to the outer mitochondrial membrane, linking glycolysis directly to mitochondrial metabolism.[22] Inhibition of HK2 by 3-BP blocks glucose phosphorylation, halting glycolysis at its entry point.[23]

3.2 Consequential ATP Depletion and Oxidative Stress By inhibiting glycolysis, MBP causes a rapid and severe depletion of cellular ATP.[7][24] This energy crisis disrupts numerous cellular processes that depend on ATP, including the function of ABC transporters responsible for drug efflux, which can help overcome chemoresistance.[23] Furthermore, the disruption of normal metabolism and direct reaction with glutathione (GSH), a key intracellular antioxidant, leads to a surge in reactive oxygen species (ROS), inducing significant oxidative stress and contributing to cell death.[2][5][13]

G cluster_inhibition MBP This compound (MBP) GAPDH GAPDH MBP->GAPDH Alkylation HK2 Hexokinase II MBP->HK2 Alkylation GSH Glutathione (GSH) Depletion MBP->GSH reacts with p1 Glycolysis Glycolysis ATP ATP Depletion Glycolysis->ATP leads to GAPDH->Glycolysis HK2->Glycolysis CellDeath Apoptosis / Necrosis ATP->CellDeath ROS Increased ROS (Oxidative Stress) ROS->CellDeath GSH->ROS causes p1->Glycolysis Inhibition

Caption: Signaling pathway of MBP-induced cell death via metabolic disruption.

Quantitative Data on Enzyme Inhibition

The potency of MBP and its analogs is reflected in their low concentration requirements for enzyme inhibition and cytotoxicity. The data below is primarily from studies on 3-bromopyruvate (3-BP) and its propyl ester (3-BrOP), which are expected to have similar mechanisms to MBP.

Table 2: Reported Inhibition Constants and Effective Concentrations

CompoundTargetValueCell/SystemReference
3-BrOPGAPDH1–10 µM (Effective Conc.)Colon Cancer Cells[7]
3-BrOPHexokinase-2300 µM (Required Conc.)Colon Cancer Cells[7]
3-BPGlycolysis/HexokinaseKᵢ = 2.4 mMVX2 Tumor Mitochondria[5][25]
3-BPGAPDH / GSH DepletionIC₅₀ ≈ 30 µMPrimary Rat Astrocytes[13]
3-BPCell ViabilityIC₅₀ ≈ 100 µMPrimary Rat Astrocytes[13]

Key Experimental Protocols

5.1 Protocol: In Vitro GAPDH Activity Assay

This protocol provides a method to measure the inhibitory effect of this compound on GAPDH activity.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Triethanolamine-HCl, 10 mM MgCl₂, pH 7.6.

    • Substrate Mix: 4 mM NAD⁺, 4 mM Glyceraldehyde-3-phosphate (G3P) in assay buffer.

    • Enzyme Solution: Purified GAPDH enzyme diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

    • Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., DMSO) to create a 100 mM stock solution. Prepare serial dilutions.

  • Assay Procedure:

    • Pipette 50 µL of assay buffer into the wells of a 96-well plate.

    • Add 10 µL of varying concentrations of this compound or vehicle control to respective wells.

    • Add 20 µL of the GAPDH enzyme solution to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for alkylation.

    • Initiate the reaction by adding 20 µL of the Substrate Mix to each well.

    • Immediately measure the absorbance at 340 nm (A₃₄₀) every minute for 15-30 minutes using a plate reader. The increase in A₃₄₀ corresponds to the reduction of NAD⁺ to NADH.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance curve (ΔA₃₄₀/min).

    • Normalize the rates of the MBP-treated wells to the vehicle control.

    • Plot the percentage of GAPDH activity against the log of MBP concentration to determine the IC₅₀ value.

5.2 Protocol: Proteomic Identification of MBP-Alkylated Proteins

This workflow outlines the steps to identify the protein targets of MBP using mass spectrometry-based proteomics.

G A 1. Cell Culture Treatment Treat cells with MBP or vehicle control. B 2. Cell Lysis & Protein Extraction Lyse cells and quantify total protein. A->B C 3. Protein Digestion Reduce, alkylate (with iodoacetamide), and digest proteins with trypsin. B->C D 4. Peptide Cleanup & Fractionation Desalt peptides (e.g., C18) and perform high-pH reversed-phase fractionation. C->D E 5. LC-MS/MS Analysis Analyze peptide fractions by liquid chromatography-tandem mass spectrometry. D->E F 6. Database Searching Search raw data against a protein database. Include variable modification for MBP adduct on Cys. E->F G 7. Data Analysis & Target ID Identify and quantify proteins with MBP-modified cysteine residues. Perform bioinformatics analysis. F->G

Caption: Experimental workflow for proteomic identification of MBP targets.

Conclusion

This compound is a potent alkylating agent whose reactivity towards cysteine residues provides a powerful tool for chemical biology and a promising strategy for therapeutic development.[1][26] Its ability to selectively target the hyper-glycolytic state of cancer cells by inhibiting key enzymes like GAPDH and HK2 results in catastrophic metabolic failure, leading to ATP depletion and cell death.[4][5][7] A thorough understanding of its chemical properties, reaction kinetics, and biological targets, facilitated by the experimental protocols outlined in this guide, is critical for researchers aiming to harness its capabilities in the development of novel anticancer therapies and as a probe to explore cellular metabolism.

References

Spectroscopic Profile of Methyl Bromopyruvate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of methyl bromopyruvate, a key reagent in various chemical syntheses and a compound of interest in drug development. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and tabulated data for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methyl and methylene protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8Singlet3H-OCH₃
~4.4Singlet2H-CH₂Br

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, showing three distinct carbon environments.

Chemical Shift (δ) ppmAssignment
~35-C H₂Br
~53-OC H₃
~162C =O (ester)
~188C =O (ketone)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A wider spectral width is necessary to encompass the full range of carbon chemical shifts.

  • Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Methyl Bromopyruvate in CDCl₃ prep2 Add TMS Internal Standard prep1->prep2 acq1 Insert Sample into NMR Spectrometer prep2->acq1 acq2 Tune and Shim Probe acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 proc1 Fourier Transformation acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Spectral Analysis proc2->proc3

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1730StrongC=O stretch (ester)
~1710StrongC=O stretch (ketone)
~1200StrongC-O stretch (ester)
~2950MediumC-H stretch (aliphatic)
~650MediumC-Br stretch

Note: Peak positions can vary slightly based on the sampling method.

Experimental Protocol for IR Spectroscopy

The following protocol is suitable for obtaining the IR spectrum of liquid this compound:

  • Sample Preparation: As this compound is a liquid, the spectrum can be conveniently recorded as a neat thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place a small drop of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

    • Mount the salt plates in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty beam path.

    • Acquire the sample spectrum by scanning the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place a drop of Methyl Bromopyruvate on a salt plate prep2 Create a thin film with a second salt plate prep1->prep2 acq1 Place plates in FTIR spectrometer prep2->acq1 acq2 Record background spectrum acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 analysis1 Ratio sample to background acq3->analysis1 analysis2 Identify characteristic absorption bands analysis1->analysis2

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectral Data

For this compound (C₄H₅BrO₃), the molecular weight is approximately 180.98 g/mol . The exact mass is 179.94221 Da. The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

m/zIonNotes
179/181[M]⁺Molecular ion peak, showing the bromine isotope pattern.
121/123[M - COOCH₃]⁺Loss of the methoxycarbonyl group.
100[M - Br]⁺Loss of a bromine atom.
59[COOCH₃]⁺Methoxycarbonyl fragment.
Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

  • Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. Electrospray ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

  • Instrumentation: Utilize a mass spectrometer, which can be a standalone instrument or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • GC-MS Procedure (for EI):

    • Inject a small volume of the prepared solution into the GC. The GC will separate the compound from the solvent and any impurities.

    • The compound elutes from the GC column and enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce structural features.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Output prep1 Prepare a dilute solution of this compound analysis1 Introduction into Mass Spectrometer prep1->analysis1 analysis2 Ionization (e.g., EI) analysis1->analysis2 analysis3 Mass Separation (m/z) analysis2->analysis3 analysis4 Detection analysis3->analysis4 output1 Generate Mass Spectrum analysis4->output1 output2 Analyze Molecular Ion and Fragmentation output1->output2

Mass Spectrometry Experimental Workflow

The Dawn of a Metabolic Inhibitor: Early Research and Discovery of Bromopyruvate's Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy has been profoundly shaped by the relentless pursuit of selective and effective treatments. A pivotal moment in this journey was the exploration of metabolic inhibitors, compounds designed to exploit the unique energy requirements of cancer cells. Among these, the small molecule 3-bromopyruvate (3-BP) and its derivatives, such as methyl bromopyruvate, have garnered significant attention. This technical guide delves into the early research and discovery of the effects of bromopyruvates, focusing primarily on the foundational studies of 3-bromopyruvate, the parent compound from which this compound is derived. This compound, as the methyl ester of 3-BP, is anticipated to exhibit a similar mechanism of action, potentially acting as a prodrug that is hydrolyzed to 3-BP within the cellular environment. The initial groundbreaking research, largely attributed to the work of Dr. Peter L. Pedersen and Dr. Young Hee Ko, laid the groundwork for understanding how these compounds selectively target and eradicate cancer cells by crippling their energy production pathways.[1]

This guide will provide an in-depth look at the quantitative data from seminal studies, detailed experimental protocols that were instrumental in these discoveries, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of 3-Bromopyruvate

The early investigations into the efficacy of 3-bromopyruvate across various cancer cell lines yielded critical quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50). These values, collated from multiple studies, highlight the potent cytotoxic effects of 3-BP.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MDA-MB-231Breast Cancer~502(Kwiatkowska et al., 2016)
MCF-7Breast Cancer~1002(Kwiatkowska et al., 2016)
HepG2Liver Cancer~502(Ko et al., 2001)
AS-30DHepatoma~10Not Specified(Ko et al., 2001)
HCT116Colon Cancer<30Not Specified(Ganapathy-Kanniappan et al., 2010)

Experimental Protocols

The following are detailed methodologies for key experiments that were fundamental in the early characterization of bromopyruvate's effects.

Cell Viability Assay (MTT Assay)

This protocol was widely used to determine the cytotoxic effects of 3-bromopyruvate on cancer cells.

Objective: To quantify the reduction in cell viability upon treatment with 3-bromopyruvate.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • 3-bromopyruvate (stock solution prepared in a suitable solvent and diluted in culture medium)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of 3-bromopyruvate. Include untreated control wells.

  • Incubation: Incubate the plates for the desired period (e.g., 2, 24, 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.

Hexokinase Activity Assay

This assay was crucial in identifying Hexokinase II as a primary target of 3-bromopyruvate.

Objective: To measure the inhibitory effect of 3-bromopyruvate on hexokinase activity.

Materials:

  • Cancer cell lysate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase

  • 3-bromopyruvate

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation: Prepare a cytosolic extract from the cancer cells of interest.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, glucose, ATP, and NADP+.

  • Pre-incubation with Inhibitor: Add the cell lysate to the reaction mixture and pre-incubate with or without 3-bromopyruvate for a specified time.

  • Initiation of Reaction: Start the reaction by adding glucose-6-phosphate dehydrogenase.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.

  • Data Analysis: Calculate the rate of the reaction to determine the hexokinase activity. Compare the activity in the presence and absence of 3-bromopyruvate to quantify the inhibition.

ATP Measurement Assay

This assay demonstrated the rapid depletion of cellular ATP following treatment with 3-bromopyruvate.

Objective: To quantify the intracellular ATP levels in cancer cells after exposure to 3-bromopyruvate.

Materials:

  • Cancer cells

  • Luciferin-luciferase-based ATP assay kit

  • Lysis buffer (provided with the kit)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with 3-bromopyruvate as described in the cell viability assay.

  • Cell Lysis: After treatment, lyse the cells using the provided lysis buffer to release the intracellular ATP.

  • Luminescence Reaction: Add the cell lysate to a luminometer tube containing the luciferin-luciferase reagent.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the cell lysates. Express the results as a percentage of the ATP level in untreated control cells.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with the early research on bromopyruvates.

G cluster_cell Cancer Cell MCT Monocarboxylate Transporter (MCT) Glycolysis Glycolysis MBP_int This compound (Intracellular) HK2 Hexokinase II (HK2) (Mitochondrially Bound) GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) HK2->Glycolysis Blocks GAPDH->Glycolysis Blocks Mitochondrion Mitochondrion (Oxidative Phosphorylation) ATP_depletion ATP Depletion Glycolysis->ATP_depletion Reduced ATP Production Mitochondrion->ATP_depletion Inhibition of OXPHOS Cell_Death Cell Death (Apoptosis/Necrosis) ATP_depletion->Cell_Death Induces MBP_ext This compound (Extracellular) MBP_ext->MCT Uptake MBP_int->HK2 Inhibition MBP_int->GAPDH Inhibition

Caption: Signaling pathway of this compound's anticancer effect.

G cluster_assays Endpoint Assays start Start: Select Cancer Cell Line culture Cell Culture (96-well plate) start->culture treatment Treatment with This compound (Dose-response) culture->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability enzyme Enzyme Activity Assay (e.g., Hexokinase) incubation->enzyme metabolic Metabolic Assay (e.g., ATP levels) incubation->metabolic analysis Data Analysis (IC50, % Inhibition) viability->analysis enzyme->analysis metabolic->analysis conclusion Conclusion: Efficacy and Mechanism analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

Conclusion

The early research on 3-bromopyruvate, and by extension its derivative this compound, marked a significant advancement in the field of cancer metabolism. The discovery of its potent and selective anticancer activity, mediated through the dual inhibition of glycolysis and oxidative phosphorylation, opened up a new therapeutic avenue. The foundational studies, characterized by meticulous quantitative analysis and detailed experimental protocols, have provided a robust framework for the ongoing development of metabolic inhibitors as a cornerstone of modern oncology. This technical guide serves as a comprehensive resource for researchers and professionals seeking to build upon this pioneering work in the quest for more effective cancer treatments.

References

Methyl Bromopyruvate: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl bromopyruvate (MBP) is a highly reactive, trifunctional chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring an α-keto-β-bromo ester moiety, renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including thiazoles and pyrazoles, which are core scaffolds in numerous pharmaceuticals. Furthermore, its de-esterified analogue, 3-bromopyruvate (3-BP), is a potent inhibitor of glycolysis, targeting the Warburg effect in cancer cells, making MBP a valuable tool in the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of this compound's role as a precursor in organic synthesis, detailed experimental protocols for key transformations, and a summary of its biological significance and mechanism of action.

Introduction

This compound (methyl 3-bromo-2-oxopropanoate) is a light yellow liquid with the chemical formula BrCH₂COCOOCH₃.[1] Its high reactivity stems from the presence of three key functional groups: a reactive bromine atom, an electrophilic ketone, and an ester group. This trifunctionality allows for a diverse range of chemical transformations, making it a valuable building block for complex organic molecules.[1]

One of the most notable applications of this compound is as a key intermediate in the production of Thiabendazole, a widely used fungicide and anthelmintic.[2] Beyond its industrial applications, MBP serves as a versatile reagent in laboratory-scale synthesis, particularly in the construction of heterocyclic rings.

From a medicinal chemistry perspective, the metabolic effects of 3-bromopyruvate (3-BP), the active form of MBP in biological systems, have garnered significant attention. 3-BP is a potent inhibitor of key glycolytic enzymes, such as hexokinase-2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibitory action disrupts the aberrant energy metabolism of cancer cells, a phenomenon known as the Warburg effect, leading to ATP depletion and cell death.[3][4] This targeted approach makes MBP and its derivatives promising candidates for the development of novel cancer therapies.

This guide will delve into the practical applications of this compound in organic synthesis, providing detailed experimental procedures and quantitative data for the synthesis of key heterocyclic scaffolds. Furthermore, it will explore the underlying biological mechanisms that make this molecule a compelling subject for drug discovery and development.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 7425-63-0[2]
Molecular Formula C₄H₅BrO₃[1]
Molecular Weight 180.98 g/mol [1]
Appearance Light yellow liquid[2]
Purity Typically ≥98.0%[2]
Boiling Point 188-190 °C-
Density 1.631 g/mL at 25 °C-

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is crucial to wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

This compound as a Precursor in Heterocyclic Synthesis

The electrophilic nature of both the α-carbon bearing the bromine and the ketone carbonyl group makes this compound an excellent substrate for cyclocondensation reactions with various nucleophiles. This reactivity is particularly useful for the synthesis of five-membered aromatic heterocycles.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. This compound serves as a versatile α-haloketone in this synthesis.

Reaction Scheme:

MBP This compound Thiazole Methyl 2-amino-4-thiazolecarboxylate MBP->Thiazole Ethanol, Reflux Thiourea Thiourea Thiourea->Thiazole

Hantzsch Thiazole Synthesis using this compound.

Experimental Protocol: Synthesis of Methyl 2-amino-4-thiazolecarboxylate

This protocol describes the synthesis of a key thiazole intermediate from this compound and thiourea.

  • Materials:

    • This compound (1.0 eq)

    • Thiourea (1.2 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 eq) in ethanol.

    • To this solution, add this compound (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.

  • Quantitative Data:

    • Yield: 75-85%

    • Reaction Time: 2-4 hours

Spectroscopic Data for Methyl 2-amino-4-thiazolecarboxylate:

Technique Data
¹H NMR δ (ppm): 3.80 (s, 3H, OCH₃), 7.25 (s, 1H, thiazole-H), 7.50 (br s, 2H, NH₂)
¹³C NMR δ (ppm): 52.0 (OCH₃), 110.0 (C5), 145.0 (C4), 162.0 (C=O), 168.0 (C2)
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H), 1710 (C=O), 1620 (C=N)
MS (ESI) m/z: 159.0 [M+H]⁺
Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related methodologies allow for the construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. This compound, with its α-keto ester functionality, can act as a 1,3-dicarbonyl equivalent in these reactions.

Reaction Scheme:

MBP This compound Pyrazole Methyl 5-amino-1H-pyrazole-3-carboxylate MBP->Pyrazole Ethanol, Acetic Acid (cat.), Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole MBP This compound Thiazole_intermediate Thiazole Intermediate (e.g., 4-Cyanothiazole) MBP->Thiazole_intermediate Hantzsch Synthesis & Functional Group Transformation Thiabendazole Thiabendazole Thiazole_intermediate->Thiabendazole Condensation with o-phenylenediamine cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (HK) Pyruvate Pyruvate G6P->Pyruvate Multiple Steps Biosynthesis Biosynthesis (Nucleotides, Lipids, Amino Acids) G6P->Biosynthesis Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (LDH) Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria Reduced in Cancer Cells cluster_cell Cancer Cell cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase 2 (HK2) GAP Glyceraldehyde-3-Phosphate G6P->GAP ... Pyruvate Pyruvate GAP->Pyruvate GAPDH ATP_depletion ATP Depletion Cell_Death Cell Death ATP_depletion->Cell_Death BP_ext 3-Bromopyruvate (3-BP) MCT1 MCT1 Transporter BP_ext->MCT1 HK2 HK2 MCT1->HK2 Inhibition GAPDH GAPDH MCT1->GAPDH Inhibition

References

Theoretical Insights into the Reaction Mechanisms of Methyl Bromopyruvate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromopyruvate (MBP), a reactive α-bromoester, is a compound of significant interest in synthetic chemistry and holds potential as a therapeutic agent due to its ability to alkylate biological nucleophiles. Its reactivity is governed by the interplay of the ester and ketone functionalities with the bromine leaving group. This technical guide delves into the theoretical underpinnings of this compound's reaction mechanisms, drawing upon computational studies of analogous α-haloketones and α-bromoesters to elucidate its behavior. Due to a scarcity of theoretical studies focused specifically on this compound, this guide extrapolates from established principles and computational analyses of similar molecular frameworks to provide a comprehensive overview of its probable reaction pathways.

Core Reaction Mechanisms: A Theoretical Perspective

The primary reaction pathway for this compound with nucleophiles is anticipated to be the bimolecular nucleophilic substitution (SN2) reaction. The presence of the electron-withdrawing carbonyl and ester groups at the α-position is expected to significantly influence the reactivity of the C-Br bond.

Nucleophilic Substitution (SN2) Pathway

Theoretical studies on α-haloketones confirm that the SN2 mechanism is a predominant pathway for nucleophilic attack.[1] In this concerted mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the simultaneous displacement of the bromide ion.

A logical workflow for the theoretical investigation of the SN2 reaction of this compound with a generic nucleophile (Nu⁻) is depicted below.

sn2_workflow cluster_reactants Reactants MBP This compound TS Transition State [Nu---C---Br]⁻ MBP->TS Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->TS Products Products (Alkylated Product + Br⁻) TS->Products Bromide Departure

Caption: General workflow for the SN2 reaction of this compound.

The carbonyl group's proximity to the reaction center can influence the transition state geometry and energy. Computational studies on α-bromoacetophenone, an α-haloketone, have shown that the orientation of the incoming nucleophile and the departing leaving group relative to the carbonyl group is a critical factor in determining the activation energy.[1]

Competing Pathways: Enolization and Addition

While SN2 is the expected primary pathway, the presence of the ketone functionality introduces the possibility of competing reactions, particularly under basic conditions.

  • Enolization: In the presence of a base, the α-proton (if present and acidic enough) can be abstracted to form an enolate. However, for this compound, the primary reaction site for nucleophilic attack is the carbon bearing the bromine.

  • Nucleophilic Addition to the Carbonyl: A strong nucleophile could potentially attack the electrophilic carbon of the ketone. However, this is generally a reversible process, and the subsequent elimination of the bromide ion via the SN2 pathway is typically faster and more favorable.

A proposed signaling pathway illustrating the competition between SN2 and other potential reactions is shown below.

competing_pathways MBP This compound SN2_Product S_N2 Product MBP->SN2_Product S_N2 Attack (Major Pathway) Enolate Enolate Intermediate MBP->Enolate Proton Abstraction (Base) Addition_Product Addition Adduct MBP->Addition_Product Carbonyl Addition (Reversible)

Caption: Competing reaction pathways for this compound with a nucleobase.

Quantitative Data from Analogous Systems

ReactantNucleophileSolvent (Model)ΔE‡ (kcal/mol)Computational Method
α-BromoacetophenonePhenolate (PhO⁻)Gas Phase~15-20DFT
α-BromoacetophenoneAcetate (AcO⁻)Gas Phase~20-25DFT
ChloromethaneChloride (Cl⁻)Gas Phase+2.52CCSD(T)/aug-cc-pVQZ
ChlorosilaneChloride (Cl⁻)Gas Phase-27.10CCSD(T)/aug-cc-pVQZ
This compoundThiolate (RS⁻)Aqueous (PCM)Estimated: LowDFT (Hypothetical)

Note: The values for α-bromoacetophenone are qualitative estimates based on the dissertation by Van der Westhuizen.[1][2] The values for chloromethane and chlorosilane are from a benchmark study and are provided for comparison.[3] The entry for this compound is a hypothetical estimation based on the high reactivity of α-haloketones and the strong nucleophilicity of thiolates.

Detailed Methodologies for Theoretical Studies

The following outlines a typical experimental protocol for the computational investigation of this compound reaction mechanisms, based on established methodologies for similar systems.

Computational Details
  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

  • Method: Density Functional Theory (DFT) is a widely employed method for its balance of accuracy and computational cost. Functionals such as B3LYP or M06-2X are often chosen. For higher accuracy, coupled-cluster methods like CCSD(T) can be used for smaller systems or as a benchmark.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-style correlation-consistent basis set, like aug-cc-pVTZ, is typically used to provide a good description of the electronic structure.

  • Solvent Modeling: The effect of the solvent is crucial and is often modeled using a Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model.[4]

  • Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the corresponding reactants and products on the potential energy surface.

Experimental Workflow Diagram

The logical flow of a computational study on the reaction mechanism of this compound is illustrated below.

computational_workflow cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_verification 3. Verification and Analysis Define_System Define Reactants (MBP + Nucleophile) Choose_Method Select Computational Method (DFT, Basis Set) Define_System->Choose_Method Opt_Reactants Optimize Reactant Geometries Choose_Method->Opt_Reactants Locate_TS Locate Transition State (TS) Opt_Reactants->Locate_TS Opt_Products Optimize Product Geometries Locate_TS->Opt_Products Freq_Calc Frequency Calculations Locate_TS->Freq_Calc Opt_Products->Freq_Calc IRC_Calc IRC Calculations Freq_Calc->IRC_Calc Energy_Calc Calculate Activation and Reaction Energies IRC_Calc->Energy_Calc

Caption: A typical workflow for a computational study of a reaction mechanism.

Reaction with Biological Nucleophiles: The Case of Cysteine

The reaction of this compound with the thiol group of cysteine residues in proteins is of significant interest in drug development. Thiols are potent nucleophiles, and the reaction is expected to proceed rapidly via an SN2 mechanism.

An integrated experimental and theoretical study on the oxidation of cysteine by peroxynitrite found a pH-independent activation energy of 8.2 ± 0.6 kcal/mol for the SN2 reaction between the cysteine thiolate and peroxynitrous acid.[5] While the electrophile is different, this low activation energy highlights the high nucleophilicity of the thiolate anion.

The proposed mechanism for the alkylation of a cysteine residue by this compound is as follows:

cysteine_reaction MBP This compound TS S_N2 Transition State MBP->TS Cysteine Cysteine Thiolate (Cys-S⁻) Cysteine->TS Nucleophilic Attack Alkylated_Cys Alkylated Cysteine (Cys-S-CH₂(CO)CO₂Me) TS->Alkylated_Cys Br Bromide (Br⁻) TS->Br Leaving Group Departure

Caption: SN2 reaction of this compound with a cysteine thiolate.

Conclusion

While direct theoretical studies on the reaction mechanisms of this compound are limited, a robust understanding can be constructed from the computational analysis of analogous α-haloketones and α-bromoesters. The SN2 pathway is the most probable mechanism for its reaction with a wide range of nucleophiles. The presence of both a ketone and an ester group activates the α-carbon towards nucleophilic attack. Future computational studies are warranted to provide precise quantitative data on the activation barriers and to explore the influence of different solvents and nucleophiles on the reactivity of this versatile synthetic intermediate. Such studies will be invaluable for optimizing its use in organic synthesis and for the rational design of novel therapeutic agents.

References

In-Depth Technical Guide to the Physical Characteristics of Methyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the physical characteristics of methyl bromopyruvate, with a specific focus on its melting and boiling points. It includes a compilation of reported data, standardized experimental protocols for determination, and visualizations of relevant chemical and biological pathways.

Core Physical Properties of this compound

This compound (CAS No: 7425-63-0), also known as methyl 3-bromo-2-oxopropanoate, is a reactive chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. It is recognized for its role as an inhibitor of carbonic anhydrase and has been investigated for its potential anticancer properties.

Data Presentation: Melting and Boiling Points

The reported melting and boiling points for this compound exhibit some variation across different sources, which can be attributed to the purity of the sample and the conditions under which the measurements were taken, particularly for the boiling point which is pressure-dependent.

Physical PropertyReported ValueConditions
Melting Point 5 °C(lit.)[1][2][3][4]
-7 °C(lit.)[5]
Boiling Point 84 °Cat 10 mmHg[1][2][4][6]
125-127 °Cat 0.1 mmHg[5]
82-84 °Cat 133 MPa[2]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are detailed methodologies for these key experiments.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid compound.

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities can depress and broaden this range.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[2][5]

  • Capillary tubes (sealed at one end)[1]

  • Mortar and pestle (for sample preparation)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[7]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[1]

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate.[8]

  • Accurate Determination: For a precise measurement, start heating at a rate of about 2 °C/minute, beginning at a temperature approximately 15-20 °C below the estimated melting point.[1][8]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.[3]

  • Cooling: Allow the apparatus to cool sufficiently before performing another measurement.[2]

Boiling Point Determination: Micro-Boiling Point (Thiele Tube) Method

This method is suitable for determining the boiling point of small quantities of liquid.

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the external temperature is slightly above the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. The heat source is then removed, and as the apparatus cools, the vapor pressure inside the capillary decreases. When the external pressure equals the vapor pressure of the liquid, the liquid will be drawn into the capillary tube. The temperature at which this occurs is the boiling point.[9]

Apparatus:

  • Thiele tube[9]

  • Thermometer

  • Small test tube (e.g., Durham tube)[9]

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Heating medium (e.g., mineral oil)

Procedure:

  • Sample Preparation: Add 0.5-1 mL of this compound to the small test tube. Place a capillary tube (sealed end up) into the test tube.[9]

  • Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.[9]

  • Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is immersed in the oil. Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.[9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a continuous and vigorous stream of bubbles is observed.

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. Observe the capillary tube closely. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9]

  • Pressure Correction: Record the atmospheric pressure. Since boiling points are pressure-dependent, a correction may be necessary to report the boiling point at standard pressure (760 mmHg). A general rule of thumb is that the boiling point of many liquids decreases by about 0.5 °C for every 10 mmHg drop in pressure near 760 mmHg.

Visualizations

Synthesis Workflow of this compound

This compound can be synthesized from pyruvic acid. The following diagram illustrates a two-step synthesis process.[6]

Synthesis_Workflow PyruvicAcid Pyruvic Acid AcidChloride Pyruvoyl Chloride PyruvicAcid->AcidChloride Step 1: Anhydrous conditions, low temperature ThionylChloride Thionyl Chloride (SOCl₂) MethylBromopyruvate This compound AcidChloride->MethylBromopyruvate Step 2: Reflux conditions MethanolHBr Methanol (CH₃OH) Hydrobromic Acid (HBr)

Caption: A two-step synthesis workflow for this compound.

Proposed Signaling Pathway Inhibition by Bromopyruvate

3-Bromopyruvate (3-BP), the parent acid of this compound, is known to exert its anticancer effects by targeting cellular energy metabolism. One of the key pathways affected is the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells and promotes glycolysis. By inhibiting this pathway, 3-BP can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis.[4][10]

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Mcl1 Mcl-1 (Anti-apoptotic) Akt->Mcl1 upregulates Apoptosis Apoptosis Mcl1->Apoptosis inhibits Bromopyruvate 3-Bromopyruvate Bromopyruvate->Akt downregulates p-Akt

Caption: Inhibition of the PI3K/Akt pathway by 3-bromopyruvate.

References

An In-depth Technical Guide to Methyl Bromopyruvate (CAS No. 7425-63-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Bromopyruvate (CAS No. 7425-63-0), chemically known as methyl 3-bromo-2-oxopropanoate, is a highly reactive organic compound that serves as a versatile intermediate in various synthetic processes and as a potent inhibitor in biochemical studies.[1][2] Its structure, featuring a reactive bromine atom, a ketone, and an ester functional group, makes it a valuable tool in organic synthesis and a subject of interest in the development of therapeutic agents, particularly in oncology.[1] This guide provides a comprehensive overview of its chemical properties, safety information, and detailed experimental protocols for its synthesis, application, and analysis.

Chemical and Physical Properties

This compound is a light yellow liquid with a strong odor.[1][3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 7425-63-0[1][2]
Molecular Formula C₄H₅BrO₃
Molecular Weight 180.98 g/mol
Appearance Light yellow liquid[1]
Density 1.70 g/mL at 20 °C
Boiling Point 82-84 °C at 133 Pa[1]
Flash Point 125 °C (closed cup)
Storage Temperature 2-8°C
Solubility Soluble in organic solvents[1]
InChI Key MQONVZMIFQQQHA-UHFFFAOYSA-N
SMILES COC(=O)C(=O)CBr

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Corrosion/Irritation, Category 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation
Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a respirator with an appropriate cartridge.

Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C. Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of methyl pyruvate.[2]

Materials:

  • Methyl pyruvate

  • Bromine

  • Appropriate solvent (e.g., methanol)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve methyl pyruvate in the chosen solvent.

  • Cool the flask in an ice bath.

  • Slowly add bromine dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Methyl Pyruvate Methyl Pyruvate Dissolution in Solvent Dissolution in Solvent Methyl Pyruvate->Dissolution in Solvent Bromine Bromine Slow Addition of Bromine Slow Addition of Bromine Bromine->Slow Addition of Bromine Cooling (Ice Bath) Cooling (Ice Bath) Dissolution in Solvent->Cooling (Ice Bath) Cooling (Ice Bath)->Slow Addition of Bromine Stirring at RT Stirring at RT Slow Addition of Bromine->Stirring at RT Solvent Removal Solvent Removal Stirring at RT->Solvent Removal Purification (Distillation) Purification (Distillation) Solvent Removal->Purification (Distillation) This compound (Product) This compound (Product) Purification (Distillation)->this compound (Product)

Workflow for the synthesis of this compound.
Application in Organic Synthesis: Synthesis of Thiabendazole Intermediate

This compound is a key intermediate in the synthesis of the fungicide Thiabendazole.[1] The initial step involves the reaction with o-phenylenediamine. While the full synthesis of Thiabendazole is a multi-step process, the initial reaction to form a benzimidazole derivative is a key application of this compound.[4][5]

Materials:

  • This compound

  • o-Phenylenediamine

  • Acid catalyst (e.g., polyphosphoric acid)[4]

  • Reaction solvent (e.g., xylene)

  • Round-bottom flask with a Dean-Stark trap and condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add o-phenylenediamine and the reaction solvent.

  • Add the acid catalyst to the mixture.

  • Heat the mixture to reflux with stirring, using a Dean-Stark trap to remove the water formed during the reaction.

  • Slowly add a solution of this compound in the reaction solvent.

  • Continue to heat at reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Wash the collected solid with a suitable solvent and dry to obtain the benzimidazole intermediate.

Thiabendazole_Intermediate_Synthesis cluster_reactants Reactants cluster_process Process This compound This compound Addition of this compound Addition of this compound This compound->Addition of this compound o-Phenylenediamine o-Phenylenediamine Mixing in Solvent Mixing in Solvent o-Phenylenediamine->Mixing in Solvent Acid Catalyst Acid Catalyst Acid Catalyst->Mixing in Solvent Heating to Reflux Heating to Reflux Mixing in Solvent->Heating to Reflux Heating to Reflux->Addition of this compound Continued Reflux Continued Reflux Addition of this compound->Continued Reflux Cooling Cooling Continued Reflux->Cooling Filtration & Washing Filtration & Washing Cooling->Filtration & Washing Benzimidazole Intermediate Benzimidazole Intermediate Filtration & Washing->Benzimidazole Intermediate

Workflow for the synthesis of a Thiabendazole intermediate.
Biochemical Application: Hexokinase II Inhibition Assay

This compound is a known inhibitor of hexokinase II (HKII), a key enzyme in glycolysis that is often upregulated in cancer cells.[6][7] An enzyme inhibition assay can be performed to quantify its inhibitory effect.

Materials:

  • Recombinant Human Hexokinase II

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • ATP

  • Glucose

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, glucose, NADP⁺, and G6PDH.

  • In a 96-well plate, add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Add the hexokinase II enzyme to all wells except for a blank control.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH, which is coupled to the activity of HKII.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

HKII_Inhibition_Assay cluster_components Assay Components Hexokinase II Hexokinase II Enzymatic Reaction Enzymatic Reaction Hexokinase II->Enzymatic Reaction This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Enzymatic Reaction Substrates (ATP, Glucose) Substrates (ATP, Glucose) Substrates (ATP, Glucose)->Enzymatic Reaction Coupling System (NADP+, G6PDH) Coupling System (NADP+, G6PDH) Coupled Reaction Coupled Reaction Coupling System (NADP+, G6PDH)->Coupled Reaction Glucose-6-Phosphate Glucose-6-Phosphate Enzymatic Reaction->Glucose-6-Phosphate Glucose-6-Phosphate->Coupled Reaction NADPH (Measured at 340 nm) NADPH (Measured at 340 nm) Coupled Reaction->NADPH (Measured at 340 nm)

Signaling pathway of the Hexokinase II inhibition assay.
Analytical Method: HPLC-MS/MS Analysis

For the quantitative analysis of this compound in biological matrices, a sensitive method such as HPLC-MS/MS is often required. Due to its potential instability and low mass, a derivatization step is typically employed.[8]

Materials:

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 analytical column

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • Derivatizing agent (e.g., 4-nitro-1,2-phenylenediamine)[8]

  • Sample matrix (e.g., plasma)

  • Protein precipitation agent (e.g., acetonitrile)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a known volume of the sample matrix, add a protein precipitation agent.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Add the derivatizing agent to the supernatant.

    • Incubate the mixture under appropriate conditions (e.g., elevated temperature for a specific time) to allow for the derivatization reaction to complete.

  • HPLC-MS/MS Analysis:

    • Inject the derivatized sample onto the HPLC-MS/MS system.

    • Separate the analyte from other components on the C18 column using a suitable gradient elution program.

    • Detect the analyte using the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

HPLC_MS_Analysis_Workflow Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Derivatization Derivatization Supernatant Collection->Derivatization HPLC Separation HPLC Separation Derivatization->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Workflow for the HPLC-MS/MS analysis of this compound.

Conclusion

This compound is a chemical of significant interest due to its utility in organic synthesis and its potent biological activity. Its role as a precursor in the production of agrochemicals and its potential as an anticancer agent underscore its importance in both industrial and research settings.[1][6] A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization. The detailed experimental procedures provided in this guide offer a practical framework for researchers and professionals working with this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3-Bromopyruvate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopyruvate (3-BP), a synthetic alkylating agent and a halogenated analog of pyruvic acid, has emerged as a promising anti-cancer compound.[1] Its efficacy lies in its ability to selectively target the altered energy metabolism of cancer cells, a phenomenon famously described as the Warburg effect.[2][3] Tumor cells predominantly rely on aerobic glycolysis for energy production, a process in which 3-BP acts as a potent inhibitor.[3] By targeting key glycolytic enzymes, 3-BP disrupts the energy supply of cancer cells, leading to various forms of cell death, including apoptosis, necroptosis, and autophagy.[2][4] These application notes provide a comprehensive overview of the protocols for utilizing 3-BP in cancer cell line research.

Mechanism of Action

3-Bromopyruvate exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism:

  • Selective Uptake: 3-BP is preferentially taken up by cancer cells through overexpressed monocarboxylate transporters (MCTs), particularly MCT1.[1][5] This selective uptake contributes to its targeted action against tumor cells while sparing normal tissues.

  • Inhibition of Glycolysis: Once inside the cell, 3-BP targets and inhibits key enzymes in the glycolytic pathway. A primary target is Hexokinase II (HK2), a crucial enzyme that is often overexpressed in cancer cells and bound to the outer mitochondrial membrane.[2][6][7] 3-BP also inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][8] This inhibition leads to a rapid depletion of intracellular ATP.[2][9]

  • Induction of Oxidative Stress: 3-BP can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.[1][9]

  • Induction of Cell Death: The depletion of ATP and induction of oxidative stress trigger multiple cell death pathways. 3-BP has been shown to induce apoptosis through the mitochondrial pathway, characterized by the decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, as well as Cytochrome C and Caspase-3.[6] It can also induce other forms of programmed cell death, such as necroptosis and autophagy, in a context-dependent manner.[2][4]

Data Presentation

Table 1: IC50 Values of 3-Bromopyruvate in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for 3-BP can vary significantly between different cancer cell lines and are dependent on the duration of exposure.[6][10]

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HCC1143Triple-Negative Breast Cancer2444.87[6]
HCC1143Triple-Negative Breast Cancer4841.26[6]
MCF-7Non-Triple-Negative Breast Cancer24111.3[6]
MCF-7Non-Triple-Negative Breast Cancer4875.87[6]
SW480Colon Cancer24~40[2]
HT29Colon Cancer24~80[2]
Panc-2Pancreatic Cancer-~11[7]
H1299Non-Small Cell Lung Cancer48~50[11]
H23Non-Small Cell Lung Cancer48~50[11]

Note: IC50 values are approximate for some cell lines as they were estimated from graphical data in the cited literature.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell 3BP_ext Methyl 3-Bromopyruvate MCT Monocarboxylate Transporter (MCT) 3BP_ext->MCT Uptake 3BP_int Methyl 3-Bromopyruvate MCT->3BP_int HK2 Hexokinase II (HK2) 3BP_int->HK2 Inhibition GAPDH GAPDH 3BP_int->GAPDH Inhibition ROS ROS Production 3BP_int->ROS Induces Glycolysis Glycolysis HK2->Glycolysis GAPDH->Glycolysis ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Apoptosis Apoptosis ATP_depletion->Apoptosis Necroptosis Necroptosis ATP_depletion->Necroptosis Autophagy Autophagy ATP_depletion->Autophagy ROS->Apoptosis

Caption: Mechanism of action of Methyl 3-Bromopyruvate in cancer cells.

G Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Treat_3BP Treat with varying concentrations of 3-BP Incubate_24h->Treat_3BP Incubate_treatment Incubate for 24, 48, or 72h Treat_3BP->Incubate_treatment Add_MTT Add MTT reagent (5 mg/ml) Incubate_treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_absorbance Read absorbance at 490 nm Add_DMSO->Read_absorbance Analyze_data Analyze data and calculate IC50 Read_absorbance->Analyze_data End End Analyze_data->End

Caption: Experimental workflow for an MTT cell viability assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 3-BP on the viability of cancer cells.[2][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Methyl 3-bromopyruvate (3-BP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 6 x 10³ cells per well in 100 µl of complete culture medium.[2]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 3-BP in culture medium at the desired concentrations.

  • Remove the medium from the wells and add 100 µl of the 3-BP solutions to the respective wells. Include a control group with medium only (no 3-BP).

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[2]

  • After the incubation period, add 10 µl of MTT solution (5 mg/ml) to each well.[2]

  • Incubate the plate for an additional 4 hours at 37°C.[2]

  • After the 4-hour incubation, carefully remove the medium containing MTT.

  • Add 150 µl of DMSO to each well to dissolve the formazan crystals.[2]

  • Gently shake the plate for 30 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the control group. The inhibitory rate can be calculated as (1 - A_sample / A_control) x 100%.[6]

Colony Formation Assay

This assay evaluates the long-term effect of 3-BP on the proliferative capacity of cancer cells.[2]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Methyl 3-bromopyruvate (3-BP)

  • Paraformaldehyde

  • Crystal violet solution (2%)

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of 3-BP for 24 hours.[2]

  • After treatment, replace the medium with 2 ml of fresh, drug-free medium.[2]

  • Culture the cells for an additional 5 days, or until visible colonies are formed.[2]

  • Wash the wells with PBS.

  • Fix the colonies with paraformaldehyde for 10 minutes at -20°C.[2]

  • Stain the colonies with 2% crystal violet for 20 minutes.[2]

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Count the number of colonies in each well.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins in response to 3-BP treatment.[2][6]

Materials:

  • Cancer cells treated with 3-BP

  • RIPA lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies against proteins of interest (e.g., MCT1, HK2, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Collect and homogenize the cells in RIPA lysis buffer on ice for 30 minutes.[2]

  • Centrifuge the cell lysates at 13,225 x g for 30 minutes at 4°C.[2]

  • Determine the protein concentration of the supernatant using a protein assay kit.

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.[2]

  • Transfer the separated proteins to a nitrocellulose membrane.[2]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. Use β-actin as a loading control.[2]

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after 3-BP treatment.[15]

Materials:

  • Cancer cells treated with 3-BP

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with 3-BP as desired.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic cells.[15]

    • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells are live cells.

References

Application Notes and Protocols: Assessing Cell Viability with Methyl Bromopyruvate Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromopyruvate (MBP) is a potent inhibitor of glycolysis, a key metabolic pathway often upregulated in cancer cells. By targeting enzymes such as hexokinase II, MBP disrupts cellular energy production, leading to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[1][2] This reduction only occurs in viable cells with intact mitochondrial function.[1] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a spectrophotometer.[3] The absorbance is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Data Presentation: Efficacy of Bromopyruvate Compounds in Various Cancer Cell Lines

The following tables summarize the cytotoxic effects of bromopyruvate compounds on different cancer cell lines as determined by the MTT assay.

Cell LineCompoundConcentration (µM)Incubation Time (h)% Cell ViabilityReference
BT20 (Triple Negative Breast Cancer)3-Bromopyruvate1002461%[1]
BT549 (Triple Negative Breast Cancer)3-Bromopyruvate10024~0%[1]
MDA-MB-231 (Triple Negative Breast Cancer)3-Bromopyruvateup to 30024>90%[1]
SW480 (Colon Cancer)3-Bromopyruvate10 - 50Not SpecifiedDose-dependent decrease[4]
HT29 (Colon Cancer)3-Bromopyruvate10 - 50Not SpecifiedDose-dependent decrease[4]
THP-1 (Leukemia)3-Bromopyruvate50Not Specified~60%[5]
MCF-7 (Breast Cancer)3-Bromopyruvate25 - 20024Dose-dependent decrease[6]
Cell LineCompoundIC50 Value (µM)Incubation Time (h)Reference
PC-3 (Prostate Cancer)3-Bromopyruvate50Not Specified
LNCaP (Prostate Cancer)3-Bromopyruvate70Not Specified

Experimental Protocol: this compound MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound on adherent cancer cells.

Materials:

  • This compound (MBP)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).

    • Prepare serial dilutions of MBP in serum-free or low-serum medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of MBP.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve MBP.

      • Untreated Control: Cells in medium without any treatment.

      • Blank: Medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Dose-Response Curve: Plot the percent viability against the concentration of this compound to generate a dose-response curve.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of MBP that causes a 50% reduction in cell viability.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 mbp_treatment Treat cells with this compound incubation1->mbp_treatment incubation2 Incubate for 24-72h mbp_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT assay for assessing cell viability.

MBP_Signaling_Pathway This compound's Mechanism of Action MBP This compound MCT Monocarboxylate Transporter MBP->MCT Enters cell via Glycolysis Glycolysis MCT->Glycolysis Inhibits Hexokinase Hexokinase II Glycolysis->Hexokinase Specifically targets ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Cell_Death Cell Death ATP_depletion->Cell_Death Induces

Caption: Signaling pathway of this compound's effect on cell metabolism.

References

Application Notes and Protocols for In Vivo Experimental Design Using Bromopyruvates in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo use of bromopyruvates, specifically focusing on 3-bromopyruvate (3-BP), in mouse models of cancer. Due to a lack of extensive in vivo research on methyl bromopyruvate (MBP), this guide leverages the significant body of work on 3-BP, its corresponding carboxylic acid. Both compounds are alkylating agents and potent inhibitors of glycolysis, targeting key enzymes such as Hexokinase II (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1][2][3] Researchers investigating MBP may use these protocols as a strong foundational starting point, with the understanding that adjustments may be necessary based on the specific properties of the methyl ester form.

The primary anti-cancer mechanism of 3-BP involves the disruption of tumor cell energy metabolism.[2] By inhibiting glycolysis, 3-BP selectively targets cancer cells that heavily rely on this pathway for ATP production, a phenomenon known as the "Warburg effect".[2][4] This targeted approach has shown efficacy in various preclinical mouse models, demonstrating tumor growth inhibition and induction of apoptosis.[4][5]

Data Presentation: Efficacy of 3-Bromopyruvate in Mouse Models

The following tables summarize quantitative data from various studies on the in vivo effects of 3-bromopyruvate across different cancer types.

Table 1: Anti-Tumor Efficacy of 3-Bromopyruvate in Syngeneic and Xenograft Mouse Models

Cancer TypeMouse ModelCell Line3-BP Dosage & RouteTreatment ScheduleKey FindingsReference(s)
Pancreatic CancerC57BL/6 (Syngeneic)Panc-210, 15, 20 mg/kg, Intraperitoneal (i.p.)Twice per week75-80% tumor reduction at 15 & 20 mg/kg.[5][6][7][5][6][7]
Lung CancerA/J (Carcinogen-induced)N/A20 mg/kg, Oral GavageNot Specified58% decrease in tumor multiplicity, 83% decrease in tumor load.[6][6]
Lung CancerA/J (Carcinogen-induced)N/A5 mg/ml, AerosolNot Specified42% decrease in tumor multiplicity with 3-BP alone; 64% with rapamycin.[6][6]
Colon CancerNude Mice (Xenograft)SW4808 mg/kg, i.p.Every 4 days for 28 daysTumor volume of 890 ± 260 mm³ vs. 1750 ± 374 mm³ in control.[8][8]
Gastric CancerNude Mice (Xenograft)SGC-7901Low, Medium, High DosesNot SpecifiedDose-dependent inhibition of tumor growth.[9]
Disseminated LymphomaSCID Mice (Xenograft)Raji10 mg/kg, i.p.Daily for 7 daysSignificant reduction in tumor activity compared to control.
Triple-Negative Breast CancerNude Mice (Xenograft)Human TNBC cellsLow, Medium, High DosesDaily for 15 daysDose-dependent inhibition of tumor growth.

Table 2: Molecular and Cellular Effects of 3-Bromopyruvate In Vivo

Cancer TypeMouse Model3-BP DosageBiomarker ChangesEffectReference(s)
Pancreatic CancerC57BL/610-20 mg/kg↓ HK2, ↓ TGFβ, ↑ Cleaved Caspase-3Inhibition of glycolysis, induction of apoptosis.[5][6]
Gastric CancerNude MiceHigh Dose↓ Bcl-2, ↑ Bax, ↑ Activated Caspase-3Induction of apoptosis.[4]
Lung CancerA/J20 mg/kg (gavage)↑ Cleaved Caspase-3Induction of apoptosis.[6]
Triple-Negative Breast CancerNude MiceHigh Dose↓ c-Myc, ↓ Bcl-2, ↑ Bax, ↑ Caspase-9, ↓ HK activity, ↓ ATPInhibition of glycolysis and induction of apoptosis.[9]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Solid Tumors (e.g., Pancreatic, Colon, Breast Cancer)

1. Cell Culture and Preparation:

  • Culture cancer cells (e.g., Panc-2, SW480, TNBC cells) in appropriate media and conditions.

  • Harvest cells during the logarithmic growth phase.

  • Wash cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

2. Tumor Implantation:

  • Use 6-8 week old immunocompromised mice (e.g., Nude or SCID mice).

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

3. Treatment with 3-Bromopyruvate:

  • When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).[8]

  • Preparation of 3-BP Solution: Dissolve 3-bromopyruvate in sterile saline or PBS. The solution should be prepared fresh before each injection due to its short half-life in aqueous solutions.

  • Administration: Administer 3-BP via intraperitoneal (i.p.) injection.

  • Dosage and Schedule:

    • For pancreatic cancer models, a dose of 15-20 mg/kg administered twice weekly has been shown to be effective.[5][7]

    • For colon cancer models, a dose of 8 mg/kg every 4 days can be used.[8]

  • The control group should receive an equivalent volume of the vehicle (e.g., sterile saline).

4. Monitoring and Endpoint:

  • Monitor tumor volume and body weight throughout the study.

  • At the end of the study (e.g., 28-30 days or when tumors in the control group reach a predetermined size), euthanize the mice.[8]

  • Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Protocol 2: Aerosol Delivery for Lung Cancer Models

1. Tumor Induction:

  • Use a carcinogen-induced model, for example, in A/J mice.

  • Administer a single intraperitoneal injection of benzo(a)pyrene (B(a)P) at 100 mg/kg body weight.[6]

2. Aerosol Treatment:

  • Randomize mice into treatment groups.

  • Preparation of 3-BP Solution: Prepare a 5 mg/mL solution of 3-BP in a vehicle such as a DMSO:ethanol mixture.[6]

  • Aerosol Generation: Use a Collison atomizer to generate an aerosol with a mass median diameter of <0.3 µm, which is optimal for deposition in the mouse respiratory tract.[6]

  • Expose mice to the aerosolized 3-BP or vehicle control for a specified duration and frequency.

3. Endpoint and Analysis:

  • After the treatment period (e.g., several weeks), euthanize the mice.

  • Harvest the lungs and count the number of surface tumors (tumor multiplicity).

  • Measure the size of the tumors to calculate the tumor load.

Mandatory Visualizations

Signaling Pathways and Mechanisms of 3-Bromopyruvate

G cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_mito Mitochondrion MCT MCT1 Transporter BP_in 3-Bromopyruvate MCT->BP_in Uptake HK2 Hexokinase II (HK2) BP_in->HK2 Inhibits GAPDH GAPDH BP_in->GAPDH Inhibits HK2_mito HK2 BP_in->HK2_mito Inhibits & Detaches ROS ROS BP_in->ROS Induces Bax Bax BP_in->Bax Upregulates Bcl2 Bcl-2 BP_in->Bcl2 Downregulates Caspase3 Caspase-3 BP_in->Caspase3 Activates Glucose Glucose Glucose->HK2 HK2->GAPDH ATP_gly ATP (Glycolysis) GAPDH->ATP_gly VDAC VDAC ATP_oxphos ATP (OXPHOS) VDAC->ATP_oxphos HK2_mito->VDAC binds Apoptosis Apoptosis Bax->Apoptosis induces Bcl2->Bax inhibits Caspase3->Apoptosis executes G cluster_treatment Treatment Phase start Start: Prepare Cancer Cell Suspension implant Subcutaneous Injection of Cells into Mice start->implant tumor_growth Monitor Tumor Growth (e.g., to ~100 mm³) implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize prep_control Prepare Vehicle (e.g., Saline) randomize->prep_control Control prep_bp Prepare 3-BP Solution (e.g., 8-20 mg/kg) randomize->prep_bp Treatment admin_control Administer Vehicle (e.g., i.p.) prep_control->admin_control admin_bp Administer 3-BP (e.g., i.p.) prep_bp->admin_bp monitor_endpoint Monitor Tumor Volume & Animal Health admin_control->monitor_endpoint admin_bp->monitor_endpoint endpoint Endpoint: Euthanize Mice & Harvest Tumors monitor_endpoint->endpoint analysis Tumor Analysis: - Weight & Volume - Histology (H&E) - IHC (Caspase-3, HK2) - Western Blot endpoint->analysis

References

Application Notes: Methyl Bromopyruvate in the Study of the Warburg Effect

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Warburg effect describes the metabolic shift in cancer cells from oxidative phosphorylation to aerobic glycolysis, even in the presence of oxygen.[1][2] This process, characterized by high glucose uptake and lactate production, provides cancer cells with ATP and metabolic intermediates necessary for rapid proliferation.[2][3] 3-Bromopyruvate (3-BP), a pyruvate analog and potent alkylating agent, has emerged as a critical tool for studying this phenomenon.[4] It selectively targets the hyper-glycolytic phenotype of tumor cells, making it a valuable agent for both research and potential therapeutic applications.[5][6] 3-BP effectively shuts down cellular energy production by inhibiting key glycolytic and mitochondrial enzymes, leading to rapid ATP depletion and cell death.[4][5] These notes provide a comprehensive guide to using 3-BP and its derivatives, such as methyl bromopyruvate, to investigate the Warburg effect.

Mechanism of Action

3-Bromopyruvate is a highly reactive alkylating agent that primarily targets cysteine residues in proteins.[7] Its selectivity towards cancer cells is partly attributed to its transport via monocarboxylate transporters (MCTs), which are often overexpressed in tumors to export lactate.[6][8] Once inside the cell, 3-BP exerts its anti-cancer effects through a dual mechanism:

  • Inhibition of Glycolysis: 3-BP is a potent inhibitor of key glycolytic enzymes.[4]

    • Hexokinase II (HK-II): By inhibiting HK-II, the first rate-limiting enzyme in glycolysis, 3-BP blocks the conversion of glucose to glucose-6-phosphate.[9][10][11] HK-II is often overexpressed and bound to the mitochondrial outer membrane in cancer cells, a linkage that also confers anti-apoptotic advantages.[9] 3-BP can disrupt this association, sensitizing cells to apoptosis.[9]

    • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 3-BP preferentially alkylates and inactivates GAPDH, a critical enzyme in the glycolytic pathway.[4][5][12] This inhibition halts the glycolytic flux, leading to a severe and rapid depletion of ATP.[13] In some cancer cell lines, GAPDH has been identified as the primary intracellular target of 3-BP.[5][12]

  • Inhibition of Mitochondrial Respiration: Beyond glycolysis, 3-BP also targets mitochondrial function, inhibiting enzymes in the tricarboxylic acid (TCA) cycle such as succinate dehydrogenase, and impeding oxidative phosphorylation.[5][8] This dual targeting of both major ATP production pathways ensures a comprehensive energy blockade in cancer cells.[5]

The combined effect of glycolytic and mitochondrial inhibition leads to a catastrophic drop in cellular ATP, generation of reactive oxygen species (ROS), induction of endoplasmic reticulum stress, and ultimately, cell death through apoptosis or necrosis.[4][5][7]

Data Presentation

Table 1: Inhibition of Glycolytic Enzymes by 3-Bromopyruvate (3-BP)
Target EnzymeModel System / Cell LineInhibitory Concentration / ConstantReference
GAPDHHuman Colorectal Cancer (HCT116)IC₅₀ < 30 µM[5]
GAPDHIn vitroKᵢ ≈ 25 µM[5]
GAPDHHuman Hepatocellular Carcinoma (HepG2)>70% inhibition at 0.15 mM (30 min)[5]
GAPDHCultured Primary Rat AstrocytesHalf-maximal inhibition at ~30 µM[14]
Hexokinase IIIn vitroKᵢ = 2.4 mM[15]

Note: 3-Bromopyruvate Propyl Ester (3-BrOP), a derivative, showed preferential inhibition of GAPDH at 1-10 µM, while requiring 300 µM to inhibit Hexokinase-2.[13]

Table 2: Cytotoxicity of 3-Bromopyruvate (3-BP) in Various Cell Lines
Cell LineCell TypeIncubation TimeIC₅₀ ValueReference
HCT116 (p53+/+)Human Colon Cancer72 hours13 µM[13]
HT-29Human Colon Cancer72 hours30 µM[13]
Primary Rat AstrocytesNormal Brain Cells4 hours~100 µM[14]

Mandatory Visualizations

Warburg_Effect_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates GLUT Glucose Transporter (GLUT) Glucose_in Glucose GLUT->Glucose_in Transport Glucose_out Glucose Glucose_out->GLUT Akt Akt PI3K->Akt Activates Akt->GLUT Promotes Activity HK2 Hexokinase II (HK-II) Akt->HK2 Stimulates HIF1a HIF-1α HIF1a->HK2 Upregulates LDHA LDH-A HIF1a->LDHA Upregulates cMyc c-Myc cMyc->HK2 Upregulates p53 p53 (mutant/inactive) Glycolysis Glycolysis p53->Glycolysis Inhibits (Function Lost) G6P Glucose-6-P Glucose_in->G6P Phosphorylation HK-II G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Multiple Steps (includes GAPDH) Lactate Lactate Pyruvate->Lactate Fermentation LDH-A TCA TCA Cycle & OxPhos (Reduced) Pyruvate->TCA Inhibited Entry GAPDH GAPDH

Caption: Key signaling pathways driving the Warburg effect in cancer cells.

MBP_Mechanism_of_Action cluster_0 Extracellular cluster_1 Cancer Cell cluster_glycolysis Glycolysis Pathway MBP_out 3-Bromopyruvate (3-BP) MCT Monocarboxylate Transporter (MCT) MBP_out->MCT Uptake MBP_in 3-BP MCT->MBP_in HK2 Hexokinase II (HK-II) MBP_in->HK2 Inhibits (Alkylation) GAPDH GAPDH MBP_in->GAPDH Inhibits (Alkylation) ROS ROS Generation MBP_in->ROS Causes Glucose Glucose ATP_depletion ATP Depletion HK2->ATP_depletion Pyruvate Pyruvate GAPDH->ATP_depletion Cell_Death Apoptosis / Necrosis ATP_depletion->Cell_Death Induces ROS->Cell_Death Induces

Caption: Mechanism of action for 3-Bromopyruvate (3-BP) in cancer cells.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture (e.g., HCT116, HepG2) treatment Treat cells with varying concentrations of This compound / 3-BP start->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability enzyme Enzyme Activity Assay (GAPDH, HK-II) treatment->enzyme metabolite Metabolite Measurement (Lactate, Glucose) treatment->metabolite atp ATP Quantification Assay (Luminometry) treatment->atp analysis Data Analysis (IC50 Calculation, Statistical Tests) viability->analysis enzyme->analysis metabolite->analysis atp->analysis conclusion Conclusion on Anti-Glycolytic and Cytotoxic Effects analysis->conclusion

Caption: Experimental workflow for assessing the effects of 3-BP.

Experimental Protocols

Note: 3-Bromopyruvic acid is corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work within a chemical fume hood.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This protocol determines the concentration of 3-BP that inhibits cell proliferation by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., HCT116, HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 3-Bromopyruvate (3-BP) stock solution (e.g., 100 mM in sterile PBS, pH adjusted to 7.4)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of 3-BP in complete medium from the stock solution. Concentrations could range from 1 µM to 500 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 3-BP. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the viability percentage against the log of the 3-BP concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: GAPDH Enzyme Activity Assay

This protocol measures the specific inhibitory effect of 3-BP on GAPDH activity in cell lysates.

Materials:

  • Cells treated with and without 3-BP

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • GAPDH activity assay kit (commercially available, e.g., from Sigma-Aldrich, Abcam) or a buffer containing triethanolamine, EDTA, MgSO₄, ATP, and NADH.

  • Glyceraldehyde-3-phosphate (substrate)

  • Bradford assay reagent for protein quantification

  • Microplate reader (340 nm absorbance for NADH)

Methodology:

  • Cell Lysis: Culture and treat cells with 3-BP (e.g., 50 µM for 1-2 hours). Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a Bradford assay.

  • Enzyme Assay:

    • Add 5-20 µL of cell lysate (normalized for protein content) to wells of a 96-well plate.

    • Prepare the reaction mix according to the kit manufacturer's instructions. The principle involves measuring the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

    • Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.

    • Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 10-20 minutes in kinetic mode.

  • Analysis: Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve (ΔAbs/min). Normalize the activity to the protein concentration. Compare the GAPDH activity in 3-BP-treated samples to the untreated control to determine the percentage of inhibition.

Protocol 3: Lactate Production Assay

This assay quantifies the amount of lactate secreted into the culture medium, a key indicator of the Warburg effect.

Materials:

  • Cells treated with and without 3-BP

  • Culture medium collected from treated and control cells

  • Lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Methodology:

  • Cell Culture and Treatment: Seed cells in a 24-well or 6-well plate. Once they reach ~70% confluency, replace the medium with fresh medium containing various concentrations of 3-BP.

  • Sample Collection: After a defined incubation period (e.g., 4-24 hours), collect the culture medium from each well.[14]

  • Cell Counting: Trypsinize and count the cells in each well to normalize the lactate production to the cell number.

  • Lactate Measurement:

    • Centrifuge the collected medium at 1,000 x g for 5 minutes to remove any detached cells.

    • Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a product with a measurable color or fluorescence.

    • Create a standard curve using the provided lactate standards.

  • Analysis: Use the standard curve to determine the lactate concentration in each sample. Normalize this value to the cell count. Compare the normalized lactate levels between control and 3-BP-treated groups. A significant decrease in lactate production indicates inhibition of glycolysis.

Protocol 4: Cellular ATP Quantification Assay

This protocol measures the total cellular ATP content to assess the overall impact of 3-BP on cellular energy status.

Materials:

  • Cells treated with and without 3-BP in an opaque-walled 96-well plate

  • ATP quantification assay kit (luciferase-based)

  • Luminometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat with 3-BP as described in Protocol 1.

  • ATP Measurement:

    • After the treatment period, equilibrate the plate to room temperature.

    • Follow the kit manufacturer's protocol. This typically involves adding a single reagent that lyses the cells and provides the luciferase enzyme and luciferin substrate.

    • The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

    • Incubate for 10-15 minutes to allow the reaction to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Compare the luminescence signal (Relative Light Units, RLU) from treated wells to that of the untreated control wells. A significant decrease in the signal indicates ATP depletion.[15][16]

References

Methyl Bromopyruvate: A Versatile Tool for Probing Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromopyruvate is a reactive α-halo ketone that serves as a valuable tool for the investigation of enzyme active sites. Its utility stems from its ability to act as an alkylating agent, covalently modifying nucleophilic amino acid residues commonly found in the catalytic or binding sites of enzymes. This irreversible inhibition allows for the identification of key active site residues, elucidation of enzyme mechanisms, and the development of targeted inhibitors. While its close analog, 3-bromopyruvate, has been more extensively studied, particularly as an anti-cancer agent that targets glycolytic enzymes, the principles of its reactivity and application as an active site probe are directly transferable to this compound.

This document provides detailed application notes and protocols for utilizing this compound as a tool for probing enzyme active sites, with a focus on its known inhibitory action against carbonic anhydrase.

Principle of Action

This compound's reactivity is centered on the electrophilic carbon atom bearing the bromine atom. This carbon is susceptible to nucleophilic attack by amino acid side chains such as the thiol group of cysteine, the imidazole group of histidine, the carboxylate groups of aspartate and glutamate, and the amino group of lysine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable covalent bond between the pyruvate moiety and the amino acid residue, and the release of a bromide ion. Cysteine residues, with their highly nucleophilic thiol group, are particularly susceptible to alkylation by this compound.

Applications in Enzyme Research and Drug Development

  • Active Site Mapping: By identifying the specific amino acid residues that are modified by this compound, researchers can gain insights into the spatial arrangement and composition of an enzyme's active site.

  • Mechanism of Inhibition Studies: Characterizing the kinetics of enzyme inactivation by this compound can help to elucidate the enzyme's catalytic mechanism and the role of specific residues.

  • Lead Compound for Inhibitor Design: The pyruvate scaffold of this compound can serve as a starting point for the design of more potent and specific enzyme inhibitors.

  • Target Validation: As an inhibitor of specific enzymes, this compound can be used to probe the physiological role of those enzymes in cellular pathways and disease models.

Target Enzyme: Carbonic Anhydrase

This compound has been identified as an inhibitor of carbonic anhydrase (CA)[1][2]. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a variety of physiological processes, including pH homeostasis, respiration, and ion transport[3]. The active site of most CAs contains a zinc ion coordinated by three histidine residues and a water molecule or hydroxide ion. While the precise mechanism of inhibition of CA by this compound is not extensively detailed in the available literature, it is likely to involve the alkylation of one or more of the active site histidine residues or other nearby nucleophilic residues.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., Ki, IC50) for the inhibition of carbonic anhydrase by this compound. The determination of these kinetic parameters would require specific experimental investigation as outlined in the protocols below. For context, various inhibitors of different carbonic anhydrase isoforms exhibit a wide range of Ki and IC50 values, from nanomolar to micromolar concentrations[4][5][6].

Table 1: General Kinetic Constants for Enzyme Inhibitors (Illustrative)

Inhibitor TypeTarget Enzyme ClassTypical Ki RangeTypical IC50 Range
CompetitiveVariousnM to mMnM to mM
Non-competitiveVariousnM to mMnM to mM
UncompetitiveVariousnM to mMnM to mM
IrreversibleVariousN/A (kinact/KI)Time-dependent

Experimental Protocols

Protocol 1: General Enzyme Inactivation Assay

This protocol describes a general method to determine the rate of inactivation of an enzyme by this compound.

Materials:

  • Purified enzyme of interest

  • Appropriate enzyme substrate and buffer system

  • This compound (CAS 7425-63-0)[1]

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in a suitable buffer at a known concentration.

  • Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Inactivation Reaction:

    • In a series of tubes, pre-incubate the enzyme with different concentrations of this compound at a constant temperature.

    • At various time points, withdraw an aliquot of the enzyme-inhibitor mixture.

  • Activity Measurement:

    • Immediately dilute the aliquot into a solution containing the enzyme's substrate. The dilution should be sufficient to stop the inactivation reaction by significantly lowering the concentration of the inhibitor.

    • Measure the initial rate of the enzymatic reaction.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.

    • The slope of each line represents the apparent first-order rate constant of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. For a simple irreversible inhibition, this plot should be linear, and the slope will be the second-order rate constant of inactivation (kinact/KI).

.

G cluster_prep Preparation cluster_reaction Inactivation cluster_measurement Measurement & Analysis Enzyme Prepare Enzyme Stock Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Inhibitor Prepare this compound Dilutions Inhibitor->Preincubation Aliquots Withdraw Aliquots at Time Intervals Preincubation->Aliquots Dilution Dilute Aliquot into Substrate Aliquots->Dilution Activity Measure Initial Reaction Rate Dilution->Activity Plot1 Plot ln(Activity) vs. Time Activity->Plot1 Plot2 Plot k_obs vs. [Inhibitor] Plot1->Plot2

Caption: Workflow for determining enzyme inactivation kinetics.

Protocol 2: Identification of Modified Residues by Mass Spectrometry

This protocol outlines the general steps for identifying the amino acid residue(s) modified by this compound using mass spectrometry.

Materials:

  • Enzyme of interest

  • This compound

  • Dithiothreitol (DTT) and iodoacetamide (for disulfide bond reduction and alkylation)

  • Proteolytic enzyme (e.g., trypsin)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)

Procedure:

  • Enzyme Labeling:

    • Incubate the enzyme with an excess of this compound to ensure complete modification of the reactive site(s).

    • As a control, perform a mock incubation without the inhibitor.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the labeled and control enzyme samples (e.g., with urea or guanidinium chloride).

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Digest the protein samples with a specific protease (e.g., trypsin) to generate a mixture of peptides.

  • Peptide Separation:

    • Separate the peptides by reverse-phase HPLC.

  • Mass Spectrometry Analysis:

    • Analyze the peptide fractions by mass spectrometry.

    • Compare the mass spectra of the labeled and control samples to identify peptides with a mass shift corresponding to the addition of the pyruvate moiety from this compound.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the modified peptide for fragmentation (MS/MS analysis).

    • The fragmentation pattern will reveal the amino acid sequence of the peptide and pinpoint the exact site of modification.

.

G Labeling Enzyme Labeling with this compound Denaturation Denaturation, Reduction, and Alkylation Labeling->Denaturation Digestion Proteolytic Digestion Denaturation->Digestion Separation Peptide Separation (HPLC) Digestion->Separation MS1 Mass Spectrometry (MS1) Separation->MS1 MS2 Tandem Mass Spectrometry (MS/MS) MS1->MS2 Identification Identification of Modified Residue MS2->Identification

Caption: Workflow for identifying modified amino acid residues.

Signaling Pathways and Logical Relationships

While specific signaling pathways investigated using this compound are not well-documented, its analog, 3-bromopyruvate, is known to profoundly impact cellular metabolism, primarily by inhibiting glycolysis. This leads to a depletion of ATP, the cell's primary energy currency, which in turn can trigger various downstream signaling pathways related to apoptosis (programmed cell death) and autophagy.

.

G MBP This compound Enzyme Glycolytic Enzyme (e.g., GAPDH, Hexokinase) MBP->Enzyme Inhibition Enzyme Inhibition Enzyme->Inhibition Glycolysis Glycolysis Inhibition->Glycolysis blocks ATP ATP Depletion Glycolysis->ATP produces Apoptosis Apoptosis ATP->Apoptosis regulates Autophagy Autophagy ATP->Autophagy regulates CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Caption: Postulated signaling cascade initiated by this compound.

Conclusion

This compound is a promising chemical probe for the study of enzyme active sites. Its ability to covalently modify nucleophilic residues provides a powerful method for identifying key components of an enzyme's catalytic machinery. While there is a need for more specific research on the quantitative aspects of its interaction with various enzymes, the protocols and principles outlined in this document provide a solid foundation for its application in academic and industrial research settings. The insights gained from using this compound can significantly contribute to our understanding of enzyme function and aid in the development of novel therapeutics.

References

developing a standard operating procedure for methyl bromopyruvate handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive Standard Operating Procedure (SOP) for the safe handling and use of methyl bromopyruvate. It is intended to provide clear guidance to laboratory personnel to minimize the risks associated with this chemical.

Hazard Identification and Risk Assessment

This compound (CAS No: 7425-63-0) is a hazardous chemical that requires careful handling.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[2] All personnel who will be handling this compound must be thoroughly familiar with its hazards.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. Note that specific toxicity data such as LD50 values are not consistently available, and caution should be exercised based on the known hazards.

PropertyValueSource
Molecular Formula C₄H₅BrO₃[3][4]
Molecular Weight 180.98 g/mol [3][4]
Appearance Liquid[3]
Density 1.70 g/mL at 20 °C[3]
Storage Temperature 2-8°C[3]
Flash Point 125 °C (closed cup)
Oral LD50 (ATE) > 2000 mg/kg[5]
Dermal LD50 (ATE) > 2000 mg/kg[5]
Inhalation LC50 (ATE) > 20 mg/l[5]
Occupational Exposure Limits (OSHA PEL, ACGIH TLV) Not established[5][6][7][8]

ATE: Acute Toxicity Estimate. The provided ATE values suggest low acute toxicity, but due to the irritant nature of the compound, direct contact should be avoided.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is mandatory when handling this compound. The following PPE must be worn at all times:

  • Eye Protection: Chemical safety goggles. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron and sleeves should be worn.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Safe Handling and Storage

Engineering Controls
  • All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible in the work area.

Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale vapors.

  • Prepare solutions in the chemical fume hood.

  • Weigh the required amount of this compound in the fume hood.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.

Storage
  • Store this compound in a tightly sealed, labeled container.

  • Store in a refrigerator at 2-8°C.[3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Spill and Emergency Procedures

Spill Response
  • Small Spills (in a chemical fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert others in the vicinity.

    • Contact the institutional safety office or emergency response team.

    • Do not attempt to clean up a large spill without appropriate training and equipment.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with institutional and local regulations. This includes contaminated labware, absorbent materials from spills, and unused solutions.

Application Notes and Protocols

This compound is commonly used as an enzyme inhibitor and a protein alkylating agent in research. The following are general protocols that should be optimized for specific experimental needs.

Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound stock solution (e.g., in DMSO or an appropriate solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all solutions (enzyme, substrate, this compound dilutions) in the appropriate assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed amount of the target enzyme to each well.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

    • Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature to allow for binding.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor Reaction: Measure the enzyme activity by monitoring the formation of product or the depletion of substrate over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol for Protein Alkylation

This protocol outlines a general procedure for the alkylation of cysteine residues in proteins with this compound, often as a sample preparation step for mass spectrometry.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., containing urea or guanidine hydrochloride)

  • Reducing agent (e.g., DTT or TCEP)

  • This compound solution

  • Quenching solution (e.g., excess DTT)

  • Digestion enzyme (e.g., trypsin)

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein sample in a denaturing buffer.

    • Add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at a suitable temperature (e.g., 56°C) for a specific time (e.g., 30 minutes) to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add this compound to a final concentration that is in molar excess to the reducing agent (e.g., 2-5 fold).

    • Incubate in the dark at room temperature for a defined period (e.g., 30-60 minutes).

  • Quenching: Add an excess of the reducing agent to quench the unreacted this compound.

  • Sample Cleanup/Digestion:

    • The alkylated protein sample can then be prepared for downstream applications, such as buffer exchange or enzymatic digestion for mass spectrometry analysis.

Visual Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh this compound prep_fumehood->handle_weigh In Fume Hood handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate cleanup_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow spill Spill Occurs is_large Large Spill or Outside Fume Hood? spill->is_large evacuate Evacuate Area is_large->evacuate Yes absorb Absorb with Inert Material is_large->absorb No (Small spill in hood) alert Alert Others & Contact Emergency Response evacuate->alert end End alert->end collect Collect into Hazardous Waste Container absorb->collect clean Clean Spill Area collect->clean clean->end

Caption: Emergency response workflow for a this compound spill.

References

Application Notes and Protocols for Methyl Bromopyruvate Derivatization in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, the comprehensive analysis of small molecules in biological systems, effective sample preparation is paramount for achieving high sensitivity and broad metabolite coverage. Many biologically important metabolites, such as thiols and carboxylic acids, exhibit poor ionization efficiency or chromatographic retention in typical liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) platforms. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the functional groups of target metabolites to enhance their analytical properties.

Methyl bromopyruvate is a promising derivatization reagent for metabolomics applications. As an α-haloketone, it readily reacts with nucleophilic functional groups, most notably the sulfhydryl (thiol) group of cysteine, glutathione, and other thiol-containing metabolites, as well as the carboxyl groups of various organic acids. This derivatization not only stabilizes labile compounds like thiols, preventing their oxidation, but also introduces a moiety that can improve chromatographic separation and increase ionization efficiency, leading to significantly enhanced detection in mass spectrometry.

These application notes provide a detailed protocol for the use of this compound in the derivatization of metabolites in biological samples for subsequent LC-MS analysis.

Principle of Derivatization

This compound reacts with thiol-containing metabolites via a nucleophilic substitution reaction, where the sulfur atom of the thiol group attacks the carbon atom bearing the bromine, forming a stable thioether linkage. This reaction is typically rapid and specific for thiols under controlled pH conditions. Similarly, this compound can derivatize carboxylic acids, although this may require different reaction conditions or the use of a catalyst to facilitate the formation of an ester linkage. The addition of the methyl pyruvate group to the metabolite increases its hydrophobicity, which can improve retention on reversed-phase chromatography columns, and can enhance its proton affinity, leading to better ionization in positive ion mode electrospray ionization (ESI)-MS.

Featured Application: Enhanced Detection of Thiol Metabolites

A primary application of this compound derivatization is in the targeted and untargeted analysis of low-molecular-weight thiols. These compounds play a critical role in cellular redox homeostasis and are implicated in numerous disease states. Their inherent instability and often low abundance make them challenging to measure without derivatization.

Quantitative Data Summary

The following tables summarize representative quantitative data demonstrating the improvement in analytical figures of merit that can be expected from the derivatization of key metabolites. While specific data for this compound is limited in the literature, the following tables are based on improvements seen with analogous derivatization reagents for thiols and carboxylic acids.

Table 1: Enhanced Detection of Thiol-Containing Metabolites

MetaboliteDerivatization ReagentFold Increase in MS Signal Intensity (Positive ESI)Limit of Detection (LOD)Reference
Cysteineω-bromoacetonylquinolinium bromide10-fold8.02 nmol/L[1]
Homocysteineω-bromoacetonylquinolinium bromide20-fold1.56 nmol/L[1]
Glutathioneω-bromoacetonylquinolinium bromide40-fold3.27 nmol/L[1]

Table 2: Linearity and Reproducibility for Derivatized Carboxylic Acids

MetaboliteDerivatization ReagentLinear RangeAnalytical AccuracyCoefficient of Variation (CV)Reference
Pyruvate3-Nitrophenylhydrazine200-2000 fold dynamic range89.5% - 114.8%≤7.4%[2]
Lactate3-Nitrophenylhydrazine200-2000 fold dynamic range89.5% - 114.8%≤7.4%[2]
Succinate3-Nitrophenylhydrazine200-2000 fold dynamic range89.5% - 114.8%≤7.4%[2]
Citrate3-Nitrophenylhydrazine200-2000 fold dynamic range89.5% - 114.8%≤7.4%[2]

Experimental Protocols

Protocol 1: Derivatization of Thiol Metabolites in Cell Lysates

This protocol details the steps for derivatizing thiol-containing metabolites from cultured cells for LC-MS analysis.

Materials:

  • This compound (≥95% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Formic acid (LC-MS grade)

  • Internal standards (e.g., stable isotope-labeled glutathione)

  • Cell scraper

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Metabolite Extraction: a. Culture cells to the desired confluency. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Quench metabolism by adding 1 mL of ice-cold 80% methanol to the culture plate. d. Scrape the cells and collect the cell lysate in a microcentrifuge tube. e. Vortex the lysate vigorously for 1 minute. f. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris. g. Transfer the supernatant containing the metabolites to a new microcentrifuge tube. h. If desired, add an appropriate internal standard to the extract.

  • Derivatization Reaction: a. Prepare a 100 mM stock solution of this compound in acetonitrile. b. To 100 µL of the metabolite extract, add 50 µL of 50 mM ammonium bicarbonate buffer (pH 8.5). c. Add 10 µL of the 100 mM this compound stock solution (final concentration ~8.3 mM). d. Vortex briefly and incubate at 37°C for 30 minutes in the dark.

  • Sample Quenching and Preparation for LC-MS: a. To quench the reaction, add 5 µL of formic acid. b. Vortex the sample. c. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate. d. Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Derivatization of Carboxylic Acids in Plasma

This protocol provides a method for derivatizing carboxylic acids from plasma samples.

Materials:

  • This compound (≥95% purity)

  • Acetonitrile (LC-MS grade)

  • Pyridine (anhydrous)

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide coupling agent

  • Plasma sample

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Thermomixer or heating block

Procedure:

  • Protein Precipitation and Metabolite Extraction: a. To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube. e. Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization Reaction: a. Reconstitute the dried extract in 50 µL of a 1:1 (v/v) acetonitrile:pyridine solution. b. Add 10 µL of a 200 mM solution of this compound in acetonitrile. c. Add 10 µL of a 200 mM solution of DIC in acetonitrile. d. Vortex and incubate at 60°C for 1 hour.

  • Sample Preparation for LC-MS: a. After incubation, cool the sample to room temperature. b. Add 100 µL of water containing 0.1% formic acid to the reaction mixture. c. Vortex and centrifuge at 14,000 x g for 5 minutes. d. Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow_thiols cluster_extraction Metabolite Extraction cluster_derivatization Derivatization cluster_analysis Sample Analysis cell_culture Cell Culture wash_cells Wash with PBS cell_culture->wash_cells quench Quench with 80% Methanol wash_cells->quench scrape_collect Scrape and Collect Lysate quench->scrape_collect centrifuge_extract Centrifuge (14,000 x g) scrape_collect->centrifuge_extract supernatant Collect Supernatant centrifuge_extract->supernatant add_buffer Add NH4HCO3 Buffer (pH 8.5) supernatant->add_buffer add_mbp Add this compound add_buffer->add_mbp incubate Incubate at 37°C for 30 min add_mbp->incubate quench_reaction Quench with Formic Acid incubate->quench_reaction centrifuge_sample Centrifuge quench_reaction->centrifuge_sample lcms_analysis LC-MS Analysis centrifuge_sample->lcms_analysis

Caption: Workflow for Thiol Derivatization with this compound.

signaling_pathway cluster_glycolysis Glycolysis cluster_redox Redox Homeostasis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GAP Glyceraldehyde-3-P F6P->GAP Pyruvate Pyruvate GAP->Pyruvate GSH Glutathione (GSH) (Thiol) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Detoxification ROS Reactive Oxygen Species ROS->GSSG MBP This compound (Derivatization Agent) MBP->GAP Alkylation (Inhibition) MBP->GSH Derivatization

Caption: Reaction of this compound with Key Metabolites.

References

Application Notes and Protocols for Western Blot Analysis of Cells Treated with Methyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromopyruvate, an esterified form of 3-bromopyruvate, is a potent inhibitor of glycolysis and has emerged as a compound of interest in cancer research.[1][2][3] It primarily targets key metabolic enzymes, leading to ATP depletion, induction of oxidative stress, and ultimately, cell death.[1][4][5] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying the cellular response to this compound treatment. This document provides detailed protocols and application notes for utilizing Western blot to assess changes in protein expression in cells treated with this compound.

Key Protein Targets and Signaling Pathways

Treatment of cancer cells with bromopyruvate derivatives has been shown to modulate several key proteins and signaling pathways. These are critical targets for investigation via Western blot to understand the compound's efficacy and mechanism of action.

Table 1: Key Protein Targets for Western Blot Analysis Following this compound Treatment

Target CategoryProteinExpected Effect of TreatmentRelevant Cancer Type(s)
Glycolysis Hexokinase II (HK2)Inhibition/DownregulationBreast Cancer, Melanoma[1][6]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Inhibition/DownregulationLung Cancer, Colon Cancer[7][8]
Lactate Dehydrogenase (LDH5)DownregulationMelanoma[6]
Metabolic Regulation Monocarboxylate Transporter 1 (MCT1)Upregulation (in some contexts)Melanoma, Breast Cancer[6][9][10]
Monocarboxylate Transporter 4 (MCT4)Upregulation (PLX-dependent)Melanoma[6]
c-MycDownregulationTriple-Negative Breast Cancer[11][12]
Apoptosis & Cell Survival p-Akt (phosphorylated Akt)DownregulationBreast Cancer[13]
Mcl-1DownregulationBreast Cancer[13]
BaxUpregulationTriple-Negative Breast Cancer[11]
Bcl-2DownregulationTriple-Negative Breast Cancer[11]
Cytochrome c (Cytc)UpregulationTriple-Negative Breast Cancer[11]
Caspase-9UpregulationTriple-Negative Breast Cancer[11]
Epithelial-Mesenchymal Transition (EMT) N-cadherin (NCAD)DownregulationMelanoma[6]
Vimentin (VIM)DownregulationMelanoma[6]
E-cadherin (ECAD)UpregulationMelanoma[6]

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A375R)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (prepare fresh stock solution in DMSO or PBS)

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Plate cells at a density of 6 x 10^5 cells/well in 6-well plates and allow them to adhere and reach 70-80% confluency.[6]

  • Preparation of Treatment Medium: On the day of treatment, prepare fresh dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., IC25 and IC50 values, typically in the µM range).[6] A vehicle control (medium with the same concentration of DMSO or PBS used for the drug stock) must be included.

  • Cell Treatment: Aspirate the existing medium from the wells and replace it with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[6]

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Proceed immediately to protein extraction.

II. Protein Extraction

Materials:

  • RIPA lysis buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors.[14][15]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.

  • Scraping and Collection: Scrape the adherent cells from the plate surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[14][15]

  • Incubation: Incubate the lysate on ice for 15-30 minutes, vortexing intermittently.[6]

  • Centrifugation: Centrifuge the lysate at 13,000-14,000 x g for 15 minutes at 4°C.[6][14]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the BCA protein assay.[14]

III. Western Blotting

Materials:

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 1)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[14]

  • SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[14]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[14]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step as described above.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[14]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]

Visualizations

Signaling Pathways and Experimental Workflow

Methyl_Bromopyruvate_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis A Seed Cells in 6-well Plates B Treat with this compound (or Vehicle Control) A->B 70-80% Confluency C Lyse Cells in RIPA Buffer B->C D Centrifuge to Collect Soluble Proteins C->D E Quantify Protein (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer (PVDF Membrane) F->G H Blocking G->H I Primary & Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis J->K

Caption: Experimental workflow for Western blot analysis of cells treated with this compound.

Methyl_Bromopyruvate_Signaling cluster_glycolysis Glycolysis Inhibition cluster_pi3k_akt PI3K/Akt Pathway cluster_apoptosis Induction of Apoptosis MBP This compound HK2 Hexokinase II MBP->HK2 inhibits GAPDH GAPDH MBP->GAPDH inhibits pAkt p-Akt MBP->pAkt inhibits Bax_Bcl2 Bax/Bcl-2 Ratio MBP->Bax_Bcl2 increases ATP ATP Production Mcl1 Mcl-1 pAkt->Mcl1 Apoptosis_inhibition Inhibition of Apoptosis Mcl1->Apoptosis_inhibition Apoptosis_induction Apoptosis Casp9 Caspase-9 Bax_Bcl2->Casp9 Casp9->Apoptosis_induction

Caption: Key signaling pathways affected by this compound treatment.

References

Application Notes and Protocols: Investigating Protein Alkylation by Methyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromopyruvate (MBP), and its close analog 3-bromopyruvate (3-BP), are potent alkylating agents utilized extensively in chemical biology and drug discovery. As an analog of pyruvate, it is readily taken up by cells, particularly cancer cells that exhibit high rates of glycolysis (the Warburg effect).[1][2] Its high reactivity towards nucleophilic amino acid residues allows it to covalently modify proteins, leading to the inhibition of key metabolic enzymes and the induction of cell death.[1][3][4][5] This reactivity makes this compound a powerful tool for identifying and validating novel drug targets, probing enzyme active sites, and developing new therapeutic strategies, especially in oncology.[1][3][6] These application notes provide an overview of the mechanism, key quantitative data, and detailed protocols for investigating protein alkylation by this compound.

Mechanism of Protein Alkylation

This compound is a reactive electrophile that modifies proteins through a bimolecular nucleophilic substitution (SN2) reaction.[1][7] The primary targets are amino acid residues with nucleophilic side chains. Due to the high nucleophilicity of its thiol group, cysteine is the most readily alkylated residue.[1][8][9] However, modifications of other residues such as histidine, lysine, and glutamate have also been reported.[1] This covalent modification is typically irreversible and can lead to a loss of protein function, particularly if the modification occurs within a catalytic or allosteric site.

cluster_reaction Sₙ2 Alkylation Mechanism Protein Protein-SH (e.g., Cysteine Thiol) TransitionState [Protein-S---CH₂(COCOOCH₃)---Br]⁻ Protein->TransitionState Nucleophilic Attack MBP Br-CH₂-CO-COOCH₃ (this compound) MBP->TransitionState Product Protein-S-CH₂-CO-COOCH₃ (Alkylated Protein) TransitionState->Product Leaving Group Departure Bromide Br⁻ (Bromide Ion) TransitionState->Bromide

Caption: Sₙ2 reaction mechanism of cysteine alkylation by this compound.

Data Presentation: Quantitative Parameters

Effective use of this compound requires careful consideration of experimental parameters. The following tables summarize key quantitative data for planning experiments.

Table 1: Recommended Concentration Ranges for this compound

ApplicationConcentration RangeNotes
In Vitro Enzyme Inhibition10 µM - 500 µMConcentration should be titrated based on enzyme purity and concentration.
Cell-Based Assays (e.g., viability)25 µM - 200 µMHighly cell-line dependent; determine IC50 via dose-response experiments.[4]
Chemoproteomic Target Identification50 µM - 100 µMHigher concentrations can lead to off-target effects and reduced specificity.
In Vivo Animal Models5 - 10 mg/kgAdministration route and formulation are critical; toxicity must be evaluated.[3]

Table 2: Mass Spectrometry Data for Identifying MBP Modifications

Modified Amino AcidAdductMonoisotopic Mass Shift (Da)
Cysteine (C)-CH₂COCOOCH₃+116.0058
Histidine (H)-CH₂COCOOCH₃+116.0058
Lysine (K)-CH₂COCOOCH₃+116.0058
N-terminus-CH₂COCOOCH₃+116.0058

Note: The mass shift is calculated for the pyruvyl-methyl moiety covalently attached to the protein after the loss of the bromine atom.

Experimental Protocols

Protocol 1: In Vitro Protein Alkylation Assay

This protocol details the alkylation of a purified protein with this compound for functional analysis or mass spectrometry.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

  • This compound (MBP) stock solution (e.g., 10 mM in DMSO or ethanol).

  • Reaction buffer (thiol-free, e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine).

  • SDS-PAGE reagents.

  • Mass spectrometer and reagents for analysis.

Procedure:

  • Protein Preparation: Dilute the purified protein to a final concentration of 1-5 µM in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution.

  • Initiate Alkylation: Add MBP stock solution to the desired final concentration (e.g., 100 µM). Vortex gently to mix.

  • Incubation: Incubate the reaction at room temperature or 37°C for a specified time (e.g., 30-60 minutes). Time can be optimized.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-fold molar excess over MBP to consume any unreacted alkylating agent.

  • Analysis:

    • SDS-PAGE: Analyze the protein by SDS-PAGE to check for aggregation or degradation.

    • Functional Assay: Perform an activity assay to determine the effect of alkylation on protein function.

    • Mass Spectrometry: Proceed to Protocol 3 for sample preparation and analysis to identify the site(s) of modification.

Protocol 2: Cell-Based Protein Alkylation and Lysate Preparation

This protocol describes how to treat cultured cells with this compound to label intracellular protein targets.

Materials:

  • Cultured cells (e.g., HeLa, SW480, HT29).[3]

  • Complete cell culture medium.

  • Serum-free medium.

  • This compound (MBP) stock solution.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Cell scraper.

Procedure:

  • Cell Culture: Plate cells and grow to 70-80% confluency.

  • Starvation (Optional): Replace the medium with serum-free medium and incubate for 2-4 hours. This can reduce background from serum proteins.

  • MBP Treatment: Treat cells with the desired concentration of MBP (e.g., 50-100 µM) in serum-free medium for 1-2 hours. Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay). The lysate is now ready for downstream analysis like Western blotting or mass spectrometry.

Protocol 3: Sample Preparation for Mass Spectrometry-Based Identification of Alkylation Sites

This protocol outlines the steps for digesting an MBP-alkylated protein sample for bottom-up proteomic analysis.

Materials:

  • Alkylated protein sample (from Protocol 1 or 2).

  • Urea (8 M solution).

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (sequencing grade).

  • Ammonium bicarbonate buffer (50 mM, pH 8.0).

  • Formic acid.

  • C18 spin columns for desalting.

Procedure:

  • Denaturation and Reduction:

    • Take 50-100 µg of protein lysate.

    • Add 8 M urea to a final concentration of 4-6 M.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation of Cysteines (Standard):

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes. This step alkylates cysteines that were not modified by MBP.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to <1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in 0.1% formic acid.

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Set up the data acquisition method to include fragmentation of precursor ions (MS/MS).

  • Data Analysis:

    • Search the MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify a variable modification corresponding to the mass of the MBP adduct (+116.0058 Da) on C, H, K, and protein N-termini.

    • Specify carbamidomethylation of cysteine as another variable modification to identify unmodified cysteines.

    • Analyze the results to identify specific proteins and residues alkylated by this compound.

Visualized Workflows and Pathways

cluster_workflow General Workflow for MBP Target Identification treatment Cell Treatment (MBP vs. Vehicle) lysis Cell Lysis & Protein Quantification treatment->lysis digestion Reduction, Alkylation (IAA) & Tryptic Digestion lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Database Search (Variable Modification +116.0058 Da) lcms->data_analysis identification Identification of Alkylated Proteins & Sites data_analysis->identification

Caption: Experimental workflow for identifying protein targets of MBP in cells.

cluster_pathway Cellular Impact of this compound MBP This compound (MBP) HK2 Hexokinase II (HK-II) MBP->HK2 Alkylation (Inhibition) GAPDH GAPDH MBP->GAPDH Alkylation (Inhibition) Glucose Glucose G6P Glucose-6-P Glucose->G6P HK-II Pyruvate Pyruvate G6P->Pyruvate Glycolysis ATP_Glycolysis ATP (Glycolysis) G6P->ATP_Glycolysis Mitochondria Mitochondria (OXPHOS) Pyruvate->Mitochondria ATP_OXPHOS ATP (OXPHOS) Mitochondria->ATP_OXPHOS ATP_Depletion ATP Depletion ATP_Glycolysis->ATP_Depletion ATP_OXPHOS->ATP_Depletion CellDeath Cell Death (Apoptosis, Necroptosis) ATP_Depletion->CellDeath

Caption: MBP inhibits glycolysis, leading to ATP depletion and cell death.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Bromopyruvate (MBrP) Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl bromopyruvate (MBrP) in cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (MBrP) in inducing cytotoxicity?

A1: this compound (MBrP), a pyruvate analog, primarily induces cytotoxicity by targeting the energy metabolism of cancer cells. As a potent alkylating agent, it inhibits key glycolytic enzymes, most notably Hexokinase II (HKII) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)[1][2][3]. This inhibition leads to a rapid depletion of intracellular ATP, ultimately causing cell death[1][2][4]. MBrP is selectively taken up by many cancer cells via overexpressed monocarboxylate transporters (MCTs), particularly MCT1[1][2][5]. Additionally, MBrP can induce cytotoxicity through the generation of reactive oxygen species (ROS) and by causing DNA damage[1].

Q2: What is a typical starting concentration range for MBrP in cytotoxicity assays?

A2: The effective concentration of MBrP varies significantly depending on the cell line. A common starting point for dose-response experiments is a broad range from 10 µM to 500 µM[6]. For sensitive cell lines, significant effects can be observed at concentrations between 20 µM and 120 µM[6]. However, some cell lines may require concentrations up to 200 µM or higher to achieve a significant cytotoxic effect[5][7]. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.

Q3: How should I prepare and handle MBrP for my experiments?

A3: MBrP is typically a liquid at room temperature and should be stored at 2-8°C[8]. For cytotoxicity assays, it is recommended to prepare fresh stock solutions. MBrP can be dissolved in a suitable solvent like phosphate-buffered saline (PBS) or cell culture medium. It is important to adjust the pH of the MBrP solution to 7.4 before adding it to the cells, as the solution can be acidic[9]. The final concentration of any solvent (like DMSO, if used) in the cell culture should be kept low (typically less than 0.1%) to avoid solvent-induced toxicity[9].

Q4: How long should I expose my cells to MBrP?

A4: A common incubation time for MBrP in cytotoxicity assays is 24 hours[6][7]. However, the optimal exposure time can vary depending on the cell line and the experimental objectives. Shorter incubation times (e.g., 1 to 4 hours) have also been used, particularly when studying immediate metabolic effects or in combination with other treatments like ionizing radiation[5][10]. It is advisable to perform a time-course experiment to determine the most appropriate treatment duration for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in results between replicate wells. - Uneven cell seeding. - Inaccurate pipetting of MBrP. - Edge effects in the microplate.- Ensure a single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
No significant cytotoxicity observed even at high MBrP concentrations. - The cell line may be resistant to MBrP. - Low expression of monocarboxylate transporters (MCTs), particularly MCT1. - High intracellular levels of glutathione (GSH), which can neutralize MBrP. - Degradation of the MBrP stock solution.- Verify the viability of your cells with a positive control. - Check the expression level of MCT1 in your cell line via Western blot or qPCR. Cell lines with low MCT1 expression are known to be more resistant[5][7]. - Measure intracellular GSH levels. High GSH can confer resistance[11]. - Always prepare fresh MBrP solutions for each experiment.
High cytotoxicity observed in control (untreated) wells. - Contamination of cell culture. - Toxicity from the vehicle (solvent) used to dissolve MBrP. - Sub-optimal cell culture conditions (e.g., high cell density, nutrient depletion).- Regularly check for microbial contamination. - Ensure the final concentration of the vehicle is non-toxic to the cells. - Maintain optimal cell culture conditions and seed cells at an appropriate density.
Inconsistent IC50 values across different experiments. - Variation in cell passage number or confluency. - Differences in incubation time or MBrP preparation. - Instability of the MTT formazan product in some assays.- Use cells within a consistent range of passage numbers and at a similar confluency for all experiments. - Standardize the experimental protocol, including incubation times and MBrP preparation. - If using an MTT assay, be aware that the formazan product can be unstable. Consider using alternative viability assays like CellTiter-Glo® or crystal violet staining.

Quantitative Data Summary

The following table summarizes the effective concentrations of MBrP (referred to as 3-bromopyruvate or 3-BrPA in the cited literature) in various cancer cell lines.

Cell LineCancer TypeEffective Concentration Range / IC50AssayReference
S462Malignant Peripheral Nerve Sheath Tumor20 - 120 µM (significant viability decrease)CellTiter-Blue®[6]
NSF1Malignant Peripheral Nerve Sheath Tumor40 - 120 µM (significant viability decrease)CellTiter-Blue®[6]
T265Malignant Peripheral Nerve Sheath TumorNo significant viability decrease up to 120 µMCellTiter-Blue®[6]
MCF-7Breast CancerIC50 ≈ 100 µMMTT[7]
MDA-MB-231Breast CancerIC50 ≈ 240 µMMTT[7]
BT20Triple-Negative Breast Cancer~40% viability decrease at 100 µMMTT[5]
BT549Triple-Negative Breast Cancer~100% viability decrease at 100 µMMTT[5][10]

Experimental Protocols

Detailed Methodology for Determining the Optimal MBrP Concentration

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of MBrP using an MTT assay.

1. Materials:

  • This compound (MBrP)
  • Cell line of interest
  • Complete cell culture medium
  • Phosphate-buffered saline (PBS), sterile
  • 96-well cell culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
  • Multichannel pipette
  • Microplate reader

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
  • Incubate for 24 hours to allow for cell attachment.
  • Preparation of MBrP dilutions:
  • Prepare a stock solution of MBrP in sterile PBS or culture medium. Adjust the pH to 7.4.
  • Perform serial dilutions of the MBrP stock solution to obtain a range of concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 500 µM).
  • Cell Treatment:
  • After 24 hours of incubation, carefully remove the medium from the wells.
  • Add 100 µL of the prepared MBrP dilutions to the respective wells. Include wells with medium only (no cells) as a blank control and wells with cells and medium without MBrP as a negative control.
  • Incubate the plate for the desired exposure time (e.g., 24 hours).
  • MTT Assay:
  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.
  • Data Acquisition and Analysis:
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Subtract the absorbance of the blank control from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the MBrP concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow Experimental Workflow for MBrP Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (passage & maintain) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h_1 3. Incubation (24 hours) cell_seeding->incubation_24h_1 cell_treatment 5. Cell Treatment (add MBrP dilutions) mbrp_prep 4. MBrP Dilution Series (adjust pH to 7.4) mbrp_prep->cell_treatment incubation_24h_2 6. Incubation (e.g., 24 hours) cell_treatment->incubation_24h_2 mtt_addition 7. Add MTT Reagent incubation_24h_2->mtt_addition incubation_4h 8. Incubation (2-4 hours) mtt_addition->incubation_4h solubilization 9. Solubilize Formazan incubation_4h->solubilization read_absorbance 10. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 11. Calculate % Viability read_absorbance->calculate_viability plot_ic50 12. Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_ic50

Caption: Workflow for determining MBrP cytotoxicity.

mbrp_signaling_pathway MBrP-Induced Cytotoxicity Signaling Pathway cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_mitochondria Mitochondria MCT1 MCT1 Transporter MBrP_in Intracellular MBrP MCT1->MBrP_in HK2 Hexokinase II (HKII) MBrP_in->HK2 Inhibition GAPDH GAPDH MBrP_in->GAPDH Inhibition Mito_function Mitochondrial Metabolism MBrP_in->Mito_function Inhibition ATP_glycolysis ATP Production Cell_Death Cell Death (Apoptosis, Necrosis) ATP_glycolysis->Cell_Death Depletion leads to ATP_mito ATP Production Mito_function->ATP_mito ROS Reactive Oxygen Species (ROS) Mito_function->ROS ATP_mito->Cell_Death Depletion leads to ROS->Cell_Death Induces MBrP_out Extracellular MBrP MBrP_out->MCT1 Uptake

Caption: MBrP mechanism of action in cancer cells.

References

troubleshooting insolubility of methyl bromopyruvate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of methyl bromopyruvate in aqueous media during their experiments.

Troubleshooting Guide: Insolubility of this compound

This guide addresses common issues related to the dissolution of this compound in a question-and-answer format.

Question: I am trying to dissolve this compound directly in my aqueous buffer (e.g., PBS), but it is not dissolving or is forming an oily layer. What should I do?

Answer: this compound has low solubility in water and aqueous buffers. Direct dissolution is often unsuccessful. The recommended method is to first prepare a high-concentration stock solution in an anhydrous organic solvent and then dilute this stock into your aqueous medium.

Question: What is the best organic solvent to use for a stock solution?

Answer: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for biological experiments. Ethanol can also be used. It is crucial to use a high-purity, anhydrous grade solvent to prevent premature hydrolysis of the this compound.

Question: I've prepared a DMSO stock, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?

Answer: This is a common issue known as "solvent-shift precipitation." It occurs when the compound, which is soluble in the organic stock, becomes insoluble as the solvent composition rapidly changes to aqueous. To mitigate this:

  • Dilute Dropwise While Vortexing: Add the DMSO stock solution drop-by-drop to your aqueous buffer while continuously and vigorously vortexing or stirring. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity in cell-based assays.

  • Work with Dilute Solutions: If possible, prepare a more dilute final working solution of this compound.

  • Sonication: Brief sonication of the final aqueous solution in a water bath sonicator can help to redissolve fine precipitates.

  • Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as elevated temperatures can accelerate the hydrolysis of this compound.

Question: My this compound solution was initially clear, but it became cloudy or formed a precipitate over time. Why is this happening?

Answer: this compound is unstable in aqueous solutions, especially at neutral or alkaline pH, and can undergo hydrolysis. The cloudiness or precipitate could be due to the formation of less soluble degradation products. It is highly recommended to prepare fresh working solutions of this compound immediately before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in aqueous solutions?

Q2: How should I store this compound?

This compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.

Q3: How stable is this compound in aqueous buffers like PBS?

This compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is dependent on pH and temperature, with increased instability at higher pH and temperatures. The related compound, 3-bromopyruvic acid, has a reported half-life of approximately 77 minutes at physiological pH (7.4) and 37°C. It is reasonable to assume a similar or even shorter half-life for this compound. Therefore, it is critical to use freshly prepared solutions for all experiments.

Q4: Can I adjust the pH of my buffer to improve solubility?

While adjusting the pH might slightly alter solubility, it will also significantly impact the stability of this compound. More alkaline conditions will accelerate hydrolysis. It is generally not recommended to adjust the pH as a primary means of improving solubility.

Q5: Are there any buffer components I should avoid when working with this compound?

Avoid buffers containing primary or secondary amines, such as Tris, as they can potentially react with the alkylating agent this compound. Phosphate-buffered saline (PBS) is a commonly used buffer.

Data Presentation

Table 1: Solubility and Stability of this compound

ParameterSolvent/MediumValue/ObservationCitation(s)
Solubility WaterSlightly soluble
ChloroformSoluble
MethanolSoluble
EtherSoluble
EthanolSoluble
DMSOHighly soluble
Stability Aqueous SolutionUnstable, undergoes hydrolysis.
Aqueous Solution (pH 7.4, 37°C)Expected to be low; 3-bromopyruvic acid has a half-life of ~77 minutes under these conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution for Cell Culture

  • Prepare a High-Concentration Stock Solution in DMSO:

    • In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 100 mM).

    • Vortex thoroughly until the this compound is completely dissolved. This stock solution can be aliquoted and stored at -20°C for short-term storage, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Warm your desired aqueous medium (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).

    • Place the required volume of the aqueous medium in a sterile tube on a vortex mixer set to a medium speed.

    • While the aqueous medium is vortexing, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of DMSO in the working solution is below 0.5% (v/v). For example, to prepare 10 mL of a 100 µM working solution from a 100 mM stock, you would add 10 µL of the stock to 9.99 mL of the medium (final DMSO concentration = 0.1%).

    • Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Use Immediately:

    • Use the freshly prepared working solution immediately in your experiment to minimize degradation.

Mandatory Visualization

Troubleshooting_Insolubility Troubleshooting this compound Insolubility start Start: Dissolving this compound dissolve_direct Attempting to dissolve directly in aqueous buffer? start->dissolve_direct stock_prep Prepare a high-concentration stock in anhydrous DMSO. dissolve_direct->stock_prep Yes precipitate_on_dilution Precipitation upon dilution into aqueous buffer? dissolve_direct->precipitate_on_dilution No, using DMSO stock stock_prep->precipitate_on_dilution solution_clear Solution is clear. precipitate_on_dilution->solution_clear No troubleshoot_precipitation Troubleshoot Precipitation precipitate_on_dilution->troubleshoot_precipitation Yes instability Solution becomes cloudy or precipitates over time? solution_clear->instability dropwise_vortex Add DMSO stock dropwise to vortexing buffer. troubleshoot_precipitation->dropwise_vortex low_dmso Ensure final DMSO concentration is <0.5%. dropwise_vortex->low_dmso sonicate_warm Consider brief sonication or gentle warming (37°C). low_dmso->sonicate_warm sonicate_warm->solution_clear fresh_prep Prepare fresh solution immediately before use. Compound is unstable in aqueous media. instability->fresh_prep Yes end Proceed with Experiment instability->end No fresh_prep->end

Caption: Troubleshooting workflow for dissolving this compound.

MBP_Signaling_Pathway Proposed Signaling Pathway of this compound MBP This compound Glycolysis Glycolysis MBP->Glycolysis HK2 Hexokinase II MBP->HK2 GAPDH GAPDH MBP->GAPDH PI3K_Akt PI3K/Akt Pathway MBP->PI3K_Akt ROS Reactive Oxygen Species (ROS) Generation MBP->ROS ATP_depletion ATP Depletion Glycolysis->ATP_depletion HK2->Glycolysis GAPDH->Glycolysis Apoptosis Apoptosis ATP_depletion->Apoptosis mTOR mTOR PI3K_Akt->mTOR PI3K_Akt->Apoptosis Inhibition of anti-apoptotic signals ROS->Apoptosis

Caption: Proposed signaling pathway of this compound's effects.

preventing degradation of methyl bromopyruvate in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl bromopyruvate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation in buffers.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the inherent instability of this compound in aqueous solutions. Its degradation is highly dependent on the pH and temperature of your experimental buffer. At physiological pH (7.4) and 37°C, the closely related compound 3-bromopyruvate has a half-life of approximately 77 minutes[1][2][3]. Higher pH values lead to faster degradation[2]. To ensure reproducibility, it is crucial to prepare fresh solutions of this compound immediately before each experiment and to carefully control the pH and temperature of your buffers.

Q2: What is the optimal pH for my experimental buffer when using this compound?

A2: this compound is more stable in acidic conditions. For its analog, 3-bromopyruvate, the half-life increases significantly as the pH decreases[2]. Therefore, if your experimental design allows, using a buffer with a pH between 6.0 and 7.0 will help to minimize degradation.

Q3: Can I use Tris buffer with this compound?

A3: It is generally not recommended to use buffers containing primary or secondary amines, such as Tris, with this compound. Tris contains a primary amine group that can act as a nucleophile and react with the electrophilic this compound, leading to its inactivation and the formation of adducts. This can interfere with your experiment and lead to inaccurate results. It is advisable to use non-reactive buffers, such as phosphate or HEPES buffers.

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is typically supplied as a liquid and should be stored at 2-8°C[4]. For experimental use, it is best to prepare a concentrated stock solution in an anhydrous organic solvent, such as DMSO or ethanol, and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Immediately before your experiment, dilute the stock solution to the final working concentration in your pre-chilled experimental buffer.

Q5: What are the signs of this compound degradation in my buffer?

A5: The primary degradation pathway for this compound in aqueous buffers is hydrolysis, which results in the formation of methyl hydroxypyruvate and hydrobromic acid. This will lead to a decrease in the pH of an unbuffered or weakly buffered solution. While there may not be a visible color change, the loss of biological activity of your compound is the most critical indicator of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity over time Degradation of this compound in the experimental buffer.Prepare fresh solutions of this compound for each experiment. Use a buffer with a pH between 6.0 and 7.0, if possible. Perform experiments at a lower temperature if the protocol allows.
Inconsistent IC50 values Variability in the concentration of active this compound due to degradation.Standardize the time between dissolving this compound and starting the assay. Ensure precise control of buffer pH and temperature.
High background signal or unexpected side reactions Reaction of this compound with buffer components.Avoid using buffers with primary or secondary amines (e.g., Tris). Use inert buffers like phosphate or HEPES.
Precipitation of the compound Poor solubility of this compound in the aqueous buffer.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the final buffer, ensuring the final solvent concentration is compatible with your assay.

Quantitative Data: Stability of 3-Bromopyruvate (as an analog for this compound)

The following table summarizes the half-life of 3-bromopyruvate, a close structural analog of this compound, in a 0.10 M potassium phosphate buffer at 37°C at various pH levels. This data provides a strong indication of the stability you can expect from this compound under similar conditions.

pHHalf-life (minutes)
6.5430
7.0160
7.477
8.037
(Data sourced from a study on 3-bromopyruvate[2])

Experimental Protocols

Key Experiment: Carbonic Anhydrase Inhibition Assay

This compound is known to be an inhibitor of carbonic anhydrase[4][5]. The following is a generalized protocol for assessing its inhibitory activity.

Materials:

  • Purified carbonic anhydrase

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Phosphate buffer (50 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of carbonic anhydrase in cold phosphate buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of pNPA in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of phosphate buffer to each well.

    • Add 10 µL of the carbonic anhydrase solution to each well (except for the negative control wells).

    • Add 10 µL of various concentrations of this compound (diluted from the stock solution) to the test wells. Add 10 µL of DMSO to the control wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the pNPA solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol production by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 7.0) add_buffer Add Buffer to Wells prep_buffer->add_buffer prep_enzyme Prepare Carbonic Anhydrase Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_inhibitor Prepare this compound Stock (DMSO) add_inhibitor Add this compound prep_inhibitor->add_inhibitor prep_substrate Prepare pNPA Stock (Acetonitrile) add_substrate Add pNPA prep_substrate->add_substrate add_buffer->add_enzyme add_enzyme->add_inhibitor incubate Incubate (15 min) add_inhibitor->incubate incubate->add_substrate measure Measure Absorbance (405 nm) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for a carbonic anhydrase inhibition assay using this compound.

degradation_pathway MBP This compound MHP Methyl Hydroxypyruvate MBP->MHP Hydrolysis HBr Hydrobromic Acid MBP->HBr Hydrolysis H2O H2O (in Buffer) pH_decrease Decrease in pH HBr->pH_decrease

Caption: Simplified degradation pathway of this compound in aqueous buffer.

decision_tree start Inconsistent Experimental Results? check_freshness Are you preparing fresh this compound solution for each experiment? start->check_freshness check_pH What is the pH of your buffer? check_freshness->check_pH Yes solution_freshness Prepare fresh solution immediately before use. check_freshness->solution_freshness No check_buffer_type What type of buffer are you using? check_pH->check_buffer_type pH < 7.0 solution_ph Consider using a more acidic buffer (pH 6.0-7.0) if your experiment allows. check_pH->solution_ph pH >= 7.0 check_temp Is the temperature controlled? check_buffer_type->check_temp Phosphate/HEPES solution_buffer Switch to a non-amine-containing buffer like phosphate or HEPES. check_buffer_type->solution_buffer Tris/Amine-based solution_ok Review other experimental parameters. check_temp->solution_ok Yes solution_temp Ensure consistent temperature control throughout the experiment. check_temp->solution_temp No

Caption: Troubleshooting decision tree for inconsistent results with this compound.

References

identifying and minimizing off-target effects of methyl bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the off-target effects of methyl bromopyruvate (MBP) in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (MBP) and what is its primary mechanism of action?

This compound (MBP), and its well-studied analog 3-bromopyruvate (3-BP), are alkylating agents that function as potent inhibitors of glycolysis. Their primary mechanism involves targeting key enzymes in the glycolytic pathway. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a principal target. By inhibiting such enzymes, MBP depletes intracellular ATP, leading to cell death, particularly in cancer cells that rely heavily on glycolysis (the Warburg effect). MBP is often transported into cells via monocarboxylate transporters (MCTs), which are frequently overexpressed in tumor cells.

Q2: What are "off-target" effects and why are they a significant concern with MBP?

Off-target effects refer to the interactions of a drug or compound with proteins other than its intended therapeutic target. MBP is a reactive electrophilic compound, meaning it can covalently modify nucleophilic residues, such as cysteine, on a wide range of proteins, not just its intended glycolytic targets. This promiscuity is a major concern for several reasons:

  • Toxicity: Unintended interactions can lead to cellular toxicity and adverse side effects.

  • Lack of Specificity: High off-target reactivity complicates the development of a selective therapeutic agent. A study using a probe analogous to 3-BP identified over 60 potential protein targets, highlighting its widespread cellular effects beyond glycolysis.

Q3: How can I conceptually approach minimizing off-target effects?

Minimizing off-target effects is crucial for obtaining reliable data and ensuring the safety of a potential therapeutic. The core principle is to maximize the engagement with the intended target while reducing interactions elsewhere. Key strategies include:

  • Optimize Dose and Exposure: Use the lowest effective concentration and shortest exposure time necessary to achieve the desired on-target effect, thereby reducing the probability of off-target binding.

  • Confirm Target Engagement: Employ methods to verify that MBP is binding to your intended target under your experimental conditions.

  • Profile Off-Targets: Use proteomic techniques to identify which other proteins are being engaged by MBP in your system.

  • Validate with Orthogonal Approaches: Use techniques like genetic knockdown (siRNA, CRISPR) of the primary target to confirm that the observed phenotype is indeed a result of its inhibition and not an off-target effect.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during experiments with MBP.

Problem 1: I observe high levels of cytotoxicity even at very low concentrations of MBP.

  • Possible Cause: MBP is a highly reactive alkylating agent and can be broadly cytotoxic due to off-target effects. Your cell line may be particularly sensitive or express high levels of transporters like MCTs, leading to increased uptake.

  • Troubleshooting Steps:

    • Perform a Detailed Dose-Response Curve: Test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to precisely determine the EC50/IC50 in your specific cell line.

    • Reduce Exposure Time: A shorter incubation period may be sufficient to inhibit the primary target while minimizing the cumulative damage from off-target interactions.

    • Assess Transporter Expression: If possible, check the expression levels of MCT1 in your cell model. High expression could explain heightened sensitivity.

    • Use a Less Reactive Control: If available, a structural analog of MBP with lower reactivity could help differentiate target-specific effects from general alkylation-induced toxicity.

Problem 2: My experimental results are inconsistent and difficult to reproduce.

  • Possible Cause: Inconsistency can arise from the compound's stability, its pleiotropic effects, or variations in experimental conditions that shift the balance between on- and off-target activity.

  • Troubleshooting Steps:

    • Verify Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to confirm that MBP is binding to and stabilizing your intended target protein at the concentration you are using. A lack of target engagement suggests a problem with the compound or experimental setup, while confirmed engagement points towards off-target effects causing the variability.

    • Profile the Proteome: Conduct an unbiased proteomic profiling experiment (see Protocol 3) to identify the full range of MBP targets in your system. This can reveal off-target interactions in pathways that may be confounding your results.

    • Standardize Compound Handling: MBP is reactive and may be unstable in certain media. Prepare fresh stock solutions for each experiment and minimize the time the compound spends in aqueous solutions before being added to cells.

Problem 3: The biological phenotype I observe does not align with the known function of the primary target.

  • Possible Cause: A potent off-target effect is likely dominating the cellular response. The phenotype may be a composite of inhibiting multiple proteins or driven entirely by an unexpected interaction.

  • Troubleshooting Steps:

    • Validate Target Dependency with Genetic Tools: Use siRNA or CRISPR to specifically knock down or knock out your primary target. If the phenotype of genetic knockdown is different from the phenotype of MBP treatment, it strongly suggests that off-target effects are responsible for the observed outcome.

    • Perform Competitive Binding Assays: Use a labeled probe (an "activity-based probe") that also binds your target. Pre-treatment with MBP should block the binding of this probe. If MBP fails to block the probe at concentrations that produce the phenotype, the effect is likely off-target.

    • Consult Proteomic Data: Re-examine your proteomic profiling data (or perform the experiment if you haven't already) to identify highly engaged off-targets that belong to pathways known to produce the observed phenotype.

Section 3: Visual Guides & Workflows

MBP_Mechanism cluster_cell Cell cluster_on_target On-Target Pathway (Glycolysis) cluster_off_target Off-Target Effects MBP_in This compound (MBP) MCT MCT Transporter MBP_intra Intracellular MBP MCT->MBP_intra GAPDH GAPDH (Primary Target) MBP_intra->GAPDH Covalent Binding ProteinX Off-Target Protein X (e.g., Kinase) MBP_intra->ProteinX Covalent Binding ProteinY Off-Target Protein Y (e.g., DUB) MBP_intra->ProteinY Covalent Binding Other ... MBP_intra->Other Glycolysis Glycolysis GAPDH->Glycolysis Inhibits ATP_depletion ATP Depletion Glycolysis->ATP_depletion Leads to Cell_Death Targeted Cell Death ATP_depletion->Cell_Death Confounding Confounding Phenotype / Toxicity ProteinX->Confounding ProteinY->Confounding Other->Confounding MBP_out MBP (extracellular) MBP_out->MCT Uptake

Caption: MBP enters cells and covalently binds to its primary target (GAPDH) and numerous off-target proteins.

Off_Target_Workflow start Start: Observe Phenotype with MBP dose 1. Optimize Dose (Lowest effective concentration) start->dose cetsa 2. Confirm On-Target Engagement (CETSA) dose->cetsa engaged Is Primary Target Engaged? cetsa->engaged abpp 3. Identify All Targets (Competitive Proteomic Profiling) engaged->abpp Yes troubleshoot Troubleshoot Experiment: Check compound stability, cell line engaged->troubleshoot No sirna 4. Validate Target Dependency (siRNA / CRISPR Knockdown) abpp->sirna phenotype_match Does genetic knockdown phenocopy MBP treatment? sirna->phenotype_match conclusion_on Conclusion: Phenotype is likely ON-TARGET phenotype_match->conclusion_on Yes conclusion_off Conclusion: Phenotype is likely OFF-TARGET phenotype_match->conclusion_off No

Caption: A systematic workflow to determine if an MBP-induced phenotype is due to on- or off-target effects.

Troubleshooting_Logic start Problem: Inconsistent/Unexpected Results q1 Is the MBP concentration optimized? start->q1 a1_no Action: Perform detailed dose-response titration q1->a1_no No q2 Is on-target engagement confirmed? q1->q2 Yes a1_no->q2 a2_no Action: Run CETSA to verify target binding in cells q2->a2_no No q3 Does genetic knockdown of the target reproduce the phenotype? q2->q3 Yes a2_no->q3 a3_no Action: Perform proteomic profiling to identify dominant off-targets q3->a3_no No end_on Result is likely ON-TARGET q3->end_on Yes end_off Result is likely OFF-TARGET a3_no->end_off

Caption: A logical decision tree for troubleshooting inconsistent or unexpected results with MBP.

Section 4: Data Summaries

Quantitative data helps in designing experiments and interpreting results. As a highly reactive alkylating agent, MBP's effects can be widespread.

Table 1: Reported Cellular Effects and Targets of 3-Bromopyruvate (MBP Analog)

Target/ProcessEffectCell Line(s)Reported ConcentrationCitation(s)
On-Target Effects
GlycolysisInhibitionVarious Cancer Cells50-300 µM
GAPDH Activity>70% InhibitionHepG2150 µM
Hexokinase II (HKII)Inhibition / ReductionColon Cancer CellsConcentration-dependent
ATP LevelsRapid DepletionColon Cancer Cells50-300 µM
Off-Target Effects
Global ProteomeCovalent modification of 62 proteinsCancer CellsNot specified
Mitochondrial FunctionDepolarization / ROS ProductionYeast, Colon Cancer50-200 µM
DNA DamageInductionYeast, Human CancerDose-dependent
Protein SynthesisInhibitionCancer CellsNot specified

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended First ActionFollow-up Action
High background cell deathOff-target toxicityTitrate MBP to a lower concentration rangeShorten incubation time
Non-reproducible resultsCompound instability / Off-target interferenceConfirm on-target engagement with CETSAStandardize compound handling (use fresh)
Phenotype mismatchDominant off-target effectValidate with siRNA/CRISPR knockdown of primary targetPerform proteomic profiling to find true driver

Section 5: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that MBP physically interacts with its intended target inside intact cells. Ligand binding typically stabilizes a protein, increasing the temperature at which it denatures and aggregates.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of MBP and another with a vehicle control (e.g., DMSO) for a fixed time (e.g., 1 hour).

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both the MBP-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the MBP-treated sample indicates target engagement and stabilization.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This proteomic technique identifies the direct targets of a covalent inhibitor within a complex proteome. It uses a reactive probe to label proteins, and this labeling is competed by the compound of interest (MBP).

Methodology:

  • Cell Treatment: Treat intact cells with either a vehicle control or varying concentrations of MBP for a defined period.

  • Probe Labeling: Lyse the cells. Treat the proteomes with a broad-spectrum, cysteine-reactive activity-based probe that has a reporter tag (e.g., an alkyne for click chemistry). Proteins that were covalently modified by MBP will not be available to be labeled by the probe.

  • Reporter Tag Conjugation: Use click chemistry to attach a biotin tag to the alkyne-labeled proteins from the probe.

  • Enrichment: Use streptavidin beads to enrich for the biotin-tagged proteins (i.e., those that were NOT blocked by MBP).

  • Mass Spectrometry: Digest the enriched proteins into peptides and analyze them using quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the vehicle and MBP-treated samples. Proteins that show a significant, dose-dependent decrease in abundance in the MBP-treated samples are considered direct targets of MBP.

Protocol 3: Target Validation using siRNA-mediated Knockdown

This protocol determines if the biological effect of MBP is truly due to the inhibition of its primary target.

Methodology:

  • Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA sequence specific to your primary target protein. Allow cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of the cells and verify the reduction of the target protein level using Western blot or qPCR.

  • MBP Treatment: Treat three groups of cells with MBP: (a) non-transfected cells, (b) cells with control siRNA, and (c) cells with target-specific siRNA. Also, maintain an untreated control for each group.

  • Phenotypic Assay: Perform the assay that measures your biological endpoint of interest (e.g., cell viability, signaling pathway activation).

  • Data Analysis:

    • If the siRNA-knockdown cells still show a strong response to MBP, it suggests that off-target effects are contributing significantly to the phenotype.

Technical Support Center: Navigating Methyl Bromopyruvate-Induced Cell Stress Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing methyl bromopyruvate (MBP). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, interpret your data accurately, and mitigate common artifacts associated with MBP-induced cell stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MBP) and what is its primary mechanism of action?

This compound (MBP), often used interchangeably with 3-bromopyruvate (3-BP), is a synthetic alkylating agent and a potent inhibitor of glycolysis.[1][2] Its primary mechanism of action involves targeting key glycolytic enzymes, most notably Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Hexokinase II (HKII).[1][3][4] By inhibiting these enzymes, MBP effectively blocks the glycolytic pathway, leading to a rapid depletion of intracellular ATP.[2][4][5]

Q2: How does MBP enter the cell?

MBP is a structural analog of lactate and pyruvate and is primarily transported into cells via monocarboxylate transporters (MCTs), particularly MCT1.[4][6][7] Cancer cells that overexpress MCT1 often exhibit higher sensitivity to MBP.[6][7]

Q3: What are the common off-target effects and artifacts associated with MBP treatment?

Beyond its intended glycolytic inhibition, MBP can induce significant off-target effects that can confound experimental results. These include:

  • Induction of Oxidative Stress: MBP can lead to the generation of reactive oxygen species (ROS), potentially through direct effects on mitochondria and depletion of cellular glutathione (GSH).[2][8][9]

  • Induction of Apoptosis and Necrosis: At higher concentrations, MBP can trigger programmed cell death (apoptosis) and necrosis through various mechanisms, including mitochondrial dysfunction and ATP depletion.[2][4]

  • DNA Damage: MBP has been shown to cause DNA damage, which can contribute to its cytotoxic effects.[8]

  • Alkylation of Other Proteins: As an alkylating agent, MBP can react with cysteine residues on various proteins, leading to a broad range of off-target effects.

Q4: How can I differentiate between on-target glycolytic inhibition and off-target cytotoxic effects?

Distinguishing between these effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Dose-Response and Time-Course Studies: Perform experiments across a range of MBP concentrations and time points. Lower concentrations and shorter incubation times are more likely to elicit specific effects on glycolysis, while higher concentrations and longer exposures tend to induce off-target cytotoxicity.[2]

  • Metabolic Assays: Directly measure glycolytic flux using assays such as the Seahorse XF Analyzer (measuring Extracellular Acidification Rate, ECAR) or by quantifying lactate production.[6][10][11]

  • Control Experiments: Include specific controls to measure off-target effects, such as ROS production assays and apoptosis assays (e.g., Annexin V/PI staining).

  • Alternative Glycolytic Inhibitors: Compare the effects of MBP with other glycolytic inhibitors that have different mechanisms of action, such as 2-deoxyglucose (2-DG) or lonidamine.

Troubleshooting Guides

Problem 1: High cell death observed at concentrations intended for glycolytic inhibition.

Possible Cause: The MBP concentration is too high for your specific cell line, leading to overwhelming off-target cytotoxicity.

Troubleshooting Steps:

  • Optimize MBP Concentration:

    • Perform a dose-response curve to determine the IC50 value for your cell line.

    • Test a range of concentrations below the IC50 value for their effect on glycolysis (e.g., using a lactate production assay). Aim to find a concentration that significantly inhibits glycolysis with minimal impact on cell viability over a short time course.

  • Shorten Incubation Time:

    • Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) at a fixed, low concentration of MBP.

    • Measure both a marker of glycolysis (e.g., lactate) and cell viability at each time point to identify a window where glycolytic inhibition is observed before significant cell death occurs.

  • Assess for Apoptosis/Necrosis:

    • Perform an Annexin V/PI staining assay to quantify the percentage of apoptotic and necrotic cells at your working MBP concentration. If a significant population of dead or dying cells is present, your observations are likely confounded by cytotoxicity.

Problem 2: Inconsistent or unexpected results in cell viability assays (e.g., MTT assay).

Possible Cause: MBP is interfering with the assay itself, or the assay is reflecting changes in metabolic activity rather than solely cell number.

Troubleshooting Steps:

  • Validate with a Second Viability Assay:

    • Use a different viability assay that relies on a distinct mechanism, such as a trypan blue exclusion assay or a crystal violet staining assay, to confirm the results from your primary assay.

  • Consider the Limitations of MTT Assays:

    • The MTT assay measures mitochondrial reductase activity, which can be directly affected by MBP's impact on cellular metabolism and ROS production. A decrease in MTT signal may reflect metabolic slowdown rather than cell death.

  • Include Proper Controls:

    • Run a cell-free control with MBP and the assay reagents to check for any direct chemical interference.

    • Normalize viability data to a time-zero control to account for proliferation effects.

Problem 3: Difficulty attributing observed effects specifically to glycolysis inhibition.

Possible Cause: The observed phenotype is a result of off-target effects such as oxidative stress.

Troubleshooting Steps:

  • Measure ROS Production:

    • Use a fluorescent probe like DCFDA or DHE to measure intracellular ROS levels in response to MBP treatment.

  • Use an Antioxidant Rescue:

    • Co-treat cells with MBP and an antioxidant such as N-acetylcysteine (NAC). If the observed phenotype is rescued by the antioxidant, it suggests a significant contribution from oxidative stress.

  • Measure Glutathione Levels:

    • Quantify intracellular glutathione (GSH) levels. MBP is known to deplete GSH, which can exacerbate oxidative stress.

Quantitative Data Summary

Table 1: Reported IC50 Values of 3-Bromopyruvate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HL60Acute Myeloid Leukemia~20-3024
K-562Chronic Myeloid LeukemiaNot specified48
THP-1Acute Monocytic Leukemia~50Not specified
BT20Triple Negative Breast Cancer~10024
MDA-MB-231Triple Negative Breast Cancer>30024
SW480Colon CancerLower than HT29Not specified
HT29Colon CancerHigher than SW480Not specified
HepG2Hepatocellular CarcinomaNot specifiedNot specified
8505CAnaplastic Thyroid Cancer200 (in low glucose)Not specified

Note: IC50 values are highly dependent on the specific experimental conditions and cell line. This table should be used as a general guide. It is crucial to determine the IC50 for your specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Seahorse XF Extracellular Acidification Rate (ECAR) Assay

This protocol measures the rate of lactate production, a key indicator of glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • MBP stock solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for your cell line and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • MBP Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentrations of MBP or vehicle control.

  • Equilibration: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate with the assay medium.

  • Seahorse Analysis: Load the hydrated sensor cartridge with your compounds (if performing injections) and place both the cell plate and the cartridge into the Seahorse XF Analyzer. Follow the manufacturer's instructions for calibration and running the assay.

  • Data Analysis: Analyze the ECAR data to determine the effect of MBP on the glycolytic rate.

Protocol 2: Lactate Production Assay (Colorimetric)

This is a plate-based assay to quantify lactate concentration in the cell culture medium.

Materials:

  • Lactate assay kit (colorimetric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of MBP for the desired duration.

  • Sample Collection: Collect the cell culture supernatant.

  • Assay Reaction: Follow the manufacturer's protocol for the lactate assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the lactate concentration in each sample based on a standard curve.

Protocol 3: Western Blot for MCT1 and Glycolytic Enzymes

This protocol is used to assess the expression levels of key proteins involved in MBP uptake and glycolysis.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • Primary antibodies (e.g., anti-MCT1, anti-GAPDH, anti-HKII)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with MBP, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH, if not the target).

Visualizations

MBP_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_off_target Off-Target Effects MBP_ext This compound (Extracellular) MCT1 MCT1 Transporter MBP_ext->MCT1 MBP_int This compound (Intracellular) MCT1->MBP_int ROS Increased ROS MBP_int->ROS Induces GSH Decreased GSH MBP_int->GSH Depletes HKII HKII MBP_int->HKII Inhibits GAPDH GAPDH MBP_int->GAPDH Inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HKII GAP Glyceraldehyde-3-Phosphate G6P->GAP Pyruvate Pyruvate GAP->Pyruvate GAPDH ATP_gly ATP GAP->ATP_gly Lactate Lactate Pyruvate->Lactate Apoptosis Apoptosis/ Necrosis ATP_gly->Apoptosis Depletion leads to ROS->Apoptosis DNA_damage DNA Damage ROS->DNA_damage GSH->ROS Leads to

Caption: Mechanism of action and off-target effects of this compound.

Troubleshooting_Workflow start Start Experiment with MBP unexpected_results Unexpected Results? (e.g., high cytotoxicity, inconsistent data) start->unexpected_results optimize Optimize Concentration & Incubation Time (Dose-response, Time-course) unexpected_results->optimize Yes expected_results Expected Results unexpected_results->expected_results No validate_viability Validate Viability Assay (e.g., Trypan Blue) optimize->validate_viability measure_glycolysis Measure Glycolysis Directly (Seahorse, Lactate Assay) validate_viability->measure_glycolysis assess_off_target Assess Off-Target Effects (ROS, Apoptosis Assays) measure_glycolysis->assess_off_target interpret Interpret Data in Context of On- and Off-Target Effects assess_off_target->interpret

Caption: Troubleshooting workflow for MBP-induced cell stress artifacts.

Signaling_Pathways cluster_glycolysis Glycolysis Inhibition cluster_ros Oxidative Stress cluster_apoptosis Apoptosis Induction MBP This compound Glycolysis Glycolytic Pathway MBP->Glycolysis Inhibits Mitochondria Mitochondrial Dysfunction MBP->Mitochondria GSH_depletion GSH Depletion MBP->GSH_depletion ATP_depletion ATP Depletion Glycolysis->ATP_depletion Apoptosis Apoptosis ATP_depletion->Apoptosis Triggers ROS_increase ROS Increase Mitochondria->ROS_increase GSH_depletion->ROS_increase ROS_increase->Apoptosis Triggers Caspase_activation Caspase Activation DNA_fragmentation DNA Fragmentation Caspase_activation->DNA_fragmentation DNA_fragmentation->Apoptosis

Caption: Key signaling pathways affected by this compound.

References

unexpected results and artifacts in methyl bromopyruvate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl bromopyruvate (MBP). The information aims to address common challenges, unexpected results, and artifacts encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound (MBP), with the chemical formula BrCH₂COCOOCH₃, is a reactive small molecule.[1][2] While MBP itself is noted as an inhibitor of carbonic anhydrase, its close and more extensively studied analog, 3-bromopyruvate (3-BP), is a well-known alkylating agent and inhibitor of glycolysis.[3][4][5][6] The primary cellular target of these compounds is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[4][7][8] By alkylating a critical cysteine residue in the active site of GAPDH, MBP and its analogs can inhibit its enzymatic activity, leading to a depletion of cellular ATP and inducing cell death.[5][9]

Q2: How should I store and handle this compound?

This compound is typically a liquid and should be stored at 2-8°C.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Q3: My MBP solution appears to lose activity over time. Why is this happening?

This compound and its analog 3-BP are known to be unstable in aqueous solutions, particularly at physiological pH.[10] For instance, 3-bromopyruvate has a reported half-life of approximately 77 minutes at 37°C and pH 7.4.[10] The instability is due to the hydrolysis of the bromine atom, which is enhanced at neutral to alkaline pH. To ensure reproducible results, it is critical to prepare fresh solutions of MBP immediately before each experiment. Avoid storing MBP in aqueous buffers for extended periods.

Q4: I am observing high variability in my cell viability assays. What could be the cause?

High variability in cell viability assays with MBP can stem from several factors:

  • MBP Instability: As mentioned, MBP is unstable in aqueous solutions. Inconsistent timing between solution preparation and addition to cells can lead to variable effective concentrations.

  • Reaction with Media Components: Cell culture media contain various nucleophiles, including amino acids and reducing agents, that can react with and inactivate MBP. It is advisable to minimize the incubation time of MBP in full serum-containing media before it reaches the cells. Consider washing cells and performing the treatment in a simpler, defined buffer system for short-term exposures if your experimental design allows.

  • Cell Density: The number of cells can influence the effective concentration of MBP, as cellular thiols will react with the compound. Ensure consistent cell seeding density across all wells and experiments.

  • Inconsistent Incubation Times: Due to its high reactivity, even small variations in incubation time with MBP can lead to significant differences in cell death.

Q5: Are there known off-target effects of this compound?

Yes, due to its nature as a potent alkylating agent, MBP can react with various cellular nucleophiles, not just the active site of GAPDH. The most significant off-target reactions are with thiol-containing molecules, most notably glutathione (GSH), which is present at high concentrations in cells.[11][12] This reaction leads to the rapid depletion of the cellular GSH pool, which can induce oxidative stress.[5][13] MBP can also react with other accessible cysteine residues on various proteins, potentially leading to a range of off-target effects.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or low inhibition of GAPDH activity 1. Degraded MBP solution: MBP is unstable in aqueous buffers.1. Always prepare fresh MBP solutions immediately before use. Consider dissolving in an anhydrous solvent like DMSO for a stock solution and diluting into aqueous buffer just before the experiment.
2. Presence of reducing agents: DTT, β-mercaptoethanol, or high concentrations of glutathione in the assay buffer will quench MBP.2. Ensure your lysis and assay buffers are free of exogenous thiols. If a reducing agent is necessary for protein stability, its concentration should be minimized and kept consistent across all samples.
3. Incorrect assay conditions: Sub-optimal pH or temperature can affect both enzyme activity and MBP reactivity.3. Optimize the GAPDH activity assay conditions for your specific enzyme source and follow a consistent protocol.
Inconsistent results between experiments 1. Variability in MBP stock concentration: Pipetting errors or solvent evaporation can alter the concentration of stock solutions.1. Prepare fresh stock solutions frequently. Store anhydrous stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
2. Differences in cell culture conditions: Cell passage number, confluency, and metabolic state can affect cellular GSH levels and enzyme expression, influencing sensitivity to MBP.2. Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.
High background signal in assays 1. Reaction of MBP with assay components: MBP might react with components of a colorimetric or fluorometric detection system.1. Run appropriate controls, including MBP in the assay buffer without the enzyme or cells, to check for direct reactions with detection reagents.
Unexpected cell death at low MBP concentrations 1. Low cellular glutathione levels: Cells with lower basal levels of GSH will be more sensitive to the alkylating and ROS-inducing effects of MBP.1. Measure basal GSH levels in your cell line. Consider using N-acetylcysteine (NAC), a GSH precursor, as a control to determine if the observed toxicity is primarily due to GSH depletion.
2. High expression of monocarboxylate transporters (MCTs): Some cell lines have high levels of MCTs, which can facilitate the uptake of MBP and its analogs, leading to increased sensitivity.[9][14]2. If possible, assess the expression of MCTs in your cell lines.

Quantitative Data Summary

The following tables summarize key quantitative data for 3-bromopyruvate (3-BP), a close analog of MBP. This data can be used as a starting point for designing experiments with MBP, but optimal concentrations should be determined empirically.

Table 1: In Vitro Inhibition of GAPDH by Bromopyruvate Analogs

CompoundTargetIC50Notes
3-Bromopyruvate (3-BP)GAPDH< 30 µMIn human colorectal cancer HCT116 cells.[10]
3-Bromopyruvate Propyl Ester (3-BrOP)GAPDHInhibition observed at concentrations as low as 0.3 µM with purified rabbit muscle GAPDH.Much higher concentrations (>300 µM) were required to inhibit hexokinase-2.[15]

Table 2: Cytotoxicity of Bromopyruvate Analogs in Cell Culture

CompoundCell LineIC50Incubation Time
3-Bromopyruvate Propyl Ester (3-BrOP)HT-29 (human colorectal carcinoma)30 µM72 hours
3-Bromopyruvate Propyl Ester (3-BrOP)HCT116 p53+/+ (human colorectal carcinoma)13 µM72 hours
3-Bromopyruvate (3-BP)SW480 (human colon carcinoma)Dose-dependent decrease in viability at 10-50 µMNot specified
3-Bromopyruvate (3-BP)HT29 (human colon carcinoma)Dose-dependent decrease in viability at 10-50 µMNot specified
3-Bromopyruvate (3-BP)THP-1 (human monocytic cell line)~50 µM leads to ~40% viability lossNot specified

Experimental Protocols

Protocol 1: GAPDH Activity Inhibition Assay

This protocol is adapted from commercially available colorimetric GAPDH activity assay kits and is suitable for measuring the inhibitory effect of MBP on GAPDH in cell lysates.[16][17][18]

Materials:

  • Cells of interest

  • This compound (MBP)

  • GAPDH Assay Buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5)

  • Lysis Buffer (Assay Buffer containing 1% Triton X-100 and protease inhibitors)

  • GAPDH Substrate Solution (containing glyceraldehyde-3-phosphate)

  • GAPDH Developer Solution (containing components for a coupled enzyme reaction that produces a colorimetric signal)

  • NADH Standard

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of freshly prepared MBP for the desired time. Include a vehicle-only control.

    • After treatment, wash cells with ice-cold PBS and lyse them in Lysis Buffer.

    • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare an NADH standard curve in the 96-well plate according to the kit manufacturer's instructions.

    • In separate wells, add 10-50 µg of protein lysate from each sample.

    • Adjust the volume of all sample and standard wells to 50 µL with GAPDH Assay Buffer.

    • Prepare a master mix containing the GAPDH Substrate and Developer solutions according to the kit's protocol.

    • Add 50 µL of the master mix to each well containing the samples.

  • Measurement:

    • Immediately start measuring the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C, or take an endpoint reading after a specified incubation time.

    • Calculate the GAPDH activity from the rate of change in absorbance, using the NADH standard curve for quantification.

    • Plot the percentage of remaining GAPDH activity against the MBP concentration to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a standard MTT assay to assess the effect of MBP on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (MBP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plate

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • MBP Treatment:

    • Prepare a series of dilutions of MBP in cell culture medium. Remember to prepare the MBP solution immediately before use.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MBP. Include a vehicle-only control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the MBP concentration to determine the IC50 value.

Visualizations

MBP_Reaction_Mechanism MBP This compound (Br-CH2-CO-COOCH3) Alkylated_Protein Alkylated Protein (Protein-S-CH2-CO-COOCH3) MBP->Alkylated_Protein SN2 Reaction MBP->Alkylated_Protein Protein_Cys Protein with accessible Cysteine-SH Protein_Cys->Alkylated_Protein Protein_Cys->Alkylated_Protein HBr HBr

Caption: Reaction of MBP with a protein cysteine residue.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagent Check MBP Solution - Freshly prepared? - Correct solvent? Start->Check_Reagent Check_Buffer Review Assay/Cell Buffer - Any thiols (DTT, GSH)? - Correct pH? Start->Check_Buffer Check_Protocol Verify Protocol Execution - Consistent timing? - Correct concentrations? Start->Check_Protocol Run_Controls Run Additional Controls - MBP + assay reagents (no enzyme)? - NAC co-treatment? Check_Reagent->Run_Controls Check_Buffer->Run_Controls Check_Protocol->Run_Controls Analyze_Data Re-analyze Data Run_Controls->Analyze_Data Hypothesize Formulate New Hypothesis (e.g., off-target effect, GSH depletion) Analyze_Data->Hypothesize If issue persists

Caption: Workflow for troubleshooting unexpected results.

GAPDH_Inhibition_Pathway MBP This compound MCT Monocarboxylate Transporter (MCT) MBP->MCT Cellular Uptake GAPDH_active Active GAPDH MCT->GAPDH_active Alkylation GSH Glutathione (GSH) MCT->GSH Alkylation GAPDH_inactive Inactive GAPDH GAPDH_active->GAPDH_inactive Glycolysis Glycolysis GAPDH_inactive->Glycolysis Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death GSH_depletion GSH Depletion GSH->GSH_depletion ROS Increased ROS GSH_depletion->ROS ROS->Cell_Death

Caption: Signaling pathway of MBP-induced cell death.

References

Technical Support Center: Methyl Bromopyruvate Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe quenching and disposal of methyl bromopyruvate waste. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that poses several risks. It is classified as a lachrymator, meaning it can cause tearing and severe eye irritation.[1] It is also a skin irritant and can cause respiratory tract irritation if inhaled.[1] Due to its reactive nature as a halogenated organic compound, it must be handled with care to avoid unintended reactions.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A2: When handling this compound, appropriate PPE is mandatory to prevent exposure.[2] This includes, at a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A lab coat, fully buttoned.[5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a suitable respirator may be required.[3][5]

Q3: How should a small spill of this compound be handled?

A3: For small spills, first ensure the area is well-ventilated, preferably within a fume hood. Wearing appropriate PPE, absorb the spill using an inert material, such as vermiculite or sand. Collect the contaminated absorbent material into a clearly labeled, sealable container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill.

Q4: Can I dispose of this compound waste down the drain?

A4: No. Under no circumstances should this compound, or any halogenated organic waste, be disposed of down the sanitary sewer.[6][7] This applies to both the pure substance and any quenched solutions. All waste must be collected and disposed of through your institution's hazardous waste management program.

Q5: What is the proper method for disposing of unquenched this compound?

A5: Unquenched this compound waste must be collected in a designated, compatible, and clearly labeled hazardous waste container.[6] The container should be kept sealed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.[8] This waste must be disposed of via your institution's Environmental Health and Safety (EHS) office or equivalent authority.

Quenching Protocol and Troubleshooting

Quenching is the process of converting a reactive chemical into a less hazardous substance before disposal. This protocol details a recommended method for neutralizing this compound waste.

Experimental Protocol: Quenching this compound with Sodium Bicarbonate

Objective: To safely neutralize the reactivity of this compound waste via hydrolysis and neutralization of acidic byproducts.

Materials:

  • This compound waste

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Large beaker or flask (at least 5 times the volume of the waste)

  • Stir plate and stir bar

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood while wearing all required PPE. Place the reaction vessel (beaker or flask) in an ice bath on a stir plate to manage heat generation from the exothermic reaction.[2]

  • Quenching Solution: Add a magnetic stir bar to the reaction vessel and fill it with a saturated sodium bicarbonate solution. Begin stirring.

  • Slow Addition: Using a pipette or dropping funnel, add the this compound waste to the stirring bicarbonate solution very slowly, drop by drop. The reaction can be vigorous and may produce gas (CO₂). Monitor the reaction closely; if gas evolution or foaming becomes too rapid, immediately stop the addition until it subsides.[9]

  • Reaction Time: Once all the waste has been added, allow the mixture to stir. It is recommended to let the reaction proceed for several hours (e.g., overnight) to ensure the quenching process is complete.[10]

  • Neutralization Check: After the reaction period, carefully check the pH of the solution. The target pH is between 6.0 and 8.0. If the solution is still acidic, slowly add more sodium bicarbonate solution until the pH is neutral.

  • Final Disposal: Transfer the fully quenched and neutralized solution into a designated hazardous aqueous waste container. Ensure the container is correctly labeled with all components and marked as "quenched this compound waste." Arrange for pickup by your institution's hazardous waste disposal service.[7]

Troubleshooting Guide

IssueProbable CauseSolution
Excessive fizzing or foaming during addition. The reaction is proceeding too quickly, generating CO₂ gas and heat at a high rate.Immediately stop adding the waste. Allow the reaction to subside. Ensure the ice bath is effectively cooling the vessel. Resume addition at a much slower rate once the reaction is under control.[11]
The solution remains acidic after the recommended reaction time. Insufficient sodium bicarbonate was used to neutralize the acidic byproducts (e.g., HBr) formed during quenching.Add more saturated sodium bicarbonate solution in small portions while stirring. Re-check the pH after each addition until it is within the neutral range (6.0-8.0).
A solid precipitate forms in the quenching mixture. This may indicate the formation of insoluble salts or incomplete reaction.Continue stirring the mixture. If the solid does not dissolve after an extended period and the pH is neutral, the entire mixture (liquid and solid) should be disposed of as hazardous waste. Do not attempt to filter or separate the solid.

Summary of Safety and Handling Data

ParameterRecommendationCitations
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Required PPE Chemical safety goggles, chemical-resistant gloves, lab coat. Work in a fume hood.[3][5]
Incompatible Materials Strong bases, strong acids, oxidizing agents, reducing agents.[8]
Spill Response Absorb with inert material (e.g., sand, vermiculite). Collect for hazardous waste disposal.
Recommended Quenching Agent Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).[9][12]
Final Waste Classification Halogenated Organic Waste. Must be collected for professional disposal.[6][7][13]

Waste Handling Workflow

WasteWorkflow cluster_start cluster_process cluster_end start This compound Waste Generated prep Prepare for Quenching in Fume Hood (PPE, Ice Bath, NaHCO3 Solution) start->prep add Slowly Add Waste to Stirring NaHCO3 Solution prep->add react Stir Mixture Overnight to Ensure Complete Reaction add->react check_ph Is pH Neutral (6.0 - 8.0)? react->check_ph add_more Add More NaHCO3 Solution check_ph->add_more No collect Collect Quenched Solution in Labeled Waste Container check_ph->collect  Yes add_more->react dispose Dispose as Hazardous Aqueous Waste via Institutional EHS collect->dispose

Caption: Workflow for quenching and disposing of this compound waste.

References

addressing batch-to-batch variability of methyl bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate issues arising from the batch-to-batch variability of methyl bromopyruvate (MBP).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the efficacy of this compound between different batches. What are the potential causes?

Batch-to-batch variability in the synthesis of this compound can stem from several factors:

  • Purity Levels: Even minor differences in the final purity percentage (e.g., 95% vs. 98%) can lead to significant variations in the concentration of the active compound. Technical grade MBP typically has a purity of ≥95.0%.

  • Impurity Profile: The nature and concentration of impurities can differ between batches. Synthesis of MBP is a multi-step process, and variations can introduce different levels of starting materials, reagents, or side-reaction byproducts.

  • Degradation: this compound is sensitive to heat and improper storage. Exposure to elevated temperatures or moisture during shipping or in the lab can lead to degradation, reducing its effective concentration. It is recommended to store MBP at 2-8°C in a dry, well-ventilated area.

Q2: How can impurities in a this compound batch affect my experimental results?

Impurities can have a significant and unpredictable impact on experimental outcomes.

  • Altered Potency: An impurity with its own biological activity (e.g., a stronger or weaker inhibitor of glycolysis) could make a batch of MBP appear more or less potent than it actually is.

  • Off-Target Effects: Impurities may introduce confounding biological activities or toxicities that are not characteristic of pure this compound, leading to misinterpretation of results.

  • Assay Interference: Some impurities might interfere directly with assay components. For example, reducing agents can interfere with metabolic assays like the MTT or resazurin-based assays, leading to false-positive results.

Q3: What is the recommended procedure for handling and storing this compound to ensure its stability?

To maintain the integrity and stability of this compound:

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C. The storage area should be dry and well-ventilated.

  • Handling: Use personal protective equipment (eyeshields, gloves, respirator filter) when handling, as it can cause skin, eye, and respiratory irritation. Allow the vial to warm to room temperature before opening to minimize moisture condensation inside.

  • Solution Preparation: Prepare solutions fresh for each experiment if possible. If you must store solutions, use an appropriate anhydrous solvent, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

Q4: The Certificate of Analysis (CoA) for our this compound does not list an expiration date. How do I determine its shelf life?

Many chemical suppliers do not provide a specific expiration date if extensive long-term stability data is unavailable. Instead, a release date is provided. It is recommended that users routinely inspect the product for any changes in color (it should be a light yellow liquid) or consistency. For critical experiments, it is best practice to qualify each new batch to ensure it performs as expected compared to a previously validated batch.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or biological responses in cell-based assays.

This is the most common issue arising from batch-to-batch variability. Follow this workflow to diagnose the problem.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Variability start Start: Inconsistent Experimental Results check_params Step 1: Verify Standard Experimental Parameters start->check_params params_ok Are Parameters Consistent? check_params->params_ok fix_params Action: Standardize Protocol (Cell passage, density, etc.) params_ok->fix_params No qualify_batch Step 2: Qualify New vs. Old MBP Batch params_ok->qualify_batch Yes retest1 Retest Experiment fix_params->retest1 retest1->check_params results_match Do Results Match Reference Batch? qualify_batch->results_match analyze_purity Step 3: Analyze MBP Purity (e.g., HPLC, NMR) results_match->analyze_purity No problem_solved Problem Resolved results_match->problem_solved Yes purity_ok Is Purity ≥95% and Profile as Expected? analyze_purity->purity_ok contact_supplier Action: Contact Supplier for Replacement/Credit purity_ok->contact_supplier No problem_persists Problem Persists: Investigate Assay System purity_ok->problem_persists Yes (Indicates other issue) contact_supplier->problem_solved

Caption: Workflow for troubleshooting inconsistent results with this compound.
Issue 2: Unexpected or off-target cellular toxicity.

If you observe significant cell death at concentrations where specific inhibition is expected, it could be due to a toxic impurity.

  • Review the CoA: Check the purity specifications for the batch .

  • Dose-Response Cytotoxicity: Perform a broad dose-response curve using a simple viability assay (e.g., Trypan Blue exclusion) to determine the cytotoxic threshold of the specific batch.

  • Compare to a Reference Batch: Run the same cytotoxicity assay on a previous batch of MBP that behaved as expected. A significant difference in toxicity profiles suggests the new batch contains a toxic impurity.

  • Consider an Orthogonal Assay: Validate the on-target effect using a method that is less susceptible to non-specific toxicity. For example, if you are studying effects on glycolysis, measure lactate production or perform a cellular thermal shift assay (CETSA) to confirm target engagement at non-toxic concentrations.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 7425-63-0
Molecular Formula C₄H₅BrO₃
Molecular Weight 180.98 g/mol
Appearance Liquid
Purity (Technical Grade) ≥95.0%
Density ~1.70 g/mL at 20°C
Storage Temperature 2-8°C
Table 2: Potential Impurities and Their Experimental Impact
Potential ImpuritySourcePotential Impact
Pyruvic Acid / Methyl Pyruvate Unreacted starting materialMay compete with MBP for transport or binding, potentially reducing apparent potency.
Hydrobromic Acid Residual synthesis reagentCan alter the pH of stock solutions and media, affecting cell health and compound stability.
Degradation Products Improper storage (heat, moisture)Loss of active compound, leading to reduced potency. Degradants may have unknown biological effects.
Synthesis Byproducts Side reactions during synthesisUnpredictable off-target effects, direct assay interference, or increased cytotoxicity.

Experimental Protocols

Protocol 1: Purity and Concentration Verification by HPLC

This protocol provides a general method to assess the purity of a this compound batch. The exact conditions may need to be optimized for your specific HPLC system.

Materials:

  • This compound (MBP) sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Phosphoric Acid (HPLC grade)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector (e.g., DAD)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of MBP.

    • Dissolve in acetonitrile to a final concentration of ~1 mg/mL. This is your stock solution.

    • Prepare a working solution by diluting the stock to ~100 µg/mL with acetonitrile.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of MBP by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

    • Compare the retention time of the main peak to a previously validated reference standard if available.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the IC50 of a batch of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (MBP) stock solution (e.g., 100 mM in anhydrous DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of MBP in complete culture medium. A typical final concentration range might be 1 µM to 1000 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest MBP concentration) and a "no-cell" blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of MBP or controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently on a plate shaker.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle) * 100.

    • Plot the percent viability against the logarithm of the MBP concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the action and troubleshooting of this compound.

Signaling_Pathway Simplified Mechanism of Action for Bromopyruvates cluster_cell Cancer Cell MBP_ext Methyl Bromopyruvate (extracellular) MCT MCT Transporter MBP_ext->MCT Uptake MBP_int MBP (intracellular) MCT->MBP_int HK2 Hexokinase II (HK2) MBP_int->HK2 Inhibition Glucose Glucose Glucose->HK2 G6P Glucose-6-P HK2->G6P ATP ATP Production HK2->ATP       Glycolysis Glycolysis G6P->Glycolysis Glycolysis->ATP CellDeath Cellular Stress & Cell Death ATP->CellDeath Depletion leads to

Caption: Simplified mechanism of action for bromopyruvate-based glycolysis inhibitors.

Technical Support Center: Managing Methyl Bromopyruvate (MBP) Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl bromopyruvate (MBP) in long-term cell culture. The information is designed to help users identify and resolve common issues related to MBP-induced toxicity.

Disclaimer: Much of the detailed mechanistic and toxicity data currently available is for 3-bromopyruvate (3-BP), a closely related compound to this compound (MBP). While the information provided here is based on the strong assumption of a similar mechanism of action, researchers should validate these findings for their specific experimental context with MBP.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (MBP) toxicity?

A1: this compound is an alkylating agent that primarily targets cellular energy metabolism.[1][2][3][4][5] It is structurally similar to pyruvate and is transported into cells, often via monocarboxylate transporters (MCTs) which can be overexpressed in cancer cells.[1][2][4][6] Once inside the cell, MBP is highly reactive and inhibits key enzymes in both glycolysis and mitochondrial respiration.[2][4][7][8] This dual inhibition leads to a rapid depletion of cellular ATP, induction of oxidative stress through the generation of reactive oxygen species (ROS), and a decrease in the intracellular glutathione (GSH) pool.[2][4][8] These events collectively trigger various forms of cell death, including apoptosis, necrosis, and autophagy.[1]

Q2: How can I determine the appropriate working concentration of MBP for my cell line?

A2: The optimal concentration of MBP is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental duration. Start with a broad range of concentrations (e.g., 10 µM to 500 µM) and assess cell viability at different time points (e.g., 24, 48, and 72 hours). Based on the IC50 value, you can then select appropriate concentrations for your long-term experiments.

Q3: What are the visible signs of MBP-induced toxicity in cell culture?

A3: Common morphological changes indicating MBP toxicity include cell shrinkage, rounding, detachment from the culture surface, membrane blebbing, and the appearance of apoptotic bodies.[1][9] You may also observe a decrease in cell proliferation and confluency compared to untreated control cells.

Q4: Can MBP toxicity be reversed or mitigated?

A4: Yes, to some extent. Co-treatment with antioxidants like N-acetylcysteine (NAC) can help mitigate MBP-induced oxidative stress by replenishing the intracellular glutathione pool and directly scavenging reactive oxygen species.[10][11][12][13][14] However, this may also interfere with the intended cytotoxic effects of MBP if oxidative stress is part of the desired mechanism of action. It is essential to empirically determine the optimal concentration and timing of NAC administration for your specific application.

Q5: How stable is MBP in cell culture medium?

A5: MBP is a reactive molecule and its stability in aqueous solutions like cell culture medium can be limited. It is recommended to prepare fresh stock solutions of MBP for each experiment. For long-term cultures, consider replenishing the medium with freshly prepared MBP at regular intervals to maintain a consistent concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Excessive cell death even at low MBP concentrations. - High sensitivity of the cell line. - Overexpression of monocarboxylate transporters (MCTs).[6] - Errors in MBP concentration calculation or dilution.- Perform a detailed dose-response curve starting from very low concentrations (e.g., 1 µM). - Assess MCT1 expression levels in your cell line. - Double-check all calculations and ensure proper mixing of stock solutions.
Inconsistent results between experiments. - Instability of MBP in culture medium. - Variation in cell density at the time of treatment. - Inconsistent incubation times.- Prepare fresh MBP solutions for each experiment. - Ensure consistent cell seeding density and confluency before adding MBP. - Standardize all incubation and treatment times.
High background in viability assays (e.g., MTT, XTT). - Interference of MBP with the assay reagents. - Contamination of cell cultures.- Run a control with MBP in cell-free medium to check for direct reduction of the assay dye. - Regularly test for mycoplasma and other contaminants.
Cells recover and resume proliferation after initial toxicity. - Depletion of active MBP from the culture medium over time. - Selection of a resistant subpopulation of cells.- Replenish the medium with fresh MBP at regular intervals for long-term studies. - Analyze the expression of drug resistance markers or MCTs in the surviving cell population.
Difficulty in detaching adherent cells for analysis after MBP treatment. - MBP-induced changes in cell adhesion properties. - Excessive cell death leading to cellular debris.- Use a gentle, non-enzymatic cell dissociation solution. - Wash the cells with PBS to remove debris before detachment.

Quantitative Data: IC50 Values of 3-Bromopyruvate in Various Cancer Cell Lines

The following table summarizes the reported IC50 values for 3-bromopyruvate (3-BP), a close analog of MBP, in different cancer cell lines. These values can serve as a starting point for determining the effective concentration range for MBP in your experiments.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
4T1Breast Cancer2470[15]
HCC1143Triple-Negative Breast Cancer2444.87[9]
HCC1143Triple-Negative Breast Cancer4841.26[9]
MCF-7Breast Cancer24111.3[9]
MCF-7Breast Cancer4875.87[9]
MCF-7Breast Cancer24~100[16]
MDA-MB-231Breast Cancer24~240[16]
PC-3Prostate CancerNot Specified50[8]
LNCaPProstate CancerNot Specified70[8]
Panc-2Pancreatic Cancer48~15[17]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of MBP using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][18][19][20]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (MBP)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare a serial dilution of MBP in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the MBP dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without MBP as a vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Mitigation of MBP-Induced Oxidative Stress with N-Acetylcysteine (NAC)

This protocol describes how to use N-acetylcysteine (NAC) to counteract the oxidative stress induced by MBP.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (MBP)

  • N-acetylcysteine (NAC)

  • Reagents for assessing oxidative stress (e.g., DCFDA for ROS measurement, GSH/GSSG assay kit)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare stock solutions of MBP and NAC in an appropriate solvent (e.g., sterile water or PBS).

  • Co-treatment: Add MBP and NAC to the cell culture medium simultaneously at their final desired concentrations.

  • Pre-treatment: Add NAC to the cell culture medium for a specific period (e.g., 1-2 hours) before adding MBP.

  • Post-treatment: Add MBP to the cell culture medium for a specific duration, then replace the medium with fresh medium containing NAC.

  • Incubate the cells for the desired experimental duration.

  • At the end of the experiment, assess cell viability and markers of oxidative stress (e.g., intracellular ROS levels, glutathione levels) according to standard protocols.

  • Compare the results from the different treatment regimens to determine the most effective method for mitigating MBP toxicity.

Visualizations

MBP_Signaling_Pathway MBP This compound (MBP) MCT1 Monocarboxylate Transporter 1 (MCT1) MBP->MCT1 Uptake Glycolysis Glycolysis MCT1->Glycolysis Inhibition MitoResp Mitochondrial Respiration MCT1->MitoResp Inhibition ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion MitoResp->ATP_Depletion ROS_Production Reactive Oxygen Species (ROS) Production MitoResp->ROS_Production Cell_Death Cell Death (Apoptosis, Necrosis) ATP_Depletion->Cell_Death GSH_Depletion Glutathione (GSH) Depletion ROS_Production->GSH_Depletion Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress GSH_Depletion->Oxidative_Stress Oxidative_Stress->Cell_Death

Caption: MBP Cellular Mechanism of Action.

Experimental_Workflow_IC50 Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_MBP Prepare Serial Dilutions of MBP Incubate_24h->Prepare_MBP Treat_Cells Treat Cells with MBP Incubate_24h->Treat_Cells Prepare_MBP->Treat_Cells Incubate_Timepoints Incubate for 24, 48, 72h Treat_Cells->Incubate_Timepoints Add_MTT Add MTT Reagent Incubate_Timepoints->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: IC50 Determination Workflow.

Troubleshooting_Logic Problem Problem: Excessive Cell Death Cause1 High Cell Line Sensitivity? Problem->Cause1 Cause2 Incorrect MBP Concentration? Cause1->Cause2 No Solution1 Solution: Perform detailed dose- response from low conc. Cause1->Solution1 Yes Cause3 High MCT1 Expression? Cause2->Cause3 No Solution2 Solution: Verify calculations and dilutions. Cause2->Solution2 Yes Solution3 Solution: Assess MCT1 expression. Cause3->Solution3 Yes

Caption: Troubleshooting Excessive Cell Death.

References

improving the selectivity of methyl bromopyruvate for target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the experimental selectivity of methyl bromopyruvate for its target enzymes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the methyl ester of 3-bromopyruvic acid (3-BP). It is a synthetic alkylating agent that is structurally similar to pyruvate.[1] Its primary mechanism of action involves the alkylation of cysteine residues on proteins, which can lead to the loss of their tertiary structure and function.[1][2] Due to its reactivity, it can inhibit multiple enzymes, particularly those involved in cellular energy metabolism.[3][4]

Q2: What are the primary enzyme targets of this compound/3-bromopyruvate?

The most well-documented targets are key enzymes in cellular metabolism.[4][5] These include:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Often considered the primary target, its inhibition leads to a rapid depletion of intracellular ATP.[6][7][8]

  • Hexokinase II (HK-II): A key glycolytic enzyme that is often overexpressed in cancer cells and bound to the mitochondria.[5][6][9] Inhibition of HK-II blocks the first step of glycolysis.[9]

  • Succinate Dehydrogenase (SDH): Also known as mitochondrial complex II, its inhibition disrupts the electron transport chain, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS).[1][9]

  • Other potential targets: Studies have also suggested inhibitory effects on lactate dehydrogenase (LDH), pyruvate dehydrogenase complex, and carbonic anhydrase.[1][4][10]

Q3: Why is selectivity an issue with this compound?

The high reactivity of the bromomethyl group allows it to react with various nucleophilic residues, primarily cysteine thiols, which are present in many proteins.[1][4] This lack of inherent specificity can lead to off-target effects and toxicity in non-target cells or tissues.[4] Furthermore, rapid inactivation can occur through reaction with abundant thiols like glutathione (GSH).[1][11]

Q4: How can I improve the selective delivery of this compound to target cells?

Improving selectivity often relies on exploiting the unique physiology of the target cells, such as cancer cells.

  • Targeting Monocarboxylate Transporters (MCTs): Many cancer cells overexpress MCTs (like MCT1) to export lactate.[7][8] 3-bromopyruvate is selectively taken up by cells via these transporters.[1][7][12] Therefore, experiments should target cell lines with high MCT1 expression for better selectivity.[12]

  • Formulation Strategies: For in vivo studies, liposomal formulations or PEGylation can enhance tumor targeting through the enhanced permeability and retention (EPR) effect, while protecting the compound from premature inactivation in the bloodstream.[11]

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
High cytotoxicity in control/non-target cell lines. 1. Concentration is too high. 2. Off-target effects due to non-specific alkylation.[4] 3. Control cells may have significant MCT expression.1. Perform a dose-response curve to determine the optimal concentration with the largest therapeutic window. 2. Pre-screen cell lines for MCT1 expression; select target cells with high expression and control cells with low expression.[12] 3. Reduce incubation time to minimize cumulative off-target damage.
Inconsistent or no inhibition of the target enzyme (e.g., GAPDH, HK-II). 1. Inactivation of the compound. This compound is unstable and can be inactivated by thiols in the media (e.g., from serum) or within the cell (e.g., glutathione).[1][11] 2. Low expression of the target enzyme in the chosen cell line. 3. Incorrect assay conditions.1. Prepare fresh solutions of this compound immediately before each experiment.[11] 2. Consider using serum-free media during the treatment period. 3. Confirm the expression level of the target enzyme (e.g., HK-II, GAPDH) in your cell model via Western blot. 4. Optimize your enzyme inhibition assay; ensure the substrate concentration and pH are appropriate.
Observed cell death mechanism is not the expected apoptosis. 1. Severe ATP depletion can switch cell death from apoptosis to necrosis.[9][13] 2. High levels of reactive oxygen species (ROS) can induce other forms of cell death.[1]1. Measure cellular ATP levels post-treatment. A very rapid and profound drop in ATP is indicative of necrosis.[13] 2. Assess markers for different cell death pathways (e.g., caspase activation for apoptosis, membrane integrity for necrosis). 3. Co-treat with inhibitors of necroptosis (e.g., necrostatin-1) or caspase inhibitors (e.g., z-VAD-fmk) to elucidate the dominant pathway.[9]
Variability in results between experiments. 1. Instability of the this compound stock solution. 2. Differences in cell confluence or metabolic state at the time of treatment.1. Aliquot stock solutions and store at the recommended temperature (2-8°C) to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. 2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before starting treatment.

Quantitative Data on Target Inhibition

The following table summarizes key quantitative data for the inhibition of target enzymes by 3-bromopyruvate (3-BP), a close analog of this compound.

Target EnzymeCompoundKi (Inhibition Constant)Concentration for EffectCell Line / SystemReference
Glycolysis/Hexokinase3-BP2.4 mM--[13]
GAPDH3-BP25 µM70% inhibition at 150 µMHepG2 cells[6]
Overall ATP Levels3-BP-~65% loss at 50 µM (5h)HCT116 cells[13]
Overall ATP Levels3-BP-~90% loss at 100 µM (5h)HCT116 cells[13]

Visualized Workflows and Pathways

Signaling Pathway of 3-Bromopyruvate

G cluster_cell Cancer Cell cluster_cyto Cytoplasm cluster_mito Mitochondrion MCT MCT1 Transporter BP_int 3-Bromopyruvate (intracellular) MCT->BP_int Glycolysis Glycolysis GAPDH GAPDH HK2 Hexokinase II ATP_cyto ATP Depletion GAPDH->ATP_cyto HK2->ATP_cyto Apoptosis Apoptosis / Cell Death ATP_cyto->Apoptosis ETC Electron Transport Chain SDH SDH (Complex II) ROS ROS Production ↑ SDH->ROS ATP_mito ATP Synthesis ↓ SDH->ATP_mito ROS->Apoptosis ATP_mito->Apoptosis BP_ext 3-Bromopyruvate (extracellular) BP_ext->MCT BP_int->GAPDH Inhibits BP_int->HK2 Inhibits BP_int->SDH Inhibits

Caption: Mechanism of 3-bromopyruvate action in cancer cells.

Experimental Workflow for Assessing Selectivity

G cluster_prep Phase 1: Preparation & Screening cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment cluster_analysis Phase 4: Data Analysis A Select Cell Lines: - Target (High MCT1) - Control (Low MCT1) B Culture cells to logarithmic growth phase A->B C Prepare fresh stock solution of this compound B->C D Perform Dose-Response: Treat cells with a range of concentrations C->D E Cell Viability Assay (e.g., MTT, Trypan Blue) D->E F On-Target Effect: Enzyme Activity Assay (e.g., GAPDH, HK-II) D->F G Off-Target/Mechanism: - ATP Level Measurement - ROS Detection - Mitochondrial Potential (JC-1) D->G H Calculate IC50 values for each cell line E->H I Determine therapeutic window and optimal selective dose F->I H->I

Caption: Workflow for evaluating this compound selectivity.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment (Trypan Blue Exclusion Assay)

Adapted from a protocol for 3-bromopyruvate.[12]

  • Cell Seeding: Seed cells (e.g., 4 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound. Include an untreated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Collection: At the end of the incubation, remove the medium, wash cells with PBS, and detach them using trypsin.

  • Staining: Mix a sample of the cell suspension in a 1:1 ratio with 0.4% (w/v) Trypan Blue solution.

  • Counting: Incubate for 1-2 minutes, then load the mixture into a hemocytometer or an automated cell counter.

  • Analysis: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells relative to the total cell count.

Protocol 2: Measurement of Mitochondrial Membrane Potential (JC-1 Staining)

Adapted from a protocol for 3-bromopyruvate.[9]

  • Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well) in 12-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • Staining: Remove the treatment medium and wash the cells with PBS. Add medium containing the JC-1 cationic dye according to the manufacturer's instructions and incubate under standard culture conditions.

  • Washing: Remove the staining solution and wash the cells gently with an appropriate assay buffer.

  • Imaging: Immediately visualize the cells using a fluorescence microscope.

  • Analysis: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as a measure of mitochondrial health.

Protocol 3: Enzyme Inhibition Assay (Coupled Enzyme Assay)

General principle for assessing kinase or dehydrogenase inhibitors.[14][15]

  • Assay Principle: This method uses a second "coupling" enzyme to convert a product of the primary reaction into a detectable substance (e.g., something that absorbs light or fluoresces). For example, to measure pyruvate kinase activity, the resulting ATP is used by luciferase to generate light. To measure a dehydrogenase, the production of NADH or NADPH can be monitored by the change in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction buffer containing the substrate for the target enzyme (e.g., phosphoenolpyruvate and ADP for pyruvate kinase), the coupling enzyme(s), and any necessary co-factors.

  • Inhibitor Addition: Add various concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiation: Start the reaction by adding the target enzyme.

  • Measurement: Immediately place the reaction plate into a microplate reader and measure the signal (e.g., absorbance or fluorescence) kinetically over time.

  • Analysis: The rate of the reaction is determined from the slope of the linear portion of the kinetic curve. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. Ensure the coupling enzyme is never the rate-limiting step.[14]

References

Validation & Comparative

A Comparative Analysis of 3-Bromopyruvic Acid and its Ester Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-cancer efficacy of 3-bromopyruvic acid (3-BP) and its ester derivative, methyl bromopyruvate. This analysis is based on available experimental data, offering insights into their mechanisms of action and potential therapeutic applications.

While 3-bromopyruvic acid (3-BP) has been extensively studied as a promising anti-cancer agent, a significant gap exists in the scientific literature regarding the experimental data on the efficacy of its methyl ester, this compound. This guide will primarily focus on the well-documented effects of 3-BP, while noting the limited available information on this compound, thereby highlighting a key area for future research.

I. Executive Summary of Efficacy

3-Bromopyruvic acid is a potent inhibitor of key metabolic pathways that are hyperactive in cancer cells, leading to significant anti-tumor effects in both laboratory and animal studies.[1][2][3][4] Its primary mechanism involves the inhibition of enzymes crucial for glycolysis, a process upon which many cancer cells heavily rely for energy production.[3][5][6] This targeted approach allows for selective cytotoxicity towards cancer cells while sparing normal tissues.[1][5]

Currently, there is a lack of publicly available experimental data from in vitro or in vivo studies to quantitatively assess the anti-cancer efficacy of this compound. While some research has explored other derivatives of 3-BP, such as propyl esters and platinum-based prodrugs, the specific effects of the methyl ester remain largely uncharacterized in the context of cancer therapy.[7][8][9]

II. Mechanism of Action: A Tale of Two Molecules (Theoretically)

3-Bromopyruvic Acid (3-BP):

3-BP's primary anti-cancer activity stems from its ability to act as an alkylating agent, targeting key enzymes in cellular metabolism.[6][10][11] The most well-documented targets include:

  • Hexokinase II (HKII): By inhibiting HKII, the first enzyme in the glycolytic pathway, 3-BP effectively shuts down the primary energy source for many cancer cells.[3][12]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Inhibition of GAPDH, another crucial glycolytic enzyme, further disrupts ATP production and induces cellular stress.[5][7][13]

  • Mitochondrial Respiration: 3-BP can also impact mitochondrial function, further depleting cellular energy reserves.[12]

This multi-pronged attack on cancer cell metabolism leads to a rapid depletion of ATP, induction of oxidative stress, and ultimately, cell death via apoptosis and necrosis.[3][6][12]

This compound:

The mechanism of action for this compound has not been experimentally elucidated in the context of cancer. It is hypothesized that as an ester of 3-BP, it may act as a prodrug, being hydrolyzed within the cell to release the active 3-bromopyruvic acid. If this is the case, its mechanism would likely mirror that of 3-BP. However, the esterification could influence its cellular uptake, stability, and overall potency. Without experimental data, this remains speculative.

III. Data Presentation: Quantitative Efficacy of 3-Bromopyruvic Acid

The following tables summarize key quantitative data from various studies on the efficacy of 3-bromopyruvic acid against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of 3-Bromopyruvic Acid (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SW480Colon Cancer~4048--INVALID-LINK--
HT29Colon Cancer~8048--INVALID-LINK--
MCF-7Breast Cancer~10024--INVALID-LINK--
MDA-MB-231Breast Cancer~24024--INVALID-LINK--
MAT-LyLuProstate Cancer4-26Not Specified--INVALID-LINK--
AT-2Prostate Cancer4-26Not Specified--INVALID-LINK--
DU-145Prostate Cancer4-26Not Specified--INVALID-LINK--
PC-3Prostate Cancer4-26Not Specified--INVALID-LINK--

Table 2: In Vivo Efficacy of 3-Bromopyruvic Acid

Animal ModelCancer TypeTreatment Dose & RouteTumor Growth InhibitionReference
Nude MiceColon Cancer (SW480 xenograft)8 mg/kg, intraperitonealSignificant reduction in tumor volume compared to control--INVALID-LINK--
A/J MiceLung Cancer (Benzo(a)pyrene-induced)Aerosol42% inhibition in tumor multiplicity, 62% inhibition in tumor load--INVALID-LINK--
Nude MiceBreast Cancer (MCF-7 xenograft)Not specifiedMarked suppression of subcutaneous tumor growth (in combination with DNR)--INVALID-LINK--

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies for 3-bromopyruvic acid.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of 3-bromopyruvic acid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Model
  • Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶) are suspended in a suitable medium and injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives 3-bromopyruvic acid at a specified dose and route of administration (e.g., intraperitoneal, intravenous, or oral gavage) for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

V. Visualizing the Molecular Landscape

Signaling Pathway of 3-Bromopyruvic Acid

3-Bromopyruvic Acid Signaling Pathway cluster_cell Cancer Cell cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion 3-BP_ext 3-Bromopyruvic Acid (Extracellular) MCT Monocarboxylate Transporter (MCT) 3-BP_ext->MCT Uptake 3-BP_int 3-Bromopyruvic Acid (Intracellular) MCT->3-BP_int HK2 Hexokinase II 3-BP_int->HK2 Inhibition GAPDH GAPDH 3-BP_int->GAPDH Inhibition OxPhos Oxidative Phosphorylation 3-BP_int->OxPhos Inhibition ROS Increased ROS 3-BP_int->ROS Glucose Glucose Glucose->HK2 G6P Glucose-6-Phosphate HK2->G6P ATP_depletion ATP Depletion G6P->GAPDH Pyruvate Pyruvate GAPDH->Pyruvate Pyruvate->OxPhos ATP_prod ATP Production OxPhos->ATP_prod Cell_Death Cell Death (Apoptosis/Necrosis) ATP_depletion->Cell_Death ROS->Cell_Death

Caption: Mechanism of 3-BP induced cancer cell death.

Experimental Workflow for In Vitro Analysis

In Vitro Experimental Workflow cluster_assays Efficacy Assessment Start Start: Cancer Cell Culture Seeding Seed cells in multi-well plates Start->Seeding Treatment Treat with 3-Bromopyruvic Acid (various concentrations) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis Metabolism Metabolic Analysis (e.g., ATP levels, Lactate production) Incubation->Metabolism Data_Analysis Data Analysis and IC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis Metabolism->Data_Analysis End End: Quantitative Efficacy Data Data_Analysis->End

Caption: Workflow for in vitro efficacy testing.

VI. Conclusion and Future Directions

3-Bromopyruvic acid has demonstrated significant potential as a selective anti-cancer agent by targeting the metabolic vulnerabilities of tumor cells. The wealth of preclinical data supports its continued investigation. However, the conspicuous absence of experimental data for this compound is a critical knowledge gap.

Future research should prioritize a direct, head-to-head comparison of 3-bromopyruvic acid and its methyl ester. Such studies should investigate:

  • In vitro cytotoxicity: Determining the IC50 values of this compound across a panel of cancer cell lines.

  • Mechanism of action: Elucidating whether this compound acts as a prodrug and if its metabolic targets are identical to those of 3-BP.

  • In vivo efficacy and toxicity: Assessing the anti-tumor activity and safety profile of this compound in animal models.

A thorough investigation into this compound and other ester derivatives of 3-BP could reveal compounds with improved pharmacological properties, such as enhanced cellular uptake, greater stability, or a more favorable therapeutic window, ultimately advancing the development of metabolism-targeting cancer therapies.

References

The Specificity of Methyl Bromopyruvate as a Hexokinase-2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The altered metabolic landscape of cancer cells, particularly their reliance on aerobic glycolysis, has positioned enzymes in this pathway as attractive targets for therapeutic intervention. Among these, Hexokinase-2 (HK2), the first rate-limiting enzyme in glycolysis, is frequently overexpressed in various tumors and is associated with malignant progression. This guide provides an objective comparison of methyl bromopyruvate and its close analogue, 3-bromopyruvate (3-BP), as specific HK2 inhibitors, evaluating their performance against other known alternatives. The information is supported by experimental data to aid in the critical assessment of these compounds for research and drug development.

Executive Summary

This compound and the more extensively studied 3-bromopyruvate are potent alkylating agents that have been investigated as HK2 inhibitors. They demonstrate robust anti-cancer activity by disrupting glycolysis. However, a significant body of evidence suggests that their cytotoxic effects are not solely attributable to HK2 inhibition, with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and other cellular proteins also being primary targets. This lack of specificity is a critical consideration. In comparison, other inhibitors like 2-deoxy-D-glucose (2-DG) and lonidamine offer different mechanisms of action and specificity profiles. More recent developments have yielded highly selective HK2 inhibitors, such as Benitrobenrazide (BNBZ) and novel glucosamine derivatives, which show promise for more targeted therapeutic strategies.

Data Presentation: Quantitative Comparison of Hexokinase-2 Inhibitors

The following tables summarize the inhibitory potency and cellular effects of this compound/3-bromopyruvate and its alternatives. Direct comparative data for this compound is limited; therefore, data for the well-researched 3-bromopyruvate is used as a proxy.

Table 1: In Vitro Inhibitory Activity Against Hexokinase Isoforms

InhibitorTarget(s)IC50 vs HK2 (μM)IC50 vs HK1 (μM)Selectivity (HK1/HK2)Inhibition TypeReferences
3-Bromopyruvate (3-BP) HK2, GAPDH, others~5 (inhibition of activity)--Irreversible (Alkylation)[1]
2-Deoxy-D-glucose (2-DG) HexokinasesCompetitive inhibition (Ki not consistently reported)Competitive inhibitionLowCompetitive[2]
Lonidamine HK2, MPC, Complex II5.52 ± 0.1725.13 ± 0.24~4.5-fold-[3]
Benitrobenrazide (BNBZ) HK20.53 ± 0.132.20 ± 0.12~4.2-foldCompetitive (with glucose)[4][5]
Glucosamine Derivative (Cpd 34) HK20.00791.0~127-fold-[3][6]

Note: IC50 and Ki values can vary significantly based on assay conditions. The data presented is for comparative purposes.

Table 2: Cellular Cytotoxicity (IC50) in Cancer Cell Lines

InhibitorCell Line (Cancer Type)IC50 (μM)Exposure TimeReferences
3-Bromopyruvate (3-BP) HCT116 (Colon)22.5 ± 0.772h[7]
SW480 (Colon)16.9 ± 1.072h[7]
MCF-7 (Breast)~10024h[8]
MDA-MB-231 (Breast)~24024h[8]
2-Deoxy-D-glucose (2-DG) MIA PaCa-2 (Pancreatic)13,34048h[9]
OVCAR-3 (Ovarian)3,39048h[9]
Lonidamine Cholangiocarcinoma cell lines~137-[3]
HCT-116 (Colon)~22 (Derivative)-[10]
Benitrobenrazide (BNBZ) SW1990 (Pancreatic)~25-[4]
SW480 (Colon)7.13 ± 1.12-[5]

Signaling Pathways and Experimental Workflows

The Central Role of Hexokinase-2 in Cancer Metabolism

Hexokinase-2 is strategically positioned to control the influx of glucose into the glycolytic pathway. In cancer cells, HK2 is often overexpressed and bound to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This interaction provides HK2 with preferential access to mitochondrial-generated ATP and also confers anti-apoptotic advantages. Inhibition of HK2 is intended to cut off the primary energy supply of cancer cells and induce cell death.

cluster_Cell Cancer Cell cluster_Mito Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Pyruvate Pyruvate G6P->Pyruvate Glycolysis PPP Pentose Phosphate Pathway G6P->PPP ATP_gly ATP G6P->ATP_gly Lactate Lactate Pyruvate->Lactate LDH TCA TCA Cycle Pyruvate->TCA ATP_mito ATP TCA->ATP_mito OxPhos HK2 HK2 ATP_mito->HK2 VDAC VDAC HK2->VDAC Binding cluster_workflow HK2 Inhibitor Validation Workflow A In Vitro Enzyme Assay (Determine IC50/Ki for HK1 & HK2) B Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) A->B Validate Target E Off-Target Profiling (Kinome scans, Proteomics) A->E Assess Specificity C Cell-Based Assays (Cell Viability, Apoptosis) B->C Assess Cellular Effect D Metabolic Assays (Glycolysis Stress Test - Seahorse) C->D Confirm Mechanism F In Vivo Models (Xenograft Tumor Growth) D->F Evaluate Efficacy E->C Interpret Cellular Effects

References

Glycolysis Inhibition for Cancer Therapy: A Comparative Analysis of Methyl Bromopyruvate and 2-Deoxyglucose

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent glycolysis inhibitors, methyl bromopyruvate and 2-deoxyglucose, reveals distinct mechanisms of action and therapeutic potentials in targeting the metabolic hallmark of cancer. While both compounds effectively disrupt glycolysis, their enzymatic targets, downstream effects, and potency vary significantly, providing a rationale for their differential application in cancer research and drug development.

The reliance of cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned metabolic pathways as a key target for therapeutic intervention. Among the arsenal of glycolytic inhibitors, this compound (also known as 3-bromopyruvate) and 2-deoxyglucose (2-DG) have garnered significant attention. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

This compound and 2-deoxyglucose employ fundamentally different strategies to halt the glycolytic cascade.

This compound (3-Bromopyruvate) is a synthetic alkylating agent that acts as a potent and irreversible inhibitor of key glycolytic enzymes.[1][2] Its primary targets are Hexokinase II (HKII) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][3][4] By alkylating cysteine residues in the active sites of these enzymes, this compound effectively shuts down two critical steps in the glycolytic pathway.[4] This dual-targeting mechanism leads to a rapid and profound depletion of intracellular ATP.[2][3]

2-Deoxyglucose (2-DG) , a glucose analog, functions as a competitive inhibitor of hexokinase.[5] It is taken up by cancer cells through glucose transporters and is subsequently phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2-DG-6P).[6] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation within the cell.[6] This accumulation competitively inhibits hexokinase, thereby blocking the initial committed step of glycolysis.[5]

dot graph TD; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

end

Caption: Comparative mechanism of action for this compound and 2-Deoxyglucose.

Comparative Efficacy: A Look at the Numbers

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While direct comparative studies under identical conditions are limited, a compilation of data from various studies provides insights into their relative efficacy.

CompoundCell LineIC50Reference
This compound MDA-MB-231 (Breast Cancer)~240 µM[7]
MCF-7 (Breast Cancer)~100 µM[7]
4T1 (Breast Cancer)70 µM[8]
2-Deoxyglucose P388/IDA (Leukemia)392.6 ± 41.1 µM[5]
Nalm-6 (Leukemia)0.22 mM (220 µM)[9]
CEM-C7-14 (Leukemia)2.70 mM (2700 µM)[9]
Pancreatic & Ovarian Cancer Lines1.45 to 13.34 mM (1450 to 13340 µM)[10]

Note: IC50 values can vary significantly based on the cell line, experimental conditions, and assay duration.

Generally, this compound exhibits a lower IC50 and is therefore considered more potent than 2-deoxyglucose in many cancer cell lines.[11]

Downstream Cellular Effects and Signaling Pathways

The distinct mechanisms of this compound and 2-DG lead to different downstream cellular consequences.

This compound 's rapid and severe ATP depletion triggers a cascade of events, including the induction of reactive oxygen species (ROS) and DNA damage.[4] This multi-pronged assault often leads to apoptotic cell death.[2][3]

2-Deoxyglucose , in addition to inhibiting glycolysis, can also interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress.[9] The cellular response to 2-DG is more varied, with outcomes ranging from a slowdown in proliferation to massive apoptosis, depending on the cell type and conditions.[12]

dot graph { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

}

Caption: Downstream cellular effects of this compound and 2-Deoxyglucose.

Experimental Protocols

To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and 2-Deoxyglucose stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound or 2-deoxyglucose and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Glycolysis Stress Test (Seahorse XF Analyzer)

This assay measures the key parameters of glycolytic function in real-time.[13][14]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

  • Seahorse XF Base Medium supplemented with L-glutamine

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C.

  • Prepare the injector ports of the sensor cartridge with glucose, oligomycin, and 2-DG according to the manufacturer's protocol.[15]

  • Calibrate the Seahorse XF Analyzer.

  • Load the cell plate into the analyzer and initiate the assay.

  • The instrument will sequentially inject the compounds and measure the extracellular acidification rate (ECAR).

  • Analyze the data to determine glycolysis, glycolytic capacity, and glycolytic reserve.

G

Caption: Experimental workflow for the Seahorse Glycolysis Stress Test.

Lactate Production Assay

This assay quantifies the amount of lactate, a key product of glycolysis, released into the cell culture medium.[16][17][18]

Materials:

  • Cell culture supernatant

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Collect cell culture medium at desired time points.

  • Centrifuge the medium to remove any detached cells.

  • Prepare a standard curve using the lactate standard provided in the kit.

  • Add samples and standards to the 96-well plate.

  • Add the reaction mixture from the kit to each well.

  • Incubate as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the lactate concentration in the samples from the standard curve and normalize to cell number or protein concentration.

Western Blotting for Glycolysis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the glycolytic pathway.[19][20][21][22]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against glycolytic enzymes (e.g., HKII, GAPDH, LDHA)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and untreated cells.

  • Determine protein concentration using a protein assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound and 2-deoxyglucose represent two distinct yet effective approaches to targeting the glycolytic dependence of cancer cells. This compound's irreversible inhibition of multiple key enzymes results in a more potent and rapid cytotoxic effect. In contrast, 2-deoxyglucose's competitive inhibition of hexokinase and its impact on other cellular processes like N-linked glycosylation offer a different therapeutic window. The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desired therapeutic outcome. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative analyses and further elucidate the nuanced roles of these compounds in cancer metabolism.

References

Assessing the Cross-Reactivity of Methyl Bromopyruvate with Cellular Thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of methyl bromopyruvate (3-bromopyruvate, 3-BP), a promising anti-cancer agent, with various cellular thiols. Understanding the cross-reactivity of this alkylating agent is crucial for elucidating its mechanism of action, identifying potential off-target effects, and developing more selective therapeutic strategies. This document presents a comparative analysis with other common thiol-reactive compounds, supported by experimental data and detailed methodologies.

Introduction to this compound and Thiol Reactivity

This compound is a synthetic alkylating agent and a structural analog of pyruvate. Its anticancer properties are largely attributed to its ability to inhibit key metabolic enzymes, particularly those in the glycolytic pathway, and to induce oxidative stress. The primary mechanism of action involves the alkylation of nucleophilic residues on proteins, with a pronounced reactivity towards the sulfhydryl (thiol) groups of cysteine residues.

Cellular thiols are critical for maintaining redox homeostasis and are involved in a myriad of cellular processes. The most abundant low-molecular-weight thiol is glutathione (GSH), which plays a central role in detoxifying electrophilic compounds.[1] Protein thiols, present in enzymes like thioredoxin (Trx) and glutaredoxin (Grx), as well as in numerous other proteins, are essential for their structure and function. The reactivity of this compound with this diverse pool of cellular thiols dictates its biological effects.

This guide compares the reactivity of this compound with that of two other widely used thiol-reactive compounds: N-ethylmaleimide (NEM) and iodoacetamide (IAM). These compounds react with thiols through different mechanisms, providing a basis for a comparative assessment of this compound's reactivity profile.

Comparative Reactivity of Thiol-Alkylating Agents

The reactivity of alkylating agents with cellular thiols is a key determinant of their biological activity. While direct, comprehensive quantitative data for the cross-reactivity of this compound with a wide array of cellular thiols is an area of ongoing research, existing studies on its interaction with glutathione and key enzymes provide significant insights.

Table 1: Comparison of Reaction Mechanisms and General Reactivity

FeatureThis compound (3-BP)N-Ethylmaleimide (NEM)Iodoacetamide (IAM)
Reaction Mechanism Nucleophilic Substitution (SN2)Michael AdditionNucleophilic Substitution (SN2)
Primary Target Thiol groups (e.g., Cysteine, GSH)Thiol groupsThiol groups
General Reactivity HighHighModerate
pH Dependence Less dependent than IAMLess dependent than IAMMore dependent on alkaline pH
Known Cellular Effects Inhibition of glycolysis, GSH depletion, induction of oxidative stress[2]General thiol alkylationGeneral thiol alkylation

Table 2: Quantitative Data on Thiol Reactivity

Direct comparative kinetic data for this compound with a range of cellular thiols is not extensively available in the literature. The following table is a representative compilation based on the known high reactivity of 3-BP with glutathione and general knowledge of thiol-reactive probes. Further dedicated kinetic studies are required for a complete quantitative comparison.

Thiol-Reactive CompoundTarget ThiolApparent Second-Order Rate Constant (k2) (M-1s-1)Reference/Notes
This compound Glutathione (GSH)High (Specific value requires dedicated study)Known to rapidly deplete cellular GSH pools.[1]
CysteineHigh (Specific value requires dedicated study)Expected to be highly reactive due to the accessible thiol group.
Thioredoxin ReductaseInhibitoryKnown to inhibit TrxR, which contains a reactive selenocysteine.[3]
N-Ethylmaleimide (NEM) Model Thiols~103 - 104Generally faster than IAM.
Iodoacetamide (IAM) Model Thiols~102 - 103Slower than NEM, with a stronger dependence on pH.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for assessing the cross-reactivity of this compound with cellular thiols.

Competitive Reactivity Profiling using Mass Spectrometry

This protocol allows for the identification of protein targets of this compound and provides a semi-quantitative assessment of its reactivity towards different protein thiols.

Experimental Workflow

Competitive_Reactivity_Profiling A Cell Lysate Preparation B Treatment with this compound (varying concentrations) A->B Incubation C Blocking of Remaining Free Thiols (e.g., with IAM) B->C Quenching D Protein Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis (Identification of adducted peptides and quantification) E->F

Caption: Workflow for competitive reactivity profiling of this compound.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture cells of interest to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-reducing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Treatment with this compound:

    • Aliquot the cell lysate into several tubes.

    • Treat the lysates with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 µM).

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Blocking of Remaining Free Thiols:

    • Add a high concentration of a blocking agent, such as iodoacetamide (e.g., 50 mM final concentration), to all samples to alkylate any remaining free thiols.

    • Incubate for 1 hour at room temperature in the dark.

  • Protein Digestion:

    • Perform a protein precipitation (e.g., with acetone) to remove interfering substances.

    • Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the newly formed thiols with iodoacetamide.

    • Dilute the urea concentration and digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture and desalt using a C18 solid-phase extraction column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Search for variable modifications corresponding to the mass adduct of this compound on cysteine residues.

    • Quantify the relative abundance of the modified peptides across the different treatment conditions to assess the reactivity of specific protein thiols.

In Vitro Enzyme Inhibition Assays

This protocol can be used to quantitatively compare the inhibitory potency of this compound on purified thiol-containing enzymes like thioredoxin reductase and glutathione reductase.

Experimental Workflow

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Enzyme Solution (e.g., TrxR or GR) B Prepare Inhibitor Solutions (this compound at various concentrations) C Prepare Substrate Solution D Pre-incubate Enzyme with Inhibitor E Initiate Reaction by adding Substrate D->E F Monitor Reaction Progress (e.g., Spectrophotometrically) E->F G Calculate Initial Reaction Rates H Determine IC50 Value G->H

Caption: Workflow for in vitro enzyme inhibition assay.

Methodology:

  • Reagents and Buffers:

    • Purified enzyme (e.g., human thioredoxin reductase, glutathione reductase).

    • This compound stock solution.

    • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4).

    • Substrates (e.g., DTNB and NADPH for TrxR assay; GSSG and NADPH for GR assay).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and varying concentrations of this compound.

    • Add the purified enzyme to each well and pre-incubate for a specific time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate mixture.

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB reduction by TrxR, 340 nm for NADPH oxidation by GR) using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Signaling Pathways Affected by Differential Thiol Reactivity

The indiscriminate reactivity of this compound with a wide range of cellular thiols can have profound effects on multiple signaling pathways that are regulated by redox-sensitive proteins.

Signaling_Impact cluster_thiol_pool Cellular Thiol Pool cluster_consequences Downstream Consequences MBP This compound GSH Glutathione (GSH) MBP->GSH Alkylation ProteinThiols Protein Thiols (e.g., Cys residues) MBP->ProteinThiols Alkylation Trx Thioredoxin (Trx-SH)₂ MBP->Trx Alkylation GSH_Depletion GSH Depletion GSH->GSH_Depletion Enzyme_Inactivation Enzyme Inactivation (e.g., Glycolytic Enzymes, TrxR) ProteinThiols->Enzyme_Inactivation Trx->Enzyme_Inactivation ROS_Increase Increased ROS GSH_Depletion->ROS_Increase Enzyme_Inactivation->ROS_Increase Apoptosis Apoptosis ROS_Increase->Apoptosis

Caption: Impact of this compound on cellular thiol pools and downstream signaling.

The depletion of the glutathione pool by this compound compromises the cell's primary defense against oxidative stress, leading to an accumulation of reactive oxygen species (ROS).[2] The alkylation of protein thiols can directly inactivate enzymes critical for metabolism and redox signaling, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and thioredoxin reductase.[3] The combined effect of GSH depletion and enzyme inactivation creates a state of severe oxidative stress, which can trigger apoptotic cell death pathways. The differential reactivity of this compound with specific protein thiols will ultimately determine the specific signaling cascades that are most potently affected.

Conclusion

This compound is a highly reactive electrophile with a strong affinity for cellular thiols. Its potent anticancer effects are intrinsically linked to its ability to disrupt cellular redox homeostasis through the alkylation of both low-molecular-weight thiols like glutathione and protein thiols within critical enzymes. While its reactivity with glutathione is well-established, a more detailed, quantitative understanding of its cross-reactivity with the broader cellular thiol landscape is necessary for a complete picture of its mechanism of action and for the rational design of more targeted therapies. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound with the cellular thiolome.

References

Confirming Methyl Bromopyruvate Target Engagement: A Comparative Guide to LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with alternative methods for confirming methyl bromopyruvate (MBP) target engagement. MBP is a reactive alkylating agent used in research to probe protein function and as a potential therapeutic. Due to its covalent nature, robust methods are required to verify its interaction with intended protein targets. This document outlines the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Target Engagement Methodologies

The selection of a method to confirm MBP target engagement depends on the specific research question, available resources, and the desired level of detail. LC-MS/MS offers unparalleled specificity and the ability to identify the precise site of modification, while other methods can provide complementary information on target activity and engagement in a cellular context.

Method Principle Advantages Limitations Typical Throughput
LC-MS/MS Direct detection and quantification of MBP-adducted peptides from a protein or proteome.- High specificity and sensitivity.- Identifies the exact amino acid residue modified by MBP.- Can be used for unbiased, proteome-wide target discovery.- Provides quantitative information on target occupancy.- Requires specialized equipment and expertise.- Can be lower throughput than some biochemical assays.- Data analysis can be complex.Low to Medium
Gel-Based Mobility Shift Assays Detects a change in the electrophoretic mobility of a protein upon covalent modification with MBP.- Relatively simple and widely accessible.- Provides a qualitative assessment of target modification.- Can be used to screen for conditions affecting target engagement.- Low sensitivity and specificity.- Does not identify the site of modification.- Difficult to quantify accurately.- Not suitable for complex mixtures.Medium
Enzyme Activity Assays Measures the change in the catalytic activity of a target enzyme upon incubation with MBP.- Directly assesses the functional consequence of target engagement.- Can be high-throughput.- Relatively inexpensive.- Only applicable to enzyme targets.- Does not confirm direct covalent modification.- Inhibition could be due to indirect effects.High
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding in intact cells or lysates.- Confirms target engagement in a cellular environment.- Does not require modification of the compound.- Can be adapted to a higher-throughput format.- Does not confirm a covalent interaction.- Requires a specific antibody for detection (Western blot-based CETSA).- Mass spectrometry-based CETSA is lower throughput.Medium to High
Bioorthogonal Probes & Click Chemistry Uses a modified MBP probe with a bioorthogonal handle (e.g., alkyne) for subsequent fluorescent labeling or enrichment.- Enables visualization of MBP targets within cells.- Allows for the enrichment of MBP-modified proteins for identification by MS.- High sensitivity.- Requires synthesis of a modified MBP probe.- The probe's reactivity and targeting profile may differ from the parent MBP.Medium

Experimental Protocols

LC-MS/MS Analysis of MBP-Modified Proteins

This protocol provides a general workflow for the identification of MBP-modified peptides from a purified protein or a complex protein lysate.

1. Sample Preparation:

  • Protein Treatment: Incubate the purified protein or cell lysate with the desired concentration of this compound for a specific time at a controlled temperature (e.g., 37°C). Include a vehicle-treated control (e.g., DMSO).
  • Denaturation, Reduction, and Alkylation: Denature the proteins using 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 1 hour. Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between natively free cysteines and those that did not react with MBP.
  • Protein Digestion: Dilute the sample to reduce the urea concentration to less than 2 M. Add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
  • Peptide Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction (SPE) column. Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile with 0.1% formic acid) and dry them down.

2. LC-MS/MS Analysis:

  • Chromatography: Reconstitute the peptides in a low organic solvent solution (e.g., 2% acetonitrile with 0.1% formic acid) and inject them onto a reverse-phase C18 column connected to a nano-flow HPLC system. Separate the peptides using a gradient of increasing acetonitrile concentration.
  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in a full MS scan are selected for fragmentation (MS/MS).

3. Data Analysis:

  • Database Searching: Search the acquired MS/MS spectra against a protein database using a search engine like MaxQuant, Sequest, or Mascot.
  • Variable Modification: Include the mass of the MBP adduct (e.g., +115.99 Da for carboxymethylation on cysteine) as a variable modification in the search parameters.
  • Data Validation and Quantification: Filter the peptide and protein identifications to a false discovery rate (FDR) of 1%. Quantify the relative abundance of the MBP-modified peptides compared to their unmodified counterparts across different treatment conditions.

Alternative Methodologies: A Brief Overview
  • Gel-Based Mobility Shift Assay Protocol:

    • Treat the purified target protein with varying concentrations of MBP.

    • Stop the reaction and add SDS-PAGE loading buffer.

    • Separate the protein samples on a polyacrylamide gel.

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • A shift in the molecular weight of the protein band in the MBP-treated lanes compared to the control indicates covalent modification.

  • Enzyme Activity Assay Protocol:

    • Pre-incubate the target enzyme with different concentrations of MBP for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the rate of product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the percent inhibition of enzyme activity at each MBP concentration to determine an IC50 value.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

LC-MS/MS Workflow for MBP Target Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation protein_treatment Protein Treatment with MBP denaturation Denaturation, Reduction, Alkylation protein_treatment->denaturation digestion Tryptic Digestion denaturation->digestion desalting Peptide Desalting (SPE) digestion->desalting lc_separation LC Separation desalting->lc_separation Inject Peptides ms_analysis MS Analysis (Full Scan) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation ms_analysis->msms_fragmentation database_search Database Search (with variable modification) msms_fragmentation->database_search Acquire Spectra identification Peptide & Protein Identification database_search->identification quantification Quantification of Modified Peptides identification->quantification

Caption: LC-MS/MS workflow for MBP target analysis.

Mechanism of MBP Covalent Modification cluster_reactants Reactants cluster_reaction Reaction cluster_products Products mbp This compound (MBP) alkylation Nucleophilic Attack & Alkylation mbp->alkylation protein Target Protein with Nucleophilic Residue (e.g., Cysteine) protein->alkylation modified_protein MBP-Modified Protein (Covalent Adduct) alkylation->modified_protein leaving_group Bromide Ion (Leaving Group) alkylation->leaving_group

Caption: Covalent modification of a protein by MBP.

Comparison of Target Engagement Methods cluster_direct Direct Detection cluster_indirect Indirect/Functional Readout mbp_target MBP Target Engagement lc_ms LC-MS/MS mbp_target->lc_ms Identifies Modification Site gel_shift Gel Mobility Shift mbp_target->gel_shift Qualitative Assessment enzyme_assay Enzyme Activity Assay mbp_target->enzyme_assay Measures Functional Impact cetsa Cellular Thermal Shift Assay (CETSA) mbp_target->cetsa Confirms Cellular Binding bioorthogonal Bioorthogonal Probes mbp_target->bioorthogonal Enables Visualization/Enrichment

Caption: Methods for confirming MBP target engagement.

side-by-side comparison of methyl bromopyruvate and other glycolysis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer metabolism research, targeting the aberrant reliance of tumor cells on glycolysis—a phenomenon known as the Warburg effect—has emerged as a promising therapeutic strategy. This guide provides a side-by-side comparison of methyl bromopyruvate (commonly known as 3-bromopyruvate) and other prominent glycolysis inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental protocols to evaluate them.

Introduction to Glycolysis Inhibition in Oncology

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, where glucose is fermented to lactate even in the presence of oxygen. This metabolic reprogramming supports rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors.[1] Inhibiting this pathway can selectively starve cancer cells of the energy and building blocks necessary for their growth and survival.[2] This guide focuses on four key glycolysis inhibitors: 3-Bromopyruvate (3-BP), 2-Deoxyglucose (2-DG), Lonidamine (LND), and Dichloroacetate (DCA).

Mechanism of Action and Primary Targets

The efficacy of these inhibitors stems from their distinct mechanisms of action, targeting different key enzymes and transporters within the glycolytic pathway and related metabolic processes.

3-Bromopyruvate (3-BP) is a potent alkylating agent and a structural analog of pyruvate and lactate.[3][4] It enters cancer cells primarily through overexpressed monocarboxylate transporters (MCTs).[5] Once inside, it inhibits multiple key glycolytic and mitochondrial enzymes, including hexokinase 2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a rapid depletion of intracellular ATP and the induction of cell death.[6][7]

2-Deoxyglucose (2-DG) is a glucose analog that is taken up by glucose transporters.[8][9] It is subsequently phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2-DG-6-P).[2][8] This product cannot be further metabolized in the glycolytic pathway and accumulates within the cell, leading to feedback inhibition of hexokinase and a blockage of glycolysis.[2][8]

Lonidamine (LND) exhibits a multifaceted mechanism of action. It inhibits mitochondrial-bound hexokinase and also targets the mitochondrial pyruvate carrier (MPC), thereby hindering pyruvate import into the mitochondria.[1][10] Furthermore, LND can inhibit the succinate-ubiquinone reductase activity of respiratory complex II.[11][12]

Dichloroacetate (DCA) acts by inhibiting pyruvate dehydrogenase kinase (PDK).[13][14] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, thereby shifting the cell's metabolism from glycolysis towards mitochondrial oxidative phosphorylation.[13][14][15]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of the discussed glycolysis inhibitors across a range of cancer cell lines, as reported in various studies. It is important to note that these values can vary depending on the cell line, experimental conditions, and duration of treatment.

InhibitorTarget(s)Cancer Cell LineIC50 ValueCitation
3-Bromopyruvate (3-BP) Hexokinase 2, GAPDHTriple-Negative Breast Cancer (HCC1143)44.87 µM (24h)[6]
Breast Cancer (MCF-7)111.3 µM (24h)[6]
Colon Cancer (HCT116)< 30 µM[6]
2-Deoxyglucose (2-DG) HexokinaseAcute Lymphoblastic Leukemia (Nalm-6)0.22 mM (48h)[6]
Pancreatic Cancer (MIA PaCa2)13.34 mM (48h)[6][16]
Breast Cancer (SkBr3)Growth inhibited at 4 mM[8]
Colorectal Cancer (SW620)~1.436 mM[17]
Lonidamine (LND) Hexokinase, MPC, Complex IIHuman Lung Cancer (A549)280 µM[18]
Breast Cancer (MDA-MB-231)152.9 µM (72h)[10]
Colon Cancer (HCT-116)~22 µM[19]
Dichloroacetate (DCA) Pyruvate Dehydrogenase Kinase (PDK)Non-Small Cell Lung Cancer (A549, LNM35)~25 mM (48h)[6]
Melanoma (MeWo)13.3 mM[6]
Ovarian Cancer (A2780)81.03 mM[6]

Experimental Protocols

Accurate and reproducible experimental data are paramount in comparing the efficacy of glycolysis inhibitors. Below are detailed methodologies for key assays used to assess the impact of these compounds on cancer cell metabolism.

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Medium Preparation: Prepare the Seahorse XF Base Medium supplemented with L-glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Preparation: On the day of the assay, replace the growth medium with the prepared assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-DG.[20][21]

  • Seahorse Analyzer Run: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will sequentially inject the compounds and measure the ECAR.[20]

Glucose Uptake Assay using 2-NBDG

This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG), to measure glucose uptake by cells.

Protocol:

  • Cell Culture: Seed cells in a 96-well plate and culture overnight.

  • Glucose Starvation: Replace the culture medium with glucose-free medium and incubate for 1-2 hours.[22]

  • Inhibitor Treatment: Treat the cells with the desired concentrations of the glycolysis inhibitor in glucose-free medium for the specified duration.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/ml and incubate for 30-60 minutes at 37°C.[23][24]

  • Cell Washing: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS.[25]

  • Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.[22][24] The mean fluorescence intensity is proportional to the amount of glucose uptake.

Lactate Production Assay

This assay quantifies the amount of lactate, the end-product of glycolysis, secreted by cells into the culture medium.

Protocol:

  • Cell Treatment: Culture cells in a 96-well plate and treat with the glycolysis inhibitor for the desired time.

  • Sample Collection: Collect the cell culture supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing lactate dehydrogenase (LDH), NAD+, and a hydrazine buffer.[26][27]

  • Incubation: Add the reaction mixture to the supernatant samples and standards in a 96-well plate and incubate at 37°C for 30 minutes.[28]

  • Measurement: Measure the absorbance at 340 nm using a microplate reader. The amount of NADH produced, which is proportional to the lactate concentration, is determined by the change in absorbance.[27]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the points of inhibition is crucial for understanding the mechanisms of these drugs. The following diagrams, generated using the DOT language, illustrate these relationships.

Glycolysis_Inhibition cluster_Cell Cancer Cell cluster_Mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (HK) F6P Fructose-6-Phosphate G6P->F6P Pyruvate Pyruvate F6P->Pyruvate ...Glycolysis... ATP_glyco ATP F6P->ATP_glyco Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA OXPHOS Oxidative Phosphorylation TCA->OXPHOS ATP_mito ATP OXPHOS->ATP_mito ThreeBP 3-Bromopyruvate ThreeBP->G6P Inhibits HK ThreeBP->Pyruvate Inhibits GAPDH TwoDG 2-Deoxyglucose TwoDG->G6P Inhibits HK LND Lonidamine LND->G6P Inhibits HK LND->AcetylCoA Inhibits MPC DCA Dichloroacetate DCA->AcetylCoA Inhibits PDK, activates PDH

Caption: Overview of Glycolysis Inhibition Points.

Seahorse_Workflow cluster_Workflow Seahorse Glycolysis Stress Test Workflow Start Baseline ECAR (No Glucose) Inject_Glucose Inject Glucose Start->Inject_Glucose Glycolysis Measure Glycolysis Inject_Glucose->Glycolysis Inject_Oligo Inject Oligomycin Glycolysis->Inject_Oligo Glycolytic_Capacity Measure Glycolytic Capacity Inject_Oligo->Glycolytic_Capacity Inject_2DG Inject 2-DG Glycolytic_Capacity->Inject_2DG Non_Glycolytic Measure Non-Glycolytic Acidification Inject_2DG->Non_Glycolytic ThreeBP_Mechanism cluster_Mechanism 3-Bromopyruvate Mechanism of Action ThreeBP 3-Bromopyruvate MCT Monocarboxylate Transporter (MCT) ThreeBP->MCT Enters Cell Glycolysis Glycolysis (HK2, GAPDH) MCT->Glycolysis Inhibits Mitochondria Mitochondrial Respiration MCT->Mitochondria Inhibits ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Mitochondria->ATP_Depletion ROS Increased ROS Mitochondria->ROS Cell_Death Cell Death ATP_Depletion->Cell_Death ROS->Cell_Death

References

A Comparative Guide to the Anti-Cancer Efficacy of Methyl Bromopyruvate in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anti-cancer therapeutics, methyl bromopyruvate (MBP), a derivative of 3-bromopyruvate (3-BrP), has emerged as a promising agent targeting the metabolic vulnerabilities of cancer cells. This guide provides a comprehensive comparison of MBP's anti-cancer effects against other therapeutic alternatives in various xenograft models, supported by experimental data and detailed protocols.

Performance Comparison of this compound and Alternatives

This compound's primary mechanism of action involves the inhibition of key glycolytic enzymes, such as hexokinase II (HKII) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a rapid depletion of intracellular ATP and subsequent cancer cell death.[1][2] This unique metabolic targeting has demonstrated significant anti-tumor activity across a range of cancer types in preclinical xenograft studies.

Quantitative Analysis of Anti-Tumor Efficacy

The following tables summarize the quantitative data from various studies, comparing the in vivo efficacy of MBP (or 3-BrP) alone and in combination with other anti-cancer agents.

Table 1: Comparison of Tumor Growth Inhibition in Breast Cancer Xenograft Models

Treatment GroupDosageTumor Growth Inhibition (%)Tumor Volume Reduction (%)Reference
3-Bromopyruvate (3-BrP)7.5 mg/kg--[3]
Methyl Jasmonate (MJ)60 mg/kg--[3]
Cyclophosphamide (CYC)20 mg/kg--[3]
3-BrP + MJ7.5 mg/kg + 60 mg/kg-10.9 (not statistically significant)[3][4]

Table 2: Efficacy in a Lung Cancer Xenograft Model

Treatment GroupTumor Multiplicity Inhibition (%)Tumor Load Inhibition (%)Reference
3-Bromopyruvate (3-BrPA)4262[5]
Rapamycin4864[5]
3-BrPA + Rapamycin6484[5]

Table 3: Efficacy in a Colon Cancer Xenograft Model

Treatment GroupDosageOutcomeReference
3-Bromopyruvate (3BP)8 mg/kgSignificant tumor growth inhibition[6]
Daunorubicin (DNR)0.8 mg/kgComparable tumor growth inhibition to 3BP[6]

Table 4: Efficacy in a Malignant Pleural Mesothelioma Xenograft Model

Treatment GroupTumor Volume Inhibition Rate (%)Apoptosis Index (%)Reference
3-BrPA (low dose)34.528.7[7]
3-BrPA (medium dose)40.239.7[7]
3-BrPA (high dose)45.148.7[7]
5-Fluorouracil (5-FU)47.342.2[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols based on the cited studies.

Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., 4T1 breast cancer, SW480 colon cancer, MSTO-211H mesothelioma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[3][6][7]

  • Animal Models: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of the human tumor xenografts.[6][7][8]

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of sterile PBS or culture medium) is injected subcutaneously into the flank of the mice.[6]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every other day) using calipers and calculated using the formula: (Length x Width^2) / 2. Treatment is typically initiated when tumors reach a palpable size (e.g., 100-500 mm³).[3][6]

Treatment Administration
  • Drug Preparation: this compound (or 3-bromopyruvate) is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).[3] Other agents like Methyl Jasmonate may be dissolved in solutions like LPF.[3]

  • Administration Route and Schedule: Treatment is commonly administered via intraperitoneal (i.p.) injection.[3][6][8] The frequency of administration can vary, for example, once every other day for a total of five doses.[3] In some studies, aerosol delivery has been used for lung cancer models.[5]

  • Dosage: Dosages vary depending on the cancer model and the specific agent. For 3-BrP, doses ranging from 7.5 mg/kg to 8 mg/kg have been reported.[3][6]

Assessment of Anti-Cancer Effects
  • Tumor Growth Inhibition: The primary endpoint is often the measurement of tumor volume over time. The percentage of tumor growth inhibition (TGI) is calculated to compare the efficacy of different treatments.[3]

  • Apoptosis Assays: To determine the mechanism of cell death, tumors can be excised at the end of the study and analyzed for markers of apoptosis using techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[7][8]

  • Immunohistochemistry (IHC) and Western Blotting: These techniques are used to analyze the expression of key proteins involved in signaling pathways affected by the treatment, such as c-Myc, Bcl-2, Bax, and Caspase-9.[8]

  • Toxicity Evaluation: To assess potential side effects, animal body weight is monitored throughout the study.[3] At the end of the experiment, blood samples can be collected to measure markers of liver (ALT, AST) and kidney (urea, creatinine) function.[4][8]

Visualizing the Mechanisms and Workflows

Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by disrupting key metabolic and signaling pathways within cancer cells.

G MBP This compound (MBP) Glycolysis Glycolysis MBP->Glycolysis Inhibits HK2 Hexokinase II (HKII) MBP->HK2 Inhibits GAPDH GAPDH MBP->GAPDH Inhibits PI3K_Akt PI3K/Akt Pathway MBP->PI3K_Akt Downregulates cMyc c-Myc MBP->cMyc Downregulates ROS Reactive Oxygen Species (ROS) Production MBP->ROS MCT Monocarboxylate Transporters (MCTs) MCT->MBP Uptake ATP_depletion ATP Depletion HK2->ATP_depletion Leads to GAPDH->ATP_depletion Leads to Apoptosis Apoptosis ATP_depletion->Apoptosis mTOR mTOR PI3K_Akt->mTOR Activates mTOR->cMyc Regulates cMyc->Apoptosis Suppression leads to Cell_Death Cancer Cell Death Apoptosis->Cell_Death ROS->Apoptosis G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (e.g., MBP, Alternatives) tumor_growth->treatment data_collection Tumor Volume Measurement & Body Weight Monitoring treatment->data_collection endpoint Study Endpoint data_collection->endpoint Pre-defined criteria met analysis Data Analysis (Tumor Growth Inhibition, etc.) data_collection->analysis necropsy Necropsy & Tissue Collection endpoint->necropsy histology Histological Analysis (e.g., TUNEL, IHC) necropsy->histology end End analysis->end histology->end

References

assessing the impact of methyl bromopyruvate on mitochondrial respiration vs. other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of methyl bromopyruvate on mitochondrial respiration versus other well-characterized mitochondrial inhibitors. The information presented is supported by experimental data and includes detailed methodologies for key assays.

Introduction to Mitochondrial Respiration and its Inhibition

Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary process by which cells generate adenosine triphosphate (ATP), the main currency of cellular energy. This intricate process involves a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane, collectively known as the electron transport chain (ETC), and ATP synthase (Complex V). Inhibitors of mitochondrial respiration are invaluable tools for studying cellular bioenergetics and are also investigated as potential therapeutic agents, particularly in cancer research.

This guide focuses on this compound and compares its effects with four other standard mitochondrial inhibitors: rotenone, antimycin A, oligomycin, and the uncoupler FCCP.

Mechanism of Action of Mitochondrial Inhibitors

This compound (as 3-Bromopyruvate)

3-Bromopyruvate (3-BP), a closely related compound to this compound, is an alkylating agent that has been shown to target multiple sites within the cell to disrupt energy metabolism.[1] In the context of mitochondrial respiration, 3-BP is known to inhibit key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain.[2] Specifically, it has been reported to inhibit Complex I and Complex II (succinate dehydrogenase) of the ETC.[3][4] This dual inhibition disrupts the flow of electrons from both NADH and succinate, leading to a significant decrease in oxygen consumption and ATP synthesis.[1][5] Furthermore, 3-BP can induce the production of reactive oxygen species (ROS) and deplete cellular glutathione, leading to oxidative stress.[2][3][6]

Other Common Mitochondrial Inhibitors

  • Rotenone: A widely used pesticide and research tool, rotenone specifically inhibits Complex I (NADH:ubiquinone oxidoreductase).[7][8] It blocks the transfer of electrons from NADH to ubiquinone, thereby inhibiting the entire electron transport chain when substrates that donate electrons to Complex I are used.[9] This leads to a decrease in both oxygen consumption and ATP production.[10]

  • Antimycin A: This antibiotic is a potent inhibitor of Complex III (cytochrome bc1 complex).[11][12] It binds to the Qi site of cytochrome c reductase, blocking the transfer of electrons from cytochrome b to cytochrome c1.[13][14] This effectively halts the electron flow through the latter part of the ETC, collapsing the proton gradient and inhibiting ATP synthesis.[11]

  • Oligomycin: An antibiotic that specifically targets ATP synthase (Complex V).[15][16] It binds to the F0 subunit of the enzyme, blocking the proton channel and thereby preventing the influx of protons that drives the synthesis of ATP from ADP and inorganic phosphate.[17] The inhibition of ATP synthesis by oligomycin leads to a buildup of the proton gradient, which in turn slows down the rate of electron transport and oxygen consumption.[15]

  • FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): FCCP is a protonophore and a potent uncoupler of oxidative phosphorylation.[18][19] It is a lipid-soluble weak acid that shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient.[20][21] This uncoupling of the ETC from ATP synthesis leads to a maximal rate of electron transport and oxygen consumption as the chain works to pump more protons, but results in a drastic reduction in ATP production.[19][22]

Comparative Data of Mitochondrial Inhibitors

The following table summarizes the key characteristics and effects of this compound (as 3-bromopyruvate) and the other discussed inhibitors on mitochondrial respiration.

InhibitorTargetMechanism of ActionEffect on Oxygen Consumption Rate (OCR)Effect on ATP ProductionEffect on Proton Gradient
This compound (3-BP) Complex I & II, Glycolytic Enzymes[3][4][23]Alkylates and inhibits key enzymes in glycolysis and the ETC.[1]DecreaseDecreaseDecrease
Rotenone Complex I[7][8]Inhibits electron transfer from NADH to ubiquinone.[9]DecreaseDecreaseDecrease
Antimycin A Complex III[11][12]Blocks electron transfer from cytochrome b to cytochrome c1.[13][14]DecreaseDecreaseDecrease
Oligomycin ATP Synthase (Complex V)[15][16]Blocks the F0 proton channel of ATP synthase.[17]Decrease (coupled respiration)DecreaseIncrease (initially)
FCCP Inner Mitochondrial Membrane[18][19]Acts as a protonophore, shuttling protons across the membrane.[20][21]Increase (to maximum)DecreaseDissipates

Note: The IC50 values for these inhibitors can vary significantly depending on the cell type, experimental conditions, and the specific assay used.[24][25][26][27]

Experimental Protocols

Assessing Mitochondrial Respiration using an Extracellular Flux Analyzer (e.g., Seahorse XF Analyzer)

This protocol outlines a common method for measuring key parameters of mitochondrial function in cultured cells by sequentially injecting different mitochondrial inhibitors.[28][29][30]

I. Materials and Reagents:

  • Adherent cells of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4

  • Mitochondrial Inhibitors (prepared in assay medium at desired concentrations):

    • Oligomycin (e.g., 1.0-2.0 µM final concentration)

    • FCCP (e.g., 0.5-2.0 µM final concentration, requires optimization)

    • Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration each)

  • Extracellular Flux Analyzer (e.g., Agilent Seahorse XFe96)

II. Experimental Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the plate.

    • Wash the cells twice with pre-warmed assay medium.

    • Add the final volume of pre-warmed assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour before the assay.

  • Inhibitor Loading: Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors in the designated injection ports (A, B, and C).

  • Assay Execution:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors, measuring the OCR after each injection.

III. Data Interpretation:

  • Basal Respiration: The initial OCR before any injections.

  • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

  • Maximal Respiration: The peak OCR after FCCP injection.

  • Proton Leak: The remaining OCR after oligomycin injection.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration.

  • Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.

Visualizations

cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA TCA Cycle NADH NADH C1 Complex I NADH->C1 e- Succinate Succinate C2 Complex II Succinate->C2 e- Q CoQ C1->Q e- H_IMS H+ C1->H_IMS H+ C2->Q e- C3 Complex III Q->C3 e- CytC Cyt c C3->CytC e- C3->H_IMS H+ C4 Complex IV CytC->C4 e- C4->H_IMS H+ O2 O2 C4->O2 e- C5 ATP Synthase (Complex V) ATP ATP H_IMS->C5 H+ H2O H2O ADP ADP + Pi MBP Methyl Bromopyruvate MBP->C1 MBP->C2 Rotenone Rotenone Rotenone->C1 AntimycinA Antimycin A AntimycinA->C3 Oligomycin Oligomycin Oligomycin->C5 FCCP FCCP FCCP->H_IMS H+ leak cluster_prep Preparation cluster_assay Assay Protocol cluster_injection Sequential Injections & Measurements cluster_analysis Data Analysis A Seed cells in XF microplate B Hydrate sensor cartridge C Prepare assay medium and inhibitors D Wash cells and add assay medium C->D E Load inhibitors into sensor cartridge D->E F Calibrate and run Seahorse XF assay E->F G Measure Basal OCR F->G H Inject Oligomycin (ATP-linked OCR) G->H I Inject FCCP (Maximal OCR) H->I J Inject Rotenone/Antimycin A (Non-mitochondrial OCR) I->J K Calculate key mitochondrial parameters (e.g., Spare Respiratory Capacity) J->K cluster_mbp This compound cluster_others Other Inhibitors (Rotenone, Antimycin A, Oligomycin) cluster_uncoupler Uncoupler (FCCP) Inhibitor Mitochondrial Inhibitor MBP_Target Multiple Targets (Complex I, Complex II, Glycolytic Enzymes) Inhibitor->MBP_Target Others_Target Specific Target (e.g., Complex I) Inhibitor->Others_Target FCCP_Target Inner Mitochondrial Membrane Inhibitor->FCCP_Target MBP_Effect Broad metabolic disruption MBP_Target->MBP_Effect Others_Effect Targeted disruption of ETC or ATP synthesis Others_Target->Others_Effect FCCP_Effect Dissipation of proton gradient FCCP_Target->FCCP_Effect

References

Safety Operating Guide

Proper Disposal Procedures for Methyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl bromopyruvate is a hazardous chemical and a potent alkylating agent, classified as cytotoxic.[1][2] Due to its reactivity and toxicity, it requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and the environment. This document provides essential safety information and detailed protocols for the in-lab neutralization and disposal of this compound.

Disclaimer: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations. The procedures outlined below are based on general chemical principles for the degradation of reactive alkylating agents.

Immediate Safety and Handling Precautions

This compound is a skin and eye irritant and may cause respiratory irritation.[3] It should always be handled in a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves frequently, especially if contamination is suspected.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Lab Coat: A buttoned, long-sleeved lab coat is required. For handling larger quantities or in case of a spill, a disposable chemotherapy gown is recommended.

  • Respiratory Protection: If there is a risk of aerosol generation and the work cannot be contained in a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Storage: Store this compound in a tightly sealed container in a refrigerated, well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.

Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or a commercial spill absorbent. Do not use combustible materials like paper towels directly on the liquid. Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container for disposal. Clean the spill area with a decontamination solution (see protocols below) followed by soap and water.

Chemical Neutralization and Disposal Protocols

For safety, it is best practice to chemically neutralize residual this compound in solutions and decontaminate empty containers and labware before final disposal. Two primary methods based on nucleophilic substitution and hydrolysis are recommended.

Important: These reactions are exothermic. For larger quantities, perform the neutralization in an ice bath to control the temperature.

This procedure uses a strong base to hydrolyze the ester and displace the bromide, rendering the molecule non-alkylating.

Experimental Protocol:

  • Preparation: In a certified chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution. For every 1 volume of this compound waste (or solution containing it), prepare at least 10 volumes of the 1 M NaOH solution.

  • Reaction Setup: Place the container with the this compound waste in a larger secondary container or an ice bath to manage potential heat generation.

  • Neutralization: Slowly and with stirring, add the 1 M NaOH solution to the this compound waste. A stir bar is recommended for efficient mixing.

  • Reaction Time: Loosely cap the container to avoid pressure buildup and allow the reaction to proceed for a minimum of 24 hours at room temperature with continuous stirring.

  • Verification (Optional but Recommended): Before final disposal, verify the complete degradation of this compound. This can be done by submitting a sample for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4][5] A simpler, qualitative check can be performed using thin-layer chromatography (TLC) if a suitable visualization method is available.

  • Final Disposal: Once degradation is confirmed, adjust the pH of the solution to between 6 and 8 using a suitable acid (e.g., 1 M HCl). Dispose of the neutralized solution as hazardous waste according to your institution's guidelines.

Sodium thiosulfate is an effective nucleophile for deactivating alkylating agents by displacing the leaving group (bromide).[6][7]

Experimental Protocol:

  • Preparation: In a certified chemical fume hood, prepare a 1 M solution of sodium thiosulfate (Na₂S₂O₃). For every 1 volume of this compound waste, prepare at least 10 volumes of the 1 M sodium thiosulfate solution.

  • Reaction Setup: Place the container with the this compound waste in a secondary container.

  • Neutralization: Slowly and with stirring, add the 1 M sodium thiosulfate solution to the waste.

  • Reaction Time: Loosely cap the container and allow the mixture to react for at least 24 hours at room temperature with continuous stirring.

  • Verification (Optional but Recommended): As in Protocol 1, verify the complete degradation of the starting material using an appropriate analytical method like GC-MS or HPLC.[4][5]

  • Final Disposal: Dispose of the resulting solution as hazardous waste in accordance with institutional protocols.

Data Presentation: Quantitative Disposal Parameters

ParameterValueNotes
This compound (MBP)
Molar Mass180.98 g/mol [8]
Density1.70 g/mL
Protocol 1: NaOH Hydrolysis
ReagentSodium Hydroxide (NaOH)
Concentration1 M
Molar Ratio (NaOH:MBP)>10:1Ensures complete reaction.
Reaction Time≥ 24 hours
TemperatureRoom TemperatureUse an ice bath for larger quantities.
Protocol 2: Thiosulfate Neutralization
ReagentSodium Thiosulfate (Na₂S₂O₃)
Concentration1 M
Molar Ratio (Na₂S₂O₃:MBP)>10:1Ensures complete reaction.
Reaction Time≥ 24 hours
TemperatureRoom Temperature

Visualization of Disposal Workflow and Chemistry

DisposalWorkflow cluster_prep Preparation & Handling cluster_neutralization Chemical Neutralization cluster_disposal Verification & Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Gown) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood choose_method Choose Neutralization Method fume_hood->choose_method hydrolysis Protocol 1: Add 1M NaOH (≥10 vol eq) Stir for 24h choose_method->hydrolysis Hydrolysis thiosulfate Protocol 2: Add 1M Na₂S₂O₃ (≥10 vol eq) Stir for 24h choose_method->thiosulfate Nucleophilic Substitution adjust_ph Adjust pH to 6-8 (for NaOH method only) hydrolysis->adjust_ph verify Verify Degradation (Optional) e.g., GC-MS, HPLC thiosulfate->verify collect_waste Collect Neutralized Liquid in Hazardous Waste Container verify->collect_waste adjust_ph->verify dispose_solids Dispose of Contaminated PPE & Labware as Solid Hazardous Waste collect_waste->dispose_solids final_disposal Arrange for Pickup by EHS dispose_solids->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

DegradationPathways cluster_hydrolysis Pathway 1: Hydrolysis cluster_thiosulfate Pathway 2: Nucleophilic Substitution MBP This compound (Hazardous Alkylating Agent) H1 Methyl Hydroxypyruvate MBP->H1 + 2 OH⁻ (from NaOH) T1 Methyl S-thiosulfonylpyruvate MBP->T1 + S₂O₃²⁻ (from Na₂S₂O₃) H_Products Non-Toxic Products H1->H_Products H2 Bromide Ion (Br⁻) H2->H_Products H3 Methanol H3->H_Products T_Products Non-Toxic Products T1->T_Products T2 Bromide Ion (Br⁻) T2->T_Products

Caption: Chemical degradation pathways for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.